molecular formula C50H70O2 B1232588 Demethylmenaquinone CAS No. 29790-47-4

Demethylmenaquinone

Cat. No.: B1232588
CAS No.: 29790-47-4
M. Wt: 703.1 g/mol
InChI Key: GDUBPWSFXUAETN-AENDIINCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylmenaquinone (DMK) is a bacterial naphthoquinone that serves as a crucial redox mediator in anaerobic respiratory electron transport chains. Its primary research value lies in its specific role in certain bacterial energy conversion pathways, distinct from the more common menaquinone (MK). Studies in model organisms like Escherichia coli have shown that DMK can function as an electron carrier specifically for the reduction of trimethylamine N -oxide (TMAO) . In the menaquinone biosynthesis pathway, DMK is the direct precursor to menaquinone, and its conversion is catalyzed by the methyltransferase MenG . Research in Mycobacterium smegmatis has demonstrated that MenG is an essential enzyme, and its depletion leads to the accumulation of DMK, disrupting cellular respiration and ATP production, underscoring DMK's role in menaquinone homeostasis . Furthermore, DMK has been identified as a key component in extracellular electron transfer (EET) for the Gram-positive bacterium Enterococcus faecalis , where reduced this compound in the cytoplasmic membrane is crucial for transferring electrons to external acceptors . With a redox potential (E'₀) of approximately +40 mV for the DMK/DMKH₂ couple, it occupies a unique electrochemical position, making it a vital subject for studying bacterial metabolism under anaerobic conditions and in dense microbial communities like biofilms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

29790-47-4

Molecular Formula

C50H70O2

Molecular Weight

703.1 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione

InChI

InChI=1S/C50H70O2/c1-38(2)19-12-20-39(3)21-13-22-40(4)23-14-24-41(5)25-15-26-42(6)27-16-28-43(7)29-17-30-44(8)31-18-32-45(9)35-36-46-37-49(51)47-33-10-11-34-48(47)50(46)52/h10-11,19,21,23,25,27,29,31,33-35,37H,12-18,20,22,24,26,28,30,32,36H2,1-9H3/b39-21+,40-23+,41-25+,42-27+,43-29+,44-31+,45-35+

InChI Key

GDUBPWSFXUAETN-AENDIINCSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C2=CC=CC=C2C1=O)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C)C)C)C)C)C)C)C

Synonyms

demethylmenaquinone

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Demethylmenaquinone in Anaerobic Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmenaquinone (DMK), a vital component of the electron transport chain in many facultative and obligate anaerobes, plays a nuanced and critical role in cellular respiration in the absence of oxygen. As a naphthoquinone, it functions as a low-potential electron carrier, facilitating the transfer of electrons between various dehydrogenases and terminal reductases. This guide provides an in-depth technical overview of the function of this compound in anaerobic respiration, with a particular focus on its role in Escherichia coli. It will detail its biosynthesis, its specific involvement in different respiratory pathways, and the experimental methodologies used to elucidate its function. This document aims to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are interested in the intricacies of bacterial bioenergetics and the potential of quinone biosynthesis pathways as antimicrobial targets.

Introduction to this compound and Anaerobic Respiration

Anaerobic respiration is a form of cellular respiration that utilizes electron acceptors other than molecular oxygen.[1][2] This metabolic strategy is employed by a wide range of bacteria and archaea, enabling them to thrive in anoxic environments.[2][3] The electron transport chain in these organisms is adapted to use alternative terminal electron acceptors such as nitrate, fumarate, dimethyl sulfoxide (DMSO), and trimethylamine N-oxide (TMAO).[4][5]

Central to these anaerobic electron transport chains are quinones, which are lipid-soluble molecules that shuttle electrons between membrane-bound protein complexes.[6][7][8] Escherichia coli, a facultative anaerobe, possesses three types of quinones: ubiquinone (UQ), menaquinone (MK, also known as vitamin K2), and this compound (DMK).[9][10][11] These quinones are distinguished by their chemical structures and, crucially, their redox potentials, which dictate their specific roles in different respiratory pathways.[6][12]

Chemical Structure and Redox Potential of this compound

This compound is a 1,4-naphthoquinone with a polyisoprenoid side chain.[9][13] The absence of a methyl group on the naphthoquinone ring, present in menaquinone, is the key structural feature that differentiates DMK from MK.[6] The length of the isoprenoid side chain can vary, with DMK-8 (containing eight isoprene units) being a common form in E. coli.[13]

The redox potential of a quinone determines its capacity to accept and donate electrons. This compound has a midpoint potential that is intermediate between that of ubiquinone and menaquinone, making it uniquely suited for certain anaerobic respiratory pathways.

Table 1: Midpoint Redox Potentials of Respiratory Quinones in E. coli

QuinoneAbbreviationMidpoint Potential (E'₀, mV vs. NHE)Primary Role
UbiquinoneUQ+113Aerobic Respiration
This compoundDMK+36Anaerobic Respiration (Nitrate, TMAO)
MenaquinoneMK-74Anaerobic Respiration (Fumarate, DMSO)

Data compiled from multiple sources.[6][12]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the shikimate pathway.[9][10] The pathway diverges from ubiquinone synthesis at chorismate.[10] A key intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA), is converted to this compound through the action of DHNA-octaprenyltransferase, an enzyme encoded by the menA gene.[14] This enzyme attaches the octaprenyl side chain to DHNA, forming the membrane-bound DMK.[14] The final step in the formation of menaquinone is the methylation of DMK, a reaction that is bypassed when DMK is the final functional quinone.[6][15]

DMK_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-succinylbenzoate SHCHC->OSB MenC DHNA 1,4-dihydroxy-2-naphthoate OSB->DHNA MenE, MenB DMK This compound DHNA->DMK MenA MK Menaquinone DMK->MK UbiE/MenG

Caption: Biosynthetic pathway of this compound and menaquinone.

Role of this compound in Specific Anaerobic Respiratory Pathways

Experimental evidence, primarily from studies using quinone-deficient mutants of E. coli, has demonstrated that this compound plays a specific role in certain anaerobic respiratory pathways, while menaquinone is involved in others.

Trimethylamine N-oxide (TMAO) Respiration

In TMAO respiration, both this compound and menaquinone can function as electron carriers.[4][5] Studies with quinone-deficient strains have shown that the incorporation of either DMK or vitamin K1 (a menaquinone analogue) can stimulate electron transport activity with TMAO as the terminal electron acceptor.[4]

Nitrate Respiration

This compound is a key electron carrier in nitrate respiration.[5] Demethylmenaquinol (the reduced form of DMK) serves as a substrate for nitrate reductase A (NarGHI).[16] In contrast, the incorporation of DMK into membranes of quinone-deficient mutants does not stimulate respiration with fumarate or DMSO as electron acceptors, indicating its specific role in the nitrate respiratory chain.[4]

Fumarate and DMSO Respiration

Menaquinone, not this compound, is specifically involved in the electron transport chains that catalyze the reduction of fumarate and dimethyl sulfoxide (DMSO).[4][5]

The differential roles of DMK and MK in these pathways are attributed to their distinct redox potentials, which are poised to efficiently interact with the specific redox partners in each respiratory chain.

Anaerobic_Respiration_Pathways cluster_Dehydrogenases Dehydrogenases (e.g., NADH Dehydrogenase) cluster_Quinones Quinone Pool cluster_Reductases Terminal Reductases Dehydrogenases Dehydrogenases DMK DMK/DMKH₂ Dehydrogenases->DMK e⁻ MK MK/MKH₂ Dehydrogenases->MK e⁻ TMAO_Reductase TMAO Reductase DMK->TMAO_Reductase e⁻ Nitrate_Reductase Nitrate Reductase DMK->Nitrate_Reductase e⁻ MK->TMAO_Reductase e⁻ Fumarate_Reductase Fumarate Reductase MK->Fumarate_Reductase e⁻ DMSO_Reductase DMSO Reductase MK->DMSO_Reductase e⁻

Caption: Involvement of DMK and MK in anaerobic respiratory pathways.

Quantitative Data on this compound

The concentration of this compound and other quinones in bacterial cells can vary depending on the growth conditions, particularly the availability of oxygen and the type of terminal electron acceptor present.

Table 2: Naphthoquinone Content in E. coli under Different Growth Conditions

Growth ConditionElectron AcceptorTotal Naphthoquinones (MK + DMK)% DMK of Total Naphthoquinones
AerobicO₂Lower levelsHigh
AnaerobicNone3-4 times higher than aerobic-
AnaerobicFumarate or DMSOIncreased~6%
AnaerobicNitrateIncreasedUp to 78%
AnaerobicTMAOIncreasedIntermediate

Data adapted from studies on E. coli.[5] The total content of naphthoquinones in E. coli under anaerobic conditions is reported to be between 0.60 and 1.09 µmol/g cell protein.[7]

Experimental Protocols

The elucidation of the role of this compound in anaerobic respiration has relied on a combination of genetic, biochemical, and analytical techniques.

Preparation of Quinone-Deficient Mutants

Objective: To create bacterial strains lacking specific quinones to study the function of the remaining or exogenously supplied quinones.

Methodology:

  • Strain Selection: Start with a wild-type strain of E. coli K-12.

  • Gene Knockout: Create targeted deletions in genes essential for quinone biosynthesis. For example, a deletion in the ubiA gene will block ubiquinone synthesis, while a deletion in a men gene (e.g., menA) will block naphthoquinone (MK and DMK) synthesis. A double mutant (ubiA⁻ menA⁻) will be deficient in all quinones.

  • Mutant Verification: Confirm the gene deletions by PCR and sequencing. Verify the absence of the respective quinones by HPLC analysis of lipid extracts from the mutant strains.

Measurement of Respiratory Activity in Membrane Fractions

Objective: To determine the ability of different quinones to restore respiratory activity in quinone-deficient membranes with various electron donors and acceptors.

Methodology:

  • Cell Growth and Membrane Preparation: Grow the wild-type and quinone-deficient mutant strains under appropriate anaerobic conditions. Harvest the cells and prepare membrane fractions by cell lysis (e.g., French press) followed by ultracentrifugation.

  • Quinone Reconstitution: Incorporate specific quinones (e.g., DMK, vitamin K1) into the quinone-deficient membrane fractions by incubation.

  • Respiratory Activity Assay: Measure the rate of electron transfer using a spectrophotometer. The assay mixture typically contains the reconstituted membrane fraction, an electron donor (e.g., H₂ or NADH), and a terminal electron acceptor (e.g., TMAO, nitrate, fumarate, DMSO). The oxidation of the electron donor or the reduction of an artificial electron acceptor can be monitored over time.

Quantification of this compound by HPLC

Objective: To determine the cellular concentration of this compound under different growth conditions.

Methodology:

  • Quinone Extraction: Harvest bacterial cells and extract the total lipids, including quinones, using a solvent mixture such as chloroform/methanol (2:1, v/v).[17]

  • HPLC Analysis: Separate the different quinone species using reverse-phase high-performance liquid chromatography (HPLC).[18][19]

  • Detection and Quantification: Detect the eluted quinones using a UV detector (e.g., at 248 nm) or a fluorescence detector.[19] Quantify the amount of each quinone by comparing the peak area to that of known standards (e.g., MK-4 and UQ-10).[12]

Experimental_Workflow cluster_Genetics Genetic Manipulation cluster_Biochemistry Biochemical Analysis cluster_Analytics Analytical Chemistry Strain Wild-type E. coli Mutant Quinone-deficient mutant Strain->Mutant Gene knockout Extraction Extract quinones Strain->Extraction Membranes Prepare membrane fractions Mutant->Membranes Reconstitution Reconstitute with quinones Membranes->Reconstitution Assay Measure respiratory activity Reconstitution->Assay HPLC HPLC separation Extraction->HPLC Quantification Quantify DMK HPLC->Quantification

Caption: Experimental workflow for studying DMK function.

Conclusion and Future Directions

This compound is a crucial electron carrier in the anaerobic respiratory chains of many bacteria, with a specific and indispensable role in pathways such as nitrate and TMAO respiration. Its intermediate redox potential distinguishes its function from that of menaquinone and ubiquinone. The biosynthesis of DMK and other quinones presents a promising area for the development of novel antimicrobial agents, as these molecules are essential for bacterial survival under various growth conditions.

Future research should focus on further elucidating the precise protein-quinone interactions within the different respiratory complexes. A deeper understanding of the regulatory mechanisms that control the relative abundance of DMK and MK in response to environmental cues will also be critical. Such knowledge will not only advance our fundamental understanding of bacterial bioenergetics but also aid in the design of targeted therapies against pathogenic bacteria that rely on these anaerobic respiratory pathways for survival and virulence.

References

An In-depth Technical Guide to the Demethylmenaquinone Biosynthesis Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the demethylmenaquinone (DMK) biosynthesis pathway in the model organism Escherichia coli. This compound and its methylated derivative, menaquinone (MK), are essential lipid-soluble electron carriers that play a critical role in the anaerobic respiratory chain of E. coli. Understanding this pathway is of significant interest for basic research into bacterial metabolism and for the development of novel antimicrobial agents targeting this essential process.

Introduction to this compound and Menaquinone in E. coli

Escherichia coli utilizes three types of quinones in its respiratory electron transport chains: ubiquinone (UQ), this compound (DMK), and menaquinone (MK).[1] While ubiquinone is the primary quinone under aerobic conditions due to its high redox potential, DMK and MK, with their lower redox potentials, are crucial for anaerobic respiration.[1] Specifically, menaquinone is involved in anaerobic respiration with fumarate or dimethyl sulfoxide as the electron acceptor, while this compound plays a role in nitrate respiration.[2][3] Both naphthoquinones can participate in trimethylamine N-oxide respiration.[2][3] Given their central role in anaerobic metabolism, the biosynthetic pathway of these molecules presents a promising target for the development of new antibiotics.

The Core Biosynthesis Pathway from Chorismate to this compound

The biosynthesis of this compound in E. coli is a multi-step enzymatic process that begins with the central metabolite chorismate, a key branch-point intermediate in the shikimate pathway, and α-ketoglutarate from the TCA cycle. The pathway proceeds through a series of soluble enzymes to synthesize the naphthoquinone ring, which is then prenylated to form the membrane-bound this compound. The final step to produce menaquinone is a methylation reaction.

The genes encoding the enzymes for the initial steps of the pathway, menF, menD, menH, menC, menE, and menB, are clustered together on the E. coli chromosome, suggesting they form an operon. The menA and ubiE (which functions as menG) genes are located at different positions.[4]

The key enzymatic steps are outlined below:

  • Isochorismate Synthase (MenF): The pathway initiates with the conversion of chorismate to isochorismate.

  • SEPHCHC Synthase (MenD): MenD catalyzes the thiamine diphosphate-dependent reaction between isochorismate and α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[5]

  • SHCHC Synthase (MenH): MenH converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

  • o-Succinylbenzoate Synthase (MenC): MenC catalyzes the aromatization of SHCHC to o-succinylbenzoate (OSB).

  • o-Succinylbenzoate-CoA Ligase (MenE): MenE activates OSB by ligating it to Coenzyme A, forming o-succinylbenzoyl-CoA (OSB-CoA).

  • Naphthoate Synthase (MenB): MenB catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).[6]

  • DHNA-octaprenyltransferase (MenA): The soluble DHNA is then attached to a 40-carbon octaprenyl side chain from octaprenyl pyrophosphate at the inner membrane by MenA, forming demethylmenaquinol-8, which is subsequently oxidized to this compound-8 (DMK-8).[3]

  • This compound Methyltransferase (MenG/UbiE): The final step in menaquinone biosynthesis is the S-adenosyl-L-methionine (SAM)-dependent methylation of DMK-8 to menaquinone-8 (MK-8), a reaction catalyzed by the methyltransferase UbiE, which also functions in the ubiquinone biosynthesis pathway.[4]

Quantitative Data on the this compound Biosynthesis Pathway

Quantitative understanding of the DMK biosynthesis pathway is crucial for metabolic engineering and drug development. This section summarizes the available quantitative data for the enzymes and metabolites in this pathway.

Enzyme Kinetic Parameters

The following table summarizes the known kinetic parameters for the enzymes of the menaquinone biosynthesis pathway in E. coli. Data for some enzymes is limited and further research is required to fully characterize the kinetics of the entire pathway.

EnzymeGeneSubstrate(s)Km (µM)kcat (s-1)Reference(s)
MenD menDIsochorismate1.5 ± 0.245 ± 2[7]
α-ketoglutarate33 ± 3[7]
Metabolite and Quinone Concentrations

The intracellular concentrations of pathway intermediates and the final quinone products are tightly regulated and vary with growth conditions. The table below provides data on the concentrations of DMK and MK in E. coli.

CompoundConditionConcentration (nmol/g dry weight)Reference(s)
This compound-8 AnaerobicVariable, dependent on electron acceptor[2][8]
Menaquinone-8 AnaerobicVariable, dependent on electron acceptor[2][8]

Note: Precise intracellular concentrations of the soluble intermediates in wild-type E. coli under specific conditions are not well-documented in the provided search results. These intermediates are often transient and present at low levels, making their quantification challenging.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quinone Extraction and HPLC Analysis

This protocol is adapted from established methods for the extraction and analysis of quinones from E. coli.[9]

Materials:

  • E. coli cell culture

  • Methanol

  • Petroleum ether (boiling range 40-60°C)

  • Hexane

  • 0.1 M Acetic acid in methanol

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 mm x 250 mm)

  • UV/Vis detector

  • Fluorescence detector (optional, for reduced quinones)

  • Nitrogen gas supply

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly harvest a known volume of E. coli culture (e.g., 5 mL) by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in 1 mL of ice-cold methanol to quench metabolic activity.

  • Quinone Extraction:

    • Add 4 mL of petroleum ether to the methanol-cell suspension.

    • Vortex vigorously for 2 minutes to ensure thorough extraction of the lipophilic quinones into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper petroleum ether layer to a clean glass tube.

    • Repeat the extraction of the aqueous phase with another 4 mL of petroleum ether and combine the organic layers.

    • Evaporate the pooled petroleum ether to dryness under a gentle stream of nitrogen gas.

  • Sample Preparation for HPLC:

    • Resuspend the dried quinone extract in a known volume (e.g., 200 µL) of a suitable solvent like ethanol or a methanol/hexane mixture.

    • Transfer the resuspended sample to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with 100% methanol is often effective. A gradient may be necessary for complex samples.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection:

      • Monitor at 248 nm for naphthoquinones (DMK and MK).

      • Monitor at 275 nm for ubiquinone.

      • A fluorescence detector (excitation ~290 nm, emission ~370 nm) can be used to specifically detect reduced quinones (quinols).

    • Quantification: Identify and quantify DMK and MK peaks by comparing their retention times and spectra with authentic standards. The concentration can be determined by integrating the peak area and using a standard curve.

Enzyme Assay for MenA (DHNA-octaprenyltransferase)

This protocol is based on the assay for MenA from Mycobacterium tuberculosis and can be adapted for E. coli.[10]

Materials:

  • E. coli membrane fraction containing overexpressed MenA.

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Octaprenyl pyrophosphate (or a suitable analogue like farnesyl pyrophosphate)

  • Tricine buffer (pH 8.0)

  • MgCl2

  • Dithiothreitol (DTT)

  • Triton X-100 or other suitable detergent for solubilizing the membrane protein.

  • Scintillation vials and scintillation fluid.

  • Radioactively labeled substrate (e.g., [3H]farnesyl pyrophosphate) for a radioactive assay, or an HPLC-based method for a non-radioactive assay.

Procedure (Radioactive Assay):

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tricine buffer (50 mM, pH 8.0)

      • MgCl2 (10 mM)

      • DTT (1 mM)

      • Triton X-100 (0.1% w/v)

      • [3H]farnesyl pyrophosphate (e.g., 10 µM, specific activity appropriately diluted)

      • Membrane protein preparation (e.g., 50-100 µg)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding DHNA (e.g., 50 µM final concentration).

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Termination and Extraction:

    • Stop the reaction by adding 500 µL of 0.1 M acetic acid in methanol.

    • Extract the radioactive product (demethylmenaquinol) by adding 1 mL of hexane and vortexing.

    • Centrifuge to separate the phases and transfer the upper hexane layer to a scintillation vial.

    • Repeat the extraction with another 1 mL of hexane and combine the organic phases.

    • Evaporate the hexane to dryness.

  • Quantification:

    • Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.

Signaling Pathways and Logical Relationships

This section provides visual representations of the DMK biosynthesis pathway and its regulation using the DOT language for Graphviz.

This compound Biosynthesis Pathway

DMK_Biosynthesis Chorismate Chorismate MenF MenF Chorismate->MenF alphaKG α-Ketoglutarate MenD MenD alphaKG->MenD Isochorismate Isochorismate Isochorismate->MenD SEPHCHC SEPHCHC MenH MenH SEPHCHC->MenH SHCHC SHCHC MenC MenC SHCHC->MenC OSB o-Succinylbenzoate MenE MenE OSB->MenE OSBCoA o-Succinylbenzoyl-CoA MenB MenB OSBCoA->MenB DHNA 1,4-Dihydroxy-2-naphthoate MenA MenA DHNA->MenA OPP Octaprenyl- Pyrophosphate OPP->MenA DMK This compound-8 MenG MenG/UbiE DMK->MenG MK Menaquinone-8 SAM S-Adenosyl- methionine SAH S-Adenosyl- homocysteine SAM->SAH SAM->MenG MenF->Isochorismate MenD->SEPHCHC MenH->SHCHC MenC->OSB MenE->OSBCoA MenB->DHNA MenA->DMK MenG->MK

Caption: The enzymatic steps in the biosynthesis of this compound and menaquinone in E. coli.

Regulation of the men Operon by FNR and ArcA

Men_Regulation cluster_conditions Environmental Conditions cluster_regulators Global Regulators cluster_genes Target Genes Anaerobic Anaerobic Conditions FNR FNR Anaerobic->FNR Activates Microaerobic Microaerobic Conditions ArcA ArcA Microaerobic->ArcA Activates menOperon menFDHCBE Operon FNR->menOperon Positive Regulation menA menA Gene FNR->menA Positive Regulation ArcA->menOperon Modulates

Caption: Simplified model of the transcriptional regulation of the men genes by FNR and ArcA.

Conclusion and Future Directions

The this compound biosynthesis pathway is a fundamental metabolic process in E. coli, essential for its survival under anaerobic conditions. This guide has provided a detailed overview of the pathway, including the enzymes, intermediates, available quantitative data, and experimental protocols for its study. The provided visualizations offer a clear representation of the pathway and its regulation.

Despite the knowledge accumulated, significant gaps remain. A complete set of kinetic parameters for all the Men enzymes in E. coli is needed for accurate metabolic modeling. Furthermore, the precise intracellular concentrations of the pathway intermediates under various physiological conditions remain to be fully elucidated. A more detailed understanding of the transcriptional and post-transcriptional regulation of the men genes will also be crucial for a comprehensive picture of how E. coli adapts its quinone pool to different environments.

Future research in these areas will not only enhance our fundamental understanding of bacterial metabolism but also pave the way for the rational design of novel antimicrobial agents targeting this essential and promising pathway.

References

The Structure and Chemical Properties of Demethylmenaquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK), a vital component in bacterial electron transport chains, serves as a precursor to menaquinone (MK), also known as vitamin K2.[1][2] This naphthoquinone plays a crucial role in the anaerobic respiration of many bacteria, including the well-studied model organism Escherichia coli.[1][3] Its unique position in bacterial metabolism and its absence in mammalian biochemistry make the enzymes involved in its biosynthesis potential targets for novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, with a focus on quantitative data, experimental protocols, and relevant biochemical pathways.

Structure and Chemical Identity

This compound is characterized by a 1,4-naphthoquinone ring and a polyisoprenyl side chain attached at the 2-position. The length of this side chain can vary, and the specific homolog is denoted by DMK-n, where 'n' represents the number of isoprene units. For instance, DMK-8, a common form found in E. coli, possesses a side chain with eight isoprene units. The key structural difference between DMK and menaquinone (MK) is the absence of a methyl group at the 3-position of the naphthoquinone ring in DMK.[4][5]

Below is a table summarizing the key identifiers for this compound-8.

IdentifierValue
IUPAC Name 2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione
Chemical Formula C₅₀H₇₀O₂
Molecular Weight 703.1 g/mol

Chemical Properties

The chemical properties of this compound are largely dictated by the redox-active naphthoquinone ring and the lipophilic isoprenyl side chain. These properties are critical for its function as an electron carrier within the cell membrane.

PropertyValue/Description
Physical State Yellow, waxy solid.
Solubility Soluble in nonpolar organic solvents such as chloroform, hexane, and acetone. Insoluble in water.
UV-Vis Absorption (λmax) Naphthoquinones typically exhibit characteristic absorption peaks in the UV region, with maxima around 242, 248, 262, and 268 nm in organic solvents. Specific high-resolution data for this compound is not readily available in public databases.
Redox Potential (E'₀) The midpoint potential of the DMK/DMKH₂ couple in E. coli nitrate reductase A has been measured at approximately -70 mV .[6] A calculated standard redox potential for menaquinone in water is reported as -260 mV vs. NHE, which can be used as a comparative value.[7] A definitive, experimentally determined standard redox potential for isolated this compound under standard conditions is not widely published.
¹H and ¹³C NMR Spectroscopy Detailed experimental ¹H and ¹³C NMR chemical shift data for this compound are not readily available in public spectral databases. The spectra would be complex due to the long isoprenyl side chain. The aromatic protons on the naphthoquinone ring would appear in the downfield region (typically 7-8.5 ppm in ¹H NMR), while the numerous methyl and methylene protons of the side chain would resonate in the upfield region (typically 1-2.5 ppm).

Biosynthesis of this compound

This compound is synthesized via the shikimate pathway, with chorismate serving as a key branch point.[2][4][5] The biosynthesis of the naphthoquinone ring involves a series of enzymatic reactions that are distinct from the pathway leading to ubiquinone. DMK is the direct precursor to menaquinone, with the final step in menaquinone synthesis being the methylation of DMK.[4][5]

The following diagram illustrates the biosynthetic pathway leading to this compound.

Demethylmenaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSBCoA o-Succinylbenzoate-CoA OSB->OSBCoA MenE DHNA 1,4-Dihydroxy-2-naphthoate OSBCoA->DHNA MenB DMK This compound DHNA->DMK MenA

Caption: Biosynthetic pathway of this compound from chorismate.

Role in the Electron Transport Chain

In many bacteria, particularly under anaerobic conditions, this compound functions as a key electron carrier in the electron transport chain.[1][3] It accepts electrons from various dehydrogenases and transfers them to terminal reductases, contributing to the generation of a proton motive force for ATP synthesis. In E. coli, DMK is particularly important for anaerobic respiration with alternative electron acceptors like nitrate.[1]

The diagram below depicts the central role of the this compound/demethylmenaquinol pool in the bacterial electron transport chain.

DMK_Electron_Transport Dehydrogenases Dehydrogenases (e.g., NADH Dehydrogenase) DMK_pool DMK / DMKH₂ Pool (in membrane) Dehydrogenases->DMK_pool 2e⁻ Terminal_Reductases Terminal Reductases (e.g., Nitrate Reductase) DMK_pool->Terminal_Reductases 2e⁻ Proton_Translocation Proton Translocation (H⁺ out) DMK_pool->Proton_Translocation

Caption: Role of the DMK/DMKH₂ pool in the electron transport chain.

Experimental Protocols

Extraction and Purification of this compound from Bacterial Cells

This protocol provides a general method for the extraction and purification of this compound from bacterial biomass, adapted from various established procedures for menaquinone extraction.

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • Isopropanol

  • n-Hexane

  • Silica gel for thin-layer chromatography (TLC)

  • Developing solvent for TLC (e.g., petroleum ether:diethyl ether, 9:1 v/v)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glassware

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the bacterial cell pellet in a small volume of isopropanol.

    • Add a mixture of chloroform and methanol (2:1, v/v) to the cell suspension. The ratio of solvent to cell mass should be approximately 20:1.

    • Stir the mixture vigorously for several hours at room temperature to ensure complete cell lysis and extraction of lipids, including this compound.

    • Centrifuge the mixture to pellet the cell debris.

    • Carefully collect the supernatant containing the lipid extract.

  • Solvent Partitioning:

    • To the collected supernatant, add 0.2 volumes of water to induce phase separation.

    • Mix thoroughly and centrifuge to separate the phases.

    • The lower chloroform phase, containing the this compound, should be carefully collected.

  • Purification by Thin-Layer Chromatography (TLC):

    • Concentrate the chloroform extract to a small volume using a rotary evaporator.

    • Apply the concentrated extract as a band onto a preparative silica gel TLC plate.

    • Develop the TLC plate in a chamber saturated with the developing solvent (e.g., petroleum ether:diethyl ether, 9:1 v/v).

    • After development, visualize the bands under UV light. Naphthoquinones will appear as dark bands.

    • Scrape the silica gel corresponding to the this compound band (which will run slightly below menaquinone if present).

    • Elute the this compound from the silica gel using a polar solvent like acetone or ethyl acetate.

    • Filter to remove the silica gel and evaporate the solvent to obtain the purified this compound.

The following diagram outlines the general workflow for the extraction and purification of this compound.

Extraction_Workflow Start Bacterial Cell Pellet Extraction Cell Lysis & Extraction (Chloroform:Methanol) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Partitioning Solvent Partitioning (add Water) Supernatant1->Partitioning Centrifugation2 Centrifugation Partitioning->Centrifugation2 Chloroform_Phase Collect Chloroform Phase Centrifugation2->Chloroform_Phase Concentration Concentration (Rotary Evaporator) Chloroform_Phase->Concentration TLC Preparative TLC Concentration->TLC Elution Elution from Silica TLC->Elution Final_Product Purified this compound Elution->Final_Product

References

The Unveiling of a Key Electron Shuttle: A Technical Guide to the Discovery and History of Demethylmenaquinone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial bioenergetics, the electron transport chain is a fundamental process for generating cellular energy. Central to this process are lipophilic quinones that shuttle electrons between membrane-bound protein complexes. While menaquinone (MK), or vitamin K2, has long been recognized for its essential role, particularly in Gram-positive and anaerobically respiring Gram-negative bacteria, the story of its immediate precursor, demethylmenaquinone (DMK), offers a fascinating glimpse into the nuances of microbial metabolism and presents compelling opportunities for novel therapeutic interventions. This technical guide provides an in-depth exploration of the discovery, history, and key research milestones related to this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The Discovery of this compound: A Missing Link in Menaquinone Biosynthesis

The existence of this compound was first postulated as a logical intermediate in the biosynthesis of menaquinone. Early studies on the biosynthesis of vitamin K2 revealed that the naphthoquinone ring is derived from chorismate via a series of reactions, and the isoprenoid side chain is attached in a later step. The final step in the pathway was proposed to be the methylation of the naphthoquinone ring.

It was in the context of studying menaquinone biosynthesis in Escherichia coli that DMK was definitively identified as the direct precursor to MK. Researchers observed that mutants deficient in a specific methyltransferase accumulated a compound that was structurally identical to menaquinone but lacked a methyl group on the naphthoquinone ring. This compound was identified as 2-demethylmenaquinone.[1] This discovery was pivotal, as it not only elucidated the final step of menaquinone biosynthesis but also opened up new avenues for investigating the physiological role of this "incomplete" menaquinone.

The Physiological Role of this compound in Bacterial Respiration

Subsequent research revealed that DMK is not merely a transient intermediate but a functional electron carrier in its own right, particularly under specific environmental conditions. In facultative anaerobes like E. coli, the composition of the quinone pool is highly dynamic and adapts to the availability of oxygen and alternative electron acceptors.[2][3][4]

Under aerobic conditions, ubiquinone (UQ) is the predominant quinone, characterized by its high redox potential.[4] However, under anaerobic conditions, the synthesis of naphthoquinones, including both DMK and MK, is significantly upregulated.[2] The relative proportions of DMK and MK are influenced by the specific terminal electron acceptor being utilized. For instance, in E. coli, nitrate respiration is associated with a higher proportion of DMK, while fumarate and dimethyl sulfoxide (DMSO) respiration favor the presence of MK.[2] This differential requirement suggests that DMK and MK have distinct roles in anaerobic electron transport chains, likely due to their different redox potentials.[4]

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound, providing a comparative overview for researchers.

Table 1: Redox Potentials of Respiratory Quinones in Escherichia coli

Quinone SpeciesAbbreviationMidpoint Potential (E'₀, mV vs. NHE)
UbiquinoneUQ+113
This compoundDMK+36
MenaquinoneMK-74

Data sourced from multiple studies and compiled for comparative purposes.[4][5]

Table 2: Relative Abundance of Naphthoquinones in Escherichia coli under Different Anaerobic Growth Conditions

Terminal Electron Acceptor% this compound (of total naphthoquinones)% Menaquinone (of total naphthoquinones)
Fumarate~6%~94%
Dimethyl Sulfoxide (DMSO)~6%~94%
Nitrateup to 78%~22%
Trimethylamine N-oxide (TMAO)IntermediateIntermediate

Data adapted from studies on E. coli grown anaerobically with glucose as the carbon source.[2]

Key Signaling and Biosynthetic Pathways

The biosynthesis of this compound is an integral part of the overall menaquinone biosynthetic pathway, which is a validated target for the development of novel antibiotics. The pathway begins with chorismate and culminates in the formation of DMK, which is then methylated to MK.

Demethylmenaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB OSB SHCHC->OSB MenC DHNA DHNA OSB->DHNA MenE, MenB DMK DMK DHNA->DMK MenA MK MK DMK->MK MenG (UbiE) Octaprenyl_PP Octaprenyl_PP Octaprenyl_PP->DMK

Fig. 1: Simplified menaquinone biosynthetic pathway highlighting the formation of this compound (DMK).

The final and critical step in menaquinone biosynthesis is the conversion of DMK to MK, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, this compound methyltransferase. This enzyme is encoded by the ubiE gene in E. coli, which was initially identified for its role in ubiquinone biosynthesis, or the menG gene in other bacteria.

DMK_to_MK_Conversion cluster_membrane Cell Membrane DMK This compound MenG MenG (UbiE) This compound methyltransferase DMK->MenG MK Menaquinone MenG->MK SAH S-adenosyl-L-homocysteine MenG->SAH SAM S-adenosyl-L-methionine SAM->MenG

Fig. 2: Enzymatic conversion of this compound to menaquinone by MenG (UbiE).

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, offering a practical guide for laboratory investigation.

Protocol 1: Extraction and Analysis of this compound and Menaquinone from Bacterial Cultures

Objective: To extract and quantify the relative amounts of DMK and MK from bacterial cells.

Materials:

  • Bacterial culture (e.g., E. coli) grown under desired conditions (aerobic or anaerobic).

  • Chloroform

  • Methanol

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • UV detector

  • Mobile phase: Methanol/Isopropylether (3:1, v/v)

  • DMK and MK standards

Procedure:

  • Cell Harvesting: Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Lipid Extraction: a. Resuspend the cell pellet in a known volume of sterile water. b. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. The total volume of the solvent mixture should be at least 20 times the volume of the cell suspension. c. Vigorously mix the suspension for at least 2 hours at room temperature to ensure complete lipid extraction. d. Separate the phases by centrifugation (e.g., 2,000 x g for 10 minutes). e. Carefully collect the lower chloroform phase, which contains the lipids including quinones.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Preparation for HPLC: a. Re-dissolve the dried lipid extract in a small, known volume of a suitable solvent (e.g., ethanol or the mobile phase). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: a. Equilibrate the RP-HPLC system with the mobile phase (Methanol/Isopropylether, 3:1) at a constant flow rate (e.g., 1 mL/min). b. Inject a known volume of the prepared sample onto the C18 column. c. Monitor the elution profile at a wavelength of 248 nm or 270 nm using the UV detector. d. Identify the peaks corresponding to DMK and MK by comparing their retention times with those of the pure standards. e. Quantify the amounts of DMK and MK by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

Protocol 2: Assay for this compound Methyltransferase (MenG/UbiE) Activity

Objective: To measure the enzymatic activity of this compound methyltransferase.

Materials:

  • Purified MenG/UbiE enzyme or cell-free extract containing the enzyme.

  • This compound (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

  • Reaction termination solution (e.g., an organic solvent like ethyl acetate)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of DMK, and SAM. b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction: a. Initiate the reaction by adding a known amount of the purified MenG/UbiE enzyme or cell-free extract to the pre-warmed reaction mixture. b. Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of the reaction termination solution (e.g., ethyl acetate). This will also extract the quinones.

  • Product Extraction: a. Vortex the mixture vigorously to extract the product (MK) into the organic phase. b. Centrifuge to separate the phases and carefully collect the organic (upper) layer.

  • Analysis: a. Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis. b. Analyze the sample by HPLC as described in Protocol 1 to separate and quantify the amount of MK produced.

  • Calculation of Enzyme Activity: Calculate the specific activity of the enzyme as the amount of product formed per unit time per amount of enzyme (e.g., nmol of MK/min/mg of protein).

This compound Research and Drug Development

The menaquinone biosynthetic pathway, being essential for many pathogenic bacteria and absent in humans, represents a promising target for the development of novel antibiotics. The final step of this pathway, the methylation of DMK to MK by MenG/UbiE, is of particular interest to drug development professionals.

Inhibitors of MenG/UbiE would lead to the accumulation of DMK and a depletion of MK. While DMK can substitute for MK in some respiratory processes, it is not universally functional. For example, in E. coli, DMK is less efficient in supporting respiration with certain electron acceptors. This functional difference can be exploited to develop selective antibacterial agents. Several classes of compounds have been investigated as potential inhibitors of MenG, including diaryl amides and other small molecules.

Drug_Development_Workflow Target_ID Target Identification (MenG/UbiE) Screening High-Throughput Screening Target_ID->Screening Lead_Gen Lead Generation Screening->Lead_Gen Lead_Opt Lead Optimization (SAR studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (in vitro & in vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Fig. 3: A generalized workflow for the development of inhibitors targeting this compound methyltransferase.

Conclusion

The discovery of this compound has transformed our understanding of bacterial electron transport and menaquinone biosynthesis. Far from being a mere stepping stone in a metabolic pathway, DMK has emerged as a functionally significant electron carrier with a distinct physiological role. For researchers and scientists, the study of DMK continues to offer exciting avenues for exploring the adaptability of bacterial metabolism. For drug development professionals, the unique and essential nature of the DMK-to-MK conversion presents a compelling target for the design of novel antibacterial therapies that could combat the growing threat of antibiotic resistance. The in-depth technical information and protocols provided in this guide aim to facilitate further research and development in this promising field.

References

The Pivotal Role of Demethylmenaquinone in the Bacterial Electron Transport Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmenaquinone (DMK), a vital component of the bacterial electron transport chain, serves as a crucial electron carrier, particularly under anaerobic conditions. As an immediate precursor to menaquinone (MK, Vitamin K2), DMK's function and biosynthesis are of significant interest, not only for understanding bacterial physiology but also for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of this compound, detailing its biosynthesis, its specific roles in respiratory pathways, and its interaction with key enzymes. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows. The unique presence and essentiality of the menaquinone biosynthetic pathway in many pathogenic bacteria, which is absent in humans, underscore its potential as a promising target for new antibiotics.[1][2]

Introduction to this compound

Bacteria utilize a variety of quinones in their electron transport chains to facilitate the transfer of electrons and contribute to the generation of a proton motive force for ATP synthesis.[3] Among these, the naphthoquinones, menaquinone (MK) and its immediate precursor, this compound (DMK), are particularly important, especially in Gram-positive and anaerobically respiring Gram-negative bacteria.[1][4] DMK is a 2-demethyl-3-polyprenyl-1,4-naphthoquinone, differing from menaquinone by the absence of a methyl group on the naphthoquinone ring.[5] This seemingly minor structural difference has significant implications for its redox potential and its specific roles in different respiratory pathways.[6]

In facultatively anaerobic bacteria like Escherichia coli, the quinone pool is dynamic, with the composition changing in response to oxygen availability.[7] While ubiquinone (UQ) is the primary quinone under aerobic conditions, the lower potential naphthoquinones, MK and DMK, are synthesized and utilized during anaerobic respiration.[7][8] The differential expression and function of these quinones allow bacteria to adapt to diverse environments and utilize a variety of terminal electron acceptors.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with chorismate, a key intermediate in the shikimate pathway.[9][10] The pathway involves a series of soluble enzymes that synthesize the naphthoquinone ring, followed by a membrane-bound prenylation step to form DMK.[5][10][11] The final step to produce menaquinone is the methylation of DMK.[12][13]

The key enzymatic steps leading to the formation of DMK are:

  • Chorismate to Isochorismate: The pathway diverges from aromatic amino acid synthesis with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .[11]

  • Formation of SEPHCHC: 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD) catalyzes the addition of α-ketoglutarate to isochorismate.[4]

  • Formation of SHCHC: The pyruvate moiety is eliminated from SEPHCHC by SHCHC synthase (MenH) .[4]

  • Aromatization to OSB: o-succinylbenzoate (OSB) synthase (MenC) catalyzes the aromatization to form OSB.[4]

  • Activation of OSB: OSB-CoA synthetase (MenE) activates OSB to OSB-CoA.[14]

  • Naphthoquinone ring formation: DHNA synthase (MenB) catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).[14]

  • Prenylation of DHNA: The final step in DMK synthesis is the attachment of a polyprenyl side chain to DHNA by the membrane-bound DHNA-polyprenyltransferase (MenA) , forming this compound.[12][14][15]

The subsequent methylation of DMK to MK is carried out by DMK methyltransferase (MenG or UbiE) .[12][13][16]

Demethylmenaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate (OSB) SHCHC->OSB MenC OSBCoA OSB-CoA OSB->OSBCoA MenE DHNA 1,4-Dihydroxy- 2-naphthoate (DHNA) OSBCoA->DHNA MenB DMK This compound (DMK) DHNA->DMK MenA MK Menaquinone (MK) DMK->MK MenG (UbiE)

Figure 1: Biosynthesis pathway of this compound (DMK) and menaquinone (MK).

Function of this compound in the Electron Transport Chain

DMK functions as a low-potential electron carrier, shuttling electrons from various dehydrogenases to terminal reductases. Its lower midpoint potential compared to ubiquinone makes it particularly suited for anaerobic respiration where the terminal electron acceptors have lower redox potentials than oxygen.[8]

Role in Anaerobic Respiration

In E. coli, the composition of the naphthoquinone pool, and thus the relative amounts of DMK and MK, is influenced by the available terminal electron acceptor.[5]

  • Nitrate Respiration: Demethylmenaquinol (DMKH2) is a good substrate for nitrate reductase A (NarGHI) in E. coli.[17] Under nitrate-respiring conditions, DMK can constitute up to 78% of the total naphthoquinone pool.[5] This suggests a specific and important role for DMK in the electron transport chain leading to nitrate reduction.

  • Fumarate and DMSO Respiration: In contrast, menaquinone appears to be more specifically involved in respiration with fumarate or dimethyl sulfoxide (DMSO) as the terminal electron acceptor.[5][18]

  • TMAO Respiration: Both DMK and MK appear to function in trimethylamine N-oxide (TMAO) respiration.[5][18]

The differential roles of DMK and MK are likely related to their distinct redox potentials and their specific interactions with different dehydrogenases and reductases.

Interaction with Respiratory Enzymes

DMK, in its reduced form (demethylmenaquinol, DMKH2), donates electrons to various terminal reductases. Key enzymes that interact with the DMK/DMKH2 pool include:

  • Nitrate Reductase (NarGHI): As mentioned, DMKH2 is an effective electron donor for nitrate reductase A in E. coli.[17]

  • Quinol Oxidases: All three quinol oxidases of E. coli can accept electrons from this compound.[8]

Electrons are transferred to the DMK pool from various dehydrogenases, which oxidize substrates such as NADH, succinate, and glycerol-3-phosphate.

DMK_Electron_Transport cluster_membrane Cell Membrane Dehydrogenases Dehydrogenases (e.g., NADH Dehydrogenase, Succinate Dehydrogenase) DMK_pool This compound (DMK Pool) Dehydrogenases->DMK_pool e- DMKH2_pool Demethylmenaquinol (DMKH2 Pool) DMK_pool->DMKH2_pool +2e- +2H+ DMKH2_pool->DMK_pool -2e- -2H+ Nitrate_Reductase Nitrate Reductase (NarGHI) DMKH2_pool->Nitrate_Reductase e- Other_Reductases Other Terminal Reductases (e.g., TMAO Reductase) DMKH2_pool->Other_Reductases e-

Figure 2: Role of DMK in the anaerobic electron transport chain.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Redox Potentials of Respiratory Quinones

QuinoneMidpoint Redox Potential (E'm, pH 7.5)Reference(s)
This compound (DMK/DMKH2)~ -70 mV (bound to NarGHI)[17]
Menaquinone (MK/MKH2)-74 mV
Ubiquinone (UQ/UQH2)+110 mV

Table 2: Naphthoquinone Composition in E. coli under Different Anaerobic Growth Conditions

Terminal Electron AcceptorThis compound (% of total naphthoquinones)Menaquinone (% of total naphthoquinones)Reference(s)
None (fermentation)VariableVariable[5]
Fumarate~6%~94%[5]
Dimethyl sulfoxide (DMSO)~6%~94%[5]
NitrateUp to 78%~22%[5]
Trimethylamine N-oxide (TMAO)IntermediateIntermediate[5]

This compound Biosynthesis as a Drug Target

The enzymes in the menaquinone biosynthetic pathway, including those leading to DMK, are attractive targets for the development of new antibiotics. This pathway is essential for many pathogenic bacteria, including Mycobacterium tuberculosis, but is absent in humans, who obtain vitamin K from their diet.[1][2][15] Inhibition of this pathway disrupts the electron transport chain, leading to a collapse of the proton motive force and cessation of ATP synthesis.[1] Several inhibitors targeting different enzymes in this pathway have been identified and are under investigation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound function.

Extraction and Quantification of this compound and Menaquinone by HPLC

This protocol is adapted from methods used for the analysis of quinones in E. coli.[19]

Objective: To extract and quantify the amounts of DMK and MK from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Petroleum ether (or n-hexane)

  • Reversed-phase HPLC system with a C18 column

  • UV detector

  • DMK and MK standards

Procedure:

  • Cell Harvesting: Grow bacterial cultures to the desired phase and harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Extraction: a. Resuspend the cell pellet in a known volume of methanol. b. Add an equal volume of petroleum ether and vortex vigorously for 1-2 minutes to extract the lipids, including quinones. c. Centrifuge at a low speed (e.g., 1,000 x g for 5 minutes) to separate the phases. d. Carefully collect the upper petroleum ether phase containing the quinones. e. Repeat the extraction of the lower aqueous phase with another volume of petroleum ether and combine the organic phases.

  • Sample Preparation: Evaporate the pooled petroleum ether extracts to dryness under a stream of nitrogen. Re-dissolve the dried quinone extract in a small, known volume of ethanol or the HPLC mobile phase.

  • HPLC Analysis: a. Inject the sample onto a C18 reversed-phase column. b. Use an isocratic mobile phase, for example, a mixture of 2-propanol and n-hexane (2:1, v/v), at a constant flow rate. c. Detect the eluting quinones using a UV detector, typically at a wavelength of 248 nm or 270 nm. d. Identify and quantify DMK and MK peaks by comparing their retention times and peak areas to those of known standards.

Assay of Nitrate Reductase Activity with Demethylmenaquinol

This protocol is a conceptual guide based on assays for nitrate reductase activity.

Objective: To determine the activity of nitrate reductase using DMKH2 as an electron donor.

Materials:

  • Isolated bacterial membranes containing nitrate reductase

  • Demethylmenaquinol (DMKH2) solution (prepared by reduction of DMK)

  • Potassium nitrate (KNO3) solution

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0)

  • Reagents for nitrite determination (Griess reagents: sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Spectrophotometer

Procedure:

  • Preparation of DMKH2: Reduce DMK to DMKH2 chemically, for example, with sodium borohydride, and purify. This step must be performed under anaerobic conditions to prevent re-oxidation.

  • Enzyme Assay: a. In an anaerobic cuvette or microplate, combine the assay buffer, a known concentration of KNO3, and the isolated membranes. b. Initiate the reaction by adding a known concentration of DMKH2. c. Incubate at a constant temperature (e.g., 37°C) for a defined period. d. Stop the reaction (e.g., by adding a reagent that oxidizes the remaining DMKH2 or by boiling).

  • Nitrite Quantification: a. Add the Griess reagents to the reaction mixture. This will react with the nitrite produced to form a colored azo dye. b. Measure the absorbance at 540 nm. c. Determine the concentration of nitrite produced by comparison to a standard curve of known nitrite concentrations.

  • Calculation of Activity: Calculate the specific activity of nitrate reductase as micromoles of nitrite produced per minute per milligram of membrane protein.

Creation of a menG Knockout Mutant in E. coli

This protocol is based on the one-step gene inactivation method.[3]

Objective: To create an E. coli strain that cannot convert DMK to MK, leading to the accumulation of DMK.

Materials:

  • E. coli strain expressing the λ Red recombinase

  • Plasmid containing a selectable marker (e.g., kanamycin resistance) flanked by FRT sites (e.g., pKD4)

  • Primers with homology to the regions flanking the menG gene and to the resistance cassette

  • Electroporator and cuvettes

  • LB agar plates with appropriate antibiotics

Procedure:

  • PCR Amplification of the Resistance Cassette: a. Design primers with ~50 nucleotides of homology to the regions immediately upstream and downstream of the menG gene at their 5' ends, and sequences that anneal to the resistance cassette plasmid at their 3' ends. b. Use these primers to PCR amplify the kanamycin resistance cassette from the pKD4 plasmid.

  • Preparation of Electrocompetent Cells: a. Grow the E. coli strain carrying the λ Red recombinase plasmid at 30°C to an OD600 of ~0.6. b. Induce the expression of the recombinase (e.g., by adding L-arabinose). c. Prepare electrocompetent cells by washing the culture multiple times with ice-cold sterile water or 10% glycerol.

  • Electroporation: a. Electroporate the purified PCR product into the electrocompetent cells. b. Allow the cells to recover in SOC medium for 1-2 hours at 37°C.

  • Selection and Verification of Mutants: a. Plate the cells on LB agar containing kanamycin to select for transformants where the menG gene has been replaced by the resistance cassette. b. Verify the correct insertion of the cassette and deletion of the menG gene by colony PCR using primers that flank the menG locus and/or internal to the resistance cassette. c. The resulting mutant will accumulate DMK, which can be confirmed by HPLC analysis of the quinone pool.

Knockout_Workflow start Start: Design Primers pcr PCR Amplification of Resistance Cassette start->pcr prepare_cells Prepare Electrocompetent E. coli with λ Red start->prepare_cells electroporation Electroporation of PCR Product pcr->electroporation prepare_cells->electroporation recovery Cell Recovery (SOC medium) electroporation->recovery selection Selection on Antibiotic Plates recovery->selection verification Verification of Knockout by Colony PCR selection->verification end End: menG Knockout Mutant Strain verification->end

References

Demethylmenaquinone vs. Menaquinone: A Technical Guide to Their Core Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK) and menaquinone (MK), also known as vitamin K2, are critical isoprenoid quinones that play a central role in the bacterial electron transport chain.[1] Their structural nuances dictate their redox properties and biological functions, making a thorough understanding of their differences essential for research in microbiology, biochemistry, and the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the key structural distinctions between this compound and menaquinone, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Structural Differences

The fundamental structural difference between this compound and menaquinone lies in the substitution on the naphthoquinone ring. Both molecules share a 1,4-naphthoquinone core and a polyisoprenyl side chain of varying length, designated as DMK-n and MK-n, where 'n' represents the number of isoprenyl units.[2][3]

The key distinction is the presence of a methyl group at the C-2 position of the naphthoquinone ring in menaquinone, which is absent in this compound.[2] This seemingly minor addition has significant implications for the molecule's redox potential and its role in biological systems.

Table 1: Key Structural Features of this compound vs. Menaquinone

FeatureThis compound (DMK)Menaquinone (MK)
Core Structure 1,4-Naphthoquinone2-methyl-1,4-Naphthoquinone
Substitution at C-2 HydrogenMethyl group
Side Chain Polyisoprenyl chain of 'n' unitsPolyisoprenyl chain of 'n' units
General Formula C10H5O2-(C5H8)n-HC11H7O2-(C5H8)n-H

Physicochemical Properties

Table 2: Molecular Weight of Common Isoprenologs ( g/mol )

IsoprenologThis compound (DMK-n)Menaquinone (MK-n)
n=4 ~429.64444.65[4]
n=5 ~497.78512.8[5]
n=6 ~565.92580.88[4]
n=7 ~634.06649.0[4]
n=8 ~702.20717.15
n=9 ~770.34785.29

Note: Molecular weights for DMK are calculated by subtracting the mass of a methyl group (CH₃; approx. 15.03 g/mol ) from the corresponding MK isoprenolog.

Table 3: Known Physical Properties

PropertyThis compound (DMK)Menaquinone (MK)
Melting Point (°C) Data not readily availableMK-4: 35[4], MK-6: 50[4], MK-7: 54[4]
UV-Vis λmax (nm) Similar to menaquinone~248, 261, 270, 325-328[4][6]
Appearance Expected to be a yellow solid or oilLight yellow crystalline solid or oil[4]

Biosynthetic Relationship

This compound is the direct biosynthetic precursor to menaquinone.[1][2] The final step in the menaquinone biosynthesis pathway is the methylation of the C-2 position of the naphthoquinone ring of DMK. This reaction is catalyzed by the enzyme MenG (in E. coli), which utilizes S-adenosylmethionine (SAM) as the methyl donor.[1][7]

menaquinone_biosynthesis_final_step DMK This compound (DMK) MenG MenG (Methyltransferase) DMK->MenG MK Menaquinone (MK) SAM S-Adenosylmethionine (SAM) SAM->MenG SAH S-Adenosylhomocysteine (SAH) MenG->MK MenG->SAH

Final step of Menaquinone biosynthesis.

The entire biosynthetic pathway from chorismate is a complex process involving multiple enzymatic steps.

menaquinone_biosynthesis_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SHCHC SHCHC Isochorismate->SHCHC MenD OSB OSB SHCHC->OSB MenC OSB-CoA OSB-CoA OSB->OSB-CoA MenE DHNA-CoA DHNA-CoA OSB-CoA->DHNA-CoA MenB DHNA DHNA DHNA-CoA->DHNA Men? DMK DMK DHNA->DMK MenA MK MK DMK->MK MenG

Menaquinone biosynthesis pathway.

Role in the Bacterial Electron Transport Chain

Both this compound and menaquinone function as electron carriers in the cell membrane of many bacteria, facilitating the transfer of electrons between dehydrogenases and terminal reductases.[1][8] This process is essential for generating a proton motive force, which drives ATP synthesis. While both are functional, some studies suggest differential roles, with menaquinone being more efficient in certain respiratory pathways, such as fumarate and dimethyl sulfoxide respiration, while this compound is utilized in nitrate respiration in E. coli.[9]

electron_transport_chain cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Dehydrogenase Dehydrogenase (e.g., NADH Dehydrogenase) Quinone_Pool Quinone Pool (DMK / MK) Dehydrogenase->Quinone_Pool 2e- Protons_out H+ Dehydrogenase->Protons_out H+ Product Product (e.g., NAD+) Dehydrogenase->Product Terminal_Reductase Terminal Reductase (e.g., Fumarate Reductase) Quinone_Pool->Terminal_Reductase 2e- Terminal_Reductase->Protons_out H+ Reduced_Acceptor Reduced Acceptor (e.g., Succinate) Terminal_Reductase->Reduced_Acceptor Substrate Substrate (e.g., NADH) Substrate->Dehydrogenase Acceptor Acceptor (e.g., Fumarate) Acceptor->Terminal_Reductase

References

The Genetic Regulation of Demethylmenaquinone Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and biochemical regulation of demethylmenaquinone (DMK) synthesis in bacteria. This compound is the immediate precursor to menaquinone (MK, vitamin K2), a vital component of the electron transport chain in many bacterial species. Understanding the synthesis of DMK is critical for the development of novel antimicrobial agents that target bacterial respiration. This document details the two known biosynthetic routes to DMK—the classical menaquinone pathway and the futalosine pathway—and explores the regulatory mechanisms that govern these processes.

Biosynthetic Pathways of this compound

Bacteria have evolved two distinct pathways to synthesize the naphthoquinone ring of DMK from the central metabolite chorismate: the classical menaquinone pathway and the futalosine pathway.

The Classical Menaquinone Pathway

The classical pathway is the most well-characterized route to DMK synthesis and involves a series of enzymes encoded by the men genes. In many bacteria, including Escherichia coli and Bacillus subtilis, these genes are organized in an operon.[1] The pathway proceeds as follows:

  • MenF (Isochorismate Synthase): Converts chorismate to isochorismate.[2]

  • MenD (SEPHCHC Synthase): Catalyzes the condensation of isochorismate and 2-oxoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[2]

  • MenH (SEPHCHC Hydrolase): In E. coli, this enzyme was initially thought to be involved in the conversion of SEPHCHC. However, more recent studies have clarified the roles of the subsequent enzymes.

  • MenC (o-Succinylbenzoate Synthase): Converts SEPHCHC to o-succinylbenzoate (OSB).[2]

  • MenE (o-Succinylbenzoate-CoA Synthetase): Activates OSB by converting it to OSB-CoA.[2]

  • MenB (DHNA-CoA Synthase): Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).

  • MenA (DHNA-octaprenyltransferase): This membrane-bound enzyme catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) with an isoprenoid side chain (e.g., octaprenyl diphosphate) to produce demethylmenaquinol, which is then oxidized to this compound (DMK).[3]

The final step in menaquinone synthesis is the methylation of DMK to menaquinone, catalyzed by the enzyme UbiE (this compound Methyltransferase) , which is also designated as MenG in some organisms.[4][5]

The Futalosine Pathway

An alternative pathway for menaquinone biosynthesis, known as the futalosine pathway, has been discovered in a range of bacteria, including Helicobacter pylori and Streptomyces coelicolor.[6][7] This pathway is encoded by the mqn genes, which are often scattered throughout the genome.[6] The key steps are:

  • MqnA (Futalosine Synthase): Converts chorismate and adenosine to futalosine.

  • MqnB (Futalosine Hydrolase): Hydrolyzes futalosine to dehypoxanthinyl futalosine (DHFL).[6]

  • MqnC (DHFL Cyclase): Converts DHFL to cyclic DHFL.[8]

  • MqnD (DHNA Synthase): Catalyzes the formation of 1,4-dihydroxy-6-naphthoate.[7][8]

The subsequent steps to convert 1,4-dihydroxy-6-naphthoate to DMK are less well-defined but are thought to involve prenylation and decarboxylation.[7]

Genetic Regulation of this compound Synthesis

The synthesis of DMK is tightly regulated at both the transcriptional and post-translational levels to meet the cell's metabolic needs.

Transcriptional Regulation of the Classical Pathway

In facultative anaerobes like E. coli, the expression of the men genes is upregulated under anaerobic conditions. This regulation is primarily mediated by the global transcription factors FNR (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control protein A) .[9][10][11]

  • FNR: A key regulator of anaerobic gene expression, FNR is activated in the absence of oxygen and directly or indirectly upregulates the transcription of the men operon.

  • ArcA: This response regulator of a two-component system also contributes to the anaerobic induction of the men genes.[10]

Putative binding sites for both FNR and ArcA have been identified in the promoter regions of genes in the menaquinone biosynthesis pathway.[11][12]

Transcriptional_Regulation_Men_Operon FNR FNR men_promoter men promoter FNR->men_promoter binds to ArcA ArcA ArcA->men_promoter binds to men_genes menA, menB, menC, menD, menE, menF men_promoter->men_genes drives transcription Anaerobic_Conditions Anaerobic Conditions Anaerobic_Conditions->FNR activates Anaerobic_Conditions->ArcA activates

Transcriptional activation of the men operon under anaerobic conditions.

The gene encoding the final methyltransferase, ubiE, is part of the RpoS regulon, suggesting its expression is induced during stationary phase and under various stress conditions.[13][14]

Post-Translational Regulation: Feedback Inhibition

A key mechanism for the fine-tuning of DMK synthesis is feedback inhibition. The downstream metabolite, 1,4-dihydroxy-2-naphthoate (DHNA), allosterically inhibits the activity of MenD, the first committed enzyme in the classical pathway.[15] This prevents the unnecessary accumulation of menaquinone biosynthetic intermediates.

Feedback_Inhibition_of_MenD Chorismate Chorismate MenF MenF Chorismate->MenF Isochorismate Isochorismate MenF->Isochorismate MenD MenD Isochorismate->MenD SEPHCHC SEPHCHC MenD->SEPHCHC MenCBE MenC, MenB, MenE SEPHCHC->MenCBE DHNA DHNA MenCBE->DHNA DHNA->MenD inhibits

Allosteric feedback inhibition of MenD by DHNA.
Regulation of the Futalosine Pathway

The transcriptional regulation of the mqn genes is less understood. The scattered organization of these genes suggests a more complex regulatory network compared to the operon structure of the men genes.[6] Further research is needed to elucidate the specific transcription factors and environmental signals that control the expression of the futalosine pathway.

Quantitative Data

The following tables summarize the available kinetic parameters for key enzymes in the classical menaquinone biosynthesis pathway. Data for the futalosine pathway enzymes are currently limited in the literature.

Table 1: Kinetic Parameters of MenD

OrganismSubstrateKm (µM)kcat (s-1)Reference
Mycobacterium tuberculosisIsochorismate15 ± 20.43 ± 0.01
2-Oxoglutarate130 ± 10
Escherichia coliIsochorismate2.5 ± 0.31.8 ± 0.1
2-Oxoglutarate40 ± 5

Table 2: Kinetic Parameters of MenE

OrganismSubstrateKm (µM)Reference
Escherichia coliOSB16[2]
ATP73.5[2]
CoA360[2]

Table 3: Inhibition Constants (Ki) for MenD

InhibitorOrganismKi (µM)Reference
DHNAMycobacterium tuberculosis1.5 ± 0.2[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound synthesis.

Cloning, Expression, and Purification of His-tagged MenB

This protocol describes the cloning of a menB gene into an expression vector, its expression in E. coli, and subsequent purification using immobilized metal affinity chromatography (IMAC).

His_Tag_Purification_Workflow Start Start: menB gene PCR PCR amplification of menB Start->PCR Ligation Ligation into vector PCR->Ligation Vector Expression vector (e.g., pET with His-tag) Vector->Ligation Transformation Transformation into E. coli expression strain Ligation->Transformation Culture Culture growth and IPTG induction Transformation->Culture Harvest Cell harvesting and lysis Culture->Harvest Clarification Lysate clarification (centrifugation) Harvest->Clarification IMAC IMAC (Ni-NTA resin) - Binding - Washing - Elution Clarification->IMAC Analysis Purity analysis (SDS-PAGE) IMAC->Analysis End Purified His-tagged MenB Analysis->End

Workflow for the purification of His-tagged MenB.

Methodology:

  • Gene Amplification: Amplify the menB gene from the genomic DNA of the desired bacterium using PCR primers that incorporate appropriate restriction sites for cloning.

  • Vector Preparation: Digest the expression vector (e.g., pET-28a) and the purified PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested menB gene into the expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8, then induce protein expression with IPTG (isopropyl-β-D-thiogalactopyranoside) and incubate for several hours at an appropriate temperature.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged MenB protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).[13][16][17][18][19]

  • Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

Enzyme Assay for MenD

This protocol outlines a method to determine the activity of MenD by monitoring the consumption of its substrate, isochorismate, using HPLC.[20][21]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 7.5), MgCl2, thiamine pyrophosphate (ThDP), 2-oxoglutarate, and the purified MenD enzyme.

  • Initiation: Start the reaction by adding isochorismate.

  • Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., HCl) or a solvent like methanol.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject the supernatant onto a reverse-phase C18 HPLC column.

    • Use a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid) to separate the substrate (isochorismate) from the product (SEPHCHC).

    • Monitor the elution profile using a UV detector at a wavelength where isochorismate absorbs (e.g., 278 nm).

  • Data Analysis: Calculate the rate of isochorismate consumption by measuring the decrease in its peak area over time. This rate is proportional to the MenD enzyme activity.

HPLC Analysis of this compound and Menaquinone

This protocol describes a method for the extraction and quantification of DMK and MK from bacterial cells using reverse-phase HPLC with UV detection.[1][15]

Methodology:

  • Cell Culture and Harvesting: Grow the bacterial culture under the desired conditions and harvest the cells by centrifugation.

  • Extraction:

    • Extract the lipids, including quinones, from the cell pellet using a solvent mixture such as chloroform:methanol (2:1, v/v).

    • Vortex the mixture vigorously and then separate the phases by adding water and centrifuging.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., ethanol or methanol).

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Use an isocratic mobile phase of methanol:isopropanol or a similar non-polar solvent mixture.

    • Detect the quinones using a UV detector at a wavelength of approximately 248 nm for DMK and MK.[1]

  • Quantification: Quantify the amounts of DMK and MK by comparing the peak areas to those of known standards.

Conclusion

The biosynthesis of this compound is a fundamental process in many bacteria and presents a promising target for the development of new antimicrobial drugs. This guide has detailed the two primary pathways for DMK synthesis, the classical and futalosine pathways, and has explored the intricate regulatory networks that control these processes. The provided quantitative data and experimental protocols offer a valuable resource for researchers in this field. Further investigation into the regulation of the futalosine pathway and the acquisition of a complete set of kinetic parameters for all biosynthetic enzymes will be crucial for a comprehensive understanding of menaquinone metabolism and for the rational design of potent and specific inhibitors.

References

Demethylmenaquinone: The Penultimate Step in Vitamin K2 (Menaquinone) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone (Vitamin K2) is a vital lipid-soluble vitamin essential for various physiological processes, including blood coagulation, bone metabolism, and cellular growth. In bacteria, it plays a crucial role as an electron carrier in the respiratory chain. The biosynthesis of menaquinone is a multi-step enzymatic pathway, with the final step being the methylation of demethylmenaquinone (DMK) to form menaquinone. This conversion is catalyzed by the enzyme this compound methyltransferase, a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. This technical guide provides a comprehensive overview of the role of this compound as a precursor to menaquinone, detailing the biosynthetic pathway, enzymatic kinetics, and relevant experimental protocols for its study. The unique presence of this pathway in bacteria and its absence in humans make it an attractive target for the development of novel antimicrobial agents.

Introduction

Vitamin K2, or menaquinone (MK), is a class of compounds that share a common 2-methyl-1,4-naphthoquinone ring structure but differ in the length of their isoprenoid side chain. These molecules are essential for the post-translational modification of specific proteins, enabling them to bind calcium. In prokaryotes, menaquinones are integral components of the electron transport chain, facilitating ATP synthesis.[1] The biosynthesis of menaquinone diverges from the shikimate pathway, a metabolic route for the synthesis of aromatic amino acids.[2][3]

The final and critical step in the biosynthesis of all menaquinone forms is the conversion of this compound (DMK) to menaquinone. This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C2-position of the naphthoquinone ring of DMK.[4][5] This methylation is catalyzed by the enzyme this compound methyltransferase, also known as MenG or UbiE in different organisms.[4][6] Given its essentiality for bacterial survival and its absence in mammalian cells, the menaquinone biosynthetic pathway, and specifically the final methylation step, represents a promising target for the development of novel antibiotics.[7][8][9]

This guide will delve into the technical details of the conversion of this compound to menaquinone, providing researchers with the necessary information to design and execute experiments in this field.

The Menaquinone Biosynthetic Pathway

The biosynthesis of menaquinone from chorismate is a well-characterized pathway involving a series of enzymatic reactions. The pathway can be broadly divided into two stages: the synthesis of the naphthoquinone ring and the subsequent prenylation and methylation steps.

The final step is the S-adenosyl-L-methionine-dependent methylation of this compound to yield menaquinone.[10][11] This reaction is catalyzed by this compound methyltransferase. The methyl group from SAM is transferred to the C2 position of the this compound molecule.[5]

menaquinone_biosynthesis cluster_final_step Final Methylation Step Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoate-CoA OSB->OSB_CoA MenE DHNA 1,4-Dihydroxy-2-naphthoate OSB_CoA->DHNA MenB DMK This compound DHNA->DMK MenA MK Menaquinone (Vitamin K2) DMK->MK MenG/UbiE DMK->MK SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH

Fig. 1: Menaquinone Biosynthetic Pathway

Quantitative Data

The enzymatic conversion of this compound to menaquinone has been characterized in several bacterial species. The kinetic parameters of the this compound methyltransferase (MenG) provide valuable insights into the efficiency of this reaction.

Table 1: Kinetic Parameters of Mycobacterial this compound Methyltransferase (MenG)

SubstrateApparent Km (µM)Reference
This compound14 ± 5.0[12]
S-Adenosyl-L-methionine (SAM)17 ± 7.0[12]

Table 2: Inhibition of Mycobacterial MenG Activity

InhibitorIC50 (µM)Reference
Ro 48-80715.1 ± 0.5[12]
DG70 (GSK1733953A)2.6 ± 0.6[12]

Table 3: Performance Characteristics of Analytical Methods for Menaquinone Quantification

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference(s)
HPLC-UVMK-4Human Plasma-0.5 µg/mL-5.50-17.42[13][14]
HPLC-FluorescenceK1, MK-4, MK-7Human Serum2-4 pg->92<15[6]
LC-MS/MSK1, MK-4, MK-7Human Serum0.01 ng/mL-86-11089-97[15]
HPLC-FluorescenceK2-4, K2-7Solid Dosage Forms0.005 µg/mL (K2-4), 0.050 µg/mL (K2-7)0.047 µg/mL (K2-4), 0.500 µg/mL (K2-7)99.85-100.5<2[7]

Experimental Protocols

The study of the conversion of this compound to menaquinone involves several key experimental stages, from the preparation of the enzyme and substrates to the analysis of the reaction products.

Expression and Purification of Recombinant this compound Methyltransferase (MenG)

Since MenG is a membrane-associated protein, its expression and purification require specific protocols to maintain its activity.

experimental_workflow_purification cluster_expression Protein Expression cluster_purification Protein Purification start Transformation of E. coli with MenG expression vector culture Large-scale culture of transformed E. coli start->culture induction Induction of MenG expression (e.g., with IPTG) culture->induction harvest Cell harvesting by centrifugation induction->harvest lysis Cell lysis (e.g., sonication, French press) harvest->lysis membrane_prep Isolation of cell membranes by ultracentrifugation lysis->membrane_prep solubilization Solubilization of membrane proteins (e.g., with detergents like Triton X-100) membrane_prep->solubilization chromatography Affinity chromatography (e.g., Ni-NTA for His-tagged protein) solubilization->chromatography dialysis Dialysis to remove detergent and imidazole chromatography->dialysis concentration Protein concentration dialysis->concentration end Purified MenG concentration->end

Fig. 2: Experimental Workflow for MenG Purification

Detailed Methodology:

  • Transformation and Expression: The gene encoding MenG is cloned into an expression vector, often with an affinity tag (e.g., His-tag), and transformed into a suitable E. coli expression strain. Large-scale cultures are grown to an optimal density before inducing protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis and Membrane Isolation: Harvested cells are resuspended in a lysis buffer and disrupted. The cell lysate is then subjected to ultracentrifugation to pellet the cell membranes containing the overexpressed MenG.

  • Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., Triton X-100) to solubilize the membrane proteins.

  • Affinity Chromatography: The solubilized protein fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the tagged MenG is eluted.

  • Dialysis and Concentration: The eluted protein is dialyzed to remove the detergent and elution buffer components. The purified protein is then concentrated for storage and subsequent assays.

In Vitro Enzyme Assay for MenG Activity

The activity of the purified MenG can be determined by monitoring the formation of menaquinone from this compound and SAM.

experimental_workflow_assay cluster_assay_setup Enzyme Assay Setup cluster_analysis Product Analysis start Prepare reaction mixture: - Purified MenG - this compound (substrate) - S-Adenosyl-L-methionine (co-substrate) - Buffer (e.g., Tris-HCl) incubation Incubate at optimal temperature (e.g., 37°C) for a defined time start->incubation extraction Stop reaction and extract lipids (e.g., with hexane/isopropanol) incubation->extraction analysis Analyze extracted lipids by HPLC or LC-MS/MS extraction->analysis quantification Quantify menaquinone formation based on a standard curve analysis->quantification end Determine enzyme activity (e.g., in nmol/min/mg) quantification->end

Fig. 3: Experimental Workflow for MenG Activity Assay

Detailed Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified MenG enzyme, this compound, S-adenosyl-L-methionine, and an appropriate buffer.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme for a specific period.

  • Extraction: The reaction is stopped, and the lipid-soluble menaquinones are extracted using an organic solvent mixture.

  • Analysis: The extracted lipids are analyzed by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • Quantification: The amount of menaquinone produced is quantified by comparing the peak area to a standard curve of known menaquinone concentrations.

Conclusion

The conversion of this compound to menaquinone represents a critical and final step in the biosynthesis of Vitamin K2 in bacteria. The enzyme responsible for this methylation, this compound methyltransferase (MenG/UbiE), is a key player in this pathway. Understanding the kinetics and mechanism of this enzyme is crucial for the development of novel antimicrobial agents that can selectively target this essential bacterial process. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this promising therapeutic target. The continued investigation into the menaquinone biosynthetic pathway will undoubtedly lead to new insights and opportunities in the fight against bacterial infections.

References

The Pivotal Role of Demethylmenaquinone's Redox Potential in Bacterial Bioenergetics and as a Novel Antibiotic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethylmenaquinone (DMK), a vital component of bacterial electron transport chains, occupies a unique bioenergetic niche due to its intermediate redox potential. Positioned between the high-potential ubiquinone and the low-potential menaquinone, DMK facilitates electron transfer in specific anaerobic respiratory pathways, most notably nitrate respiration in facultative anaerobes like Escherichia coli. This guide provides a comprehensive technical overview of the redox properties of DMK, its biosynthesis, and its critical role in microbial physiology. We present quantitative data on the redox potentials of key quinones, detail experimental protocols for their determination, and visualize the complex biological pathways in which DMK participates. Furthermore, we explore the significance of DMK's redox potential in the context of antimicrobial drug development, focusing on the inhibition of its conversion to menaquinone as a promising strategy to disrupt bacterial respiration and combat infectious diseases.

Introduction to this compound

This compound (DMK) is a naphthoquinone that functions as a lipid-soluble electron carrier in the cell membranes of many bacteria.[1] It is a direct biosynthetic precursor to menaquinone (MK, or vitamin K₂), differing only by the absence of a methyl group on the naphthoquinone ring.[2] This seemingly minor structural difference has a profound impact on the molecule's standard redox potential (E'₀), which in turn dictates its specific roles in cellular respiration.[3] While ubiquinone (UQ) is the primary respiratory quinone under aerobic conditions, and menaquinone is often essential for anaerobic respiration, DMK serves a crucial role under specific anaerobic or microaerobic conditions, highlighting the metabolic flexibility of bacteria.[4][5]

Redox Potential of this compound and Related Quinones

The function of a quinone in an electron transport chain is intrinsically linked to its standard redox potential (E'₀), which determines its capacity to accept and donate electrons. DMK possesses a redox potential that is intermediate between that of ubiquinone and menaquinone, allowing it to efficiently mediate electron transfer between specific dehydrogenases and terminal reductases.

Quantitative Redox Potential Data

The standard redox potentials of the three major quinone species found in Escherichia coli are summarized in the table below. These values, measured at pH 7, highlight the distinct electrochemical properties of each quinone.

Quinone SpeciesAbbreviationStandard Redox Potential (E'₀) vs. SHE at pH 7
UbiquinoneUQ+113 mV[3]
This compoundDMK+36 mV[3][6]
MenaquinoneMK-74 mV[3]

SHE: Standard Hydrogen Electrode

Biosynthesis of Menaquinone and the Central Role of DMK

DMK is the penultimate intermediate in the biosynthesis of menaquinone.[2] The pathway begins with chorismate and culminates in the methylation of DMK to form MK, a reaction catalyzed by the enzyme this compound methyltransferase, commonly known as MenG.

menaquinone_biosynthesis chorismate Chorismate menF MenF chorismate->menF isochorismate Isochorismate menF->isochorismate menD MenD isochorismate->menD sephchc SEPHCHC menD->sephchc menH MenH sephchc->menH shchc SHCHC menH->shchc menC MenC shchc->menC osb o-Succinylbenzoate menC->osb menE MenE osb->menE osb_coa OSB-CoA menE->osb_coa menB MenB osb_coa->menB dhna DHNA menB->dhna menA MenA dhna->menA dmk This compound (DMK) menA->dmk menG MenG dmk->menG mk Menaquinone (MK) menG->mk

Menaquinone Biosynthesis Pathway

Significance in Bacterial Electron Transport

In facultative anaerobes like E. coli, the composition of the quinone pool is dynamically regulated in response to the availability of electron acceptors.[4] DMK plays a specialized role in certain anaerobic respiratory pathways.

Role in Anaerobic Respiration

DMK, along with MK, is preferentially synthesized under anaerobic to microaerobic conditions.[3] Its intermediate redox potential makes it a suitable electron carrier in respiratory chains that utilize terminal electron acceptors other than oxygen. For instance, in E. coli, DMK is involved in respiration with fumarate, dimethyl sulfoxide (DMSO), and trimethylamine N-oxide (TMAO). A key role for DMK has been identified in nitrate respiration, where it can function as a substrate for Nitrate Reductase A (NarGHI).

The following diagram illustrates the involvement of DMK in the anaerobic electron transport chain of E. coli, highlighting its interaction with various dehydrogenases and terminal reductases.

anaerobic_electron_transport cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_reductases Terminal Reductases NADH_DH NADH Dehydrogenase DMK DMK / DMKH₂ (E'₀ = +36 mV) NADH_DH->DMK MK MK / MKH₂ (E'₀ = -74 mV) NADH_DH->MK Succinate_DH Succinate Dehydrogenase Succinate_DH->DMK Formate_DH Formate Dehydrogenase Formate_DH->DMK Formate_DH->MK Nitrate_Reductase Nitrate Reductase (NO₃⁻ → NO₂⁻) DMK->Nitrate_Reductase Fumarate_Reductase Fumarate Reductase (Fumarate → Succinate) DMK->Fumarate_Reductase TMAO_Reductase TMAO Reductase (TMAO → TMA) DMK->TMAO_Reductase MK->Fumarate_Reductase MK->TMAO_Reductase experimental_workflow cluster_synthesis Synthesis & Purification cluster_cv Cyclic Voltammetry (CV) cluster_epr EPR-Monitored Redox Titration synthesis Synthesize DMK Analogue (e.g., via Friedel-Crafts) purification Purify by Column Chromatography synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization prepare_cv Prepare Sample in Buffered Electrolyte characterization->prepare_cv prepare_epr Prepare Sample with Redox Mediators (Anaerobic) characterization->prepare_epr deoxygenate Deoxygenate with Inert Gas prepare_cv->deoxygenate run_cv Run CV Scan deoxygenate->run_cv analyze_cv Analyze Voltammogram (Epa, Epc) run_cv->analyze_cv calc_e0_cv Calculate E'₀ = (Epa+Epc)/2 analyze_cv->calc_e0_cv titrate Titrate with Reductant/Oxidant prepare_epr->titrate sample_epr Withdraw & Freeze Samples at Different Potentials titrate->sample_epr run_epr Record EPR Spectra sample_epr->run_epr analyze_epr Quantify Semiquinone Signal run_epr->analyze_epr fit_nernst Fit Data to Nernst Equation analyze_epr->fit_nernst

References

Demystifying Demethylmenaquinone: A Technical Guide to its Distribution, Analysis, and Biosynthesis in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK), a vital component of bacterial electron transport chains, plays a crucial role in the anaerobic respiration of a diverse range of microorganisms. As a low-potential quinone, it functions as an essential electron carrier, facilitating energy generation in environments devoid of oxygen. Understanding the distribution, biosynthesis, and function of DMK across different bacterial species is paramount for researchers in microbiology, biochemistry, and infectious disease. This technical guide provides an in-depth overview of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway to serve as a comprehensive resource for the scientific community. The unique presence and essential role of DMK in certain pathogenic bacteria also highlight its potential as a target for novel antimicrobial drug development.

Distribution of this compound Across Bacterial Species

This compound is found in a variety of bacterial phyla, with a notable prevalence in facultatively anaerobic and strictly anaerobic bacteria. It is often found alongside its methylated counterpart, menaquinone (MK), with the relative abundance of each varying depending on the bacterial species and environmental conditions.

Gram-negative bacteria, particularly within the phylum Proteobacteria, have been extensively studied for their quinone content. Many members of the Enterobacteriaceae family, such as Escherichia coli, synthesize both DMK and MK. The ratio of these two quinones can be influenced by the available electron acceptor during anaerobic respiration. For instance, in E. coli, growth with nitrate as the electron acceptor leads to a higher proportion of this compound, while fumarate or dimethyl sulfoxide (DMSO) respiration results in a predominance of menaquinone[1].

Gram-positive bacteria, including species from the phyla Firmicutes and Actinobacteria, also harbor this compound. For example, Enterococcus faecalis, a facultative anaerobe, utilizes DMK in its electron transport chain[2]. Some bacterial species lack the final methyltransferase enzyme in the menaquinone biosynthesis pathway and consequently produce DMK as their primary naphthoquinone[3]. Anaerobic bacteria, in general, tend to contain either menaquinone or this compound as their main respiratory quinones[3].

The following tables summarize the quantitative data available on the distribution of this compound in various bacterial species.

Bacterial SpeciesPhylumGram StainMenaquinone (MK) to this compound (DMK) Molar RatioGrowth ConditionsReference
Citrobacter freundiiProteobacteriaNegative1 : 1.2Aerobic[2]
Enterobacter cloacaeProteobacteriaNegative1 : 0.4Aerobic[2]
Escherichia coliProteobacteriaNegativeMK predominatesAnaerobic with fumarate or DMSO[1]
Escherichia coliProteobacteriaNegativeDMK up to 78% of total naphthoquinonesAnaerobic with nitrate[1]
Bacterial SpeciesPhylumGram StainThis compound Content (nmol/g dry cell weight)Growth ConditionsReference
Escherichia coli MG1655ProteobacteriaNegative~150Anaerobic[4]
Escherichia coli MG1655ProteobacteriaNegative~15Aerobic[4]

Experimental Protocols

Accurate detection and quantification of this compound are crucial for studying its distribution and function. The following sections detail the key experimental protocols for the extraction and analysis of DMK from bacterial cultures.

Protocol 1: Extraction of this compound from Bacterial Cells

This protocol describes a common method for extracting quinones from bacterial biomass using a chloroform-methanol mixture.

Materials:

  • Bacterial cell pellet (from culture)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (saline)

  • Centrifuge

  • Rotary evaporator or nitrogen stream

  • Glass centrifuge tubes

Procedure:

  • Harvest bacterial cells from a culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with 0.9% NaCl solution and centrifuge again to remove residual media components.

  • Resuspend the cell pellet in a known volume of distilled water.

  • To the cell suspension, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a final chloroform:methanol:water ratio of 1:2:0.8 (v/v/v).

  • Mix the suspension vigorously for 2-3 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 5,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids and quinones, using a Pasteur pipette and transfer it to a clean glass tube.

  • Repeat the extraction of the aqueous phase and cell debris with another portion of chloroform.

  • Combine the chloroform extracts.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried lipid extract in a small, known volume of a suitable solvent (e.g., acetone, ethanol, or the HPLC mobile phase) for analysis.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the separation and quantification of this compound and menaquinone using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Methanol/isopropyl ether (7:2, v/v)[2]

Procedure:

  • Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1 ml/min) until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 248 nm for the detection of naphthoquinones[4].

  • Inject a known volume (e.g., 10-20 µL) of the quinone extract (from Protocol 1) onto the column.

  • Record the chromatogram and identify the peaks corresponding to this compound and menaquinone based on their retention times compared to authentic standards.

  • Quantify the amount of each quinone by integrating the peak area and comparing it to a standard curve generated with known concentrations of purified this compound and menaquinone standards. The molar ratio of menaquinone to this compound can be directly calculated from the peak areas at 248 nm, as the absorbance at this wavelength is primarily due to their benzenoid moiety[2].

Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)

This protocol describes a method for the qualitative analysis of this compound using TLC.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Solvent system (e.g., petroleum ether/diethyl ether, 85:15, v/v)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of about 0.5-1 cm and allowing the atmosphere to saturate with solvent vapor.

  • Using a capillary tube, spot a small amount of the quinone extract onto the origin line of the TLC plate. Also, spot standards of this compound and menaquinone for comparison.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1-2 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the separated quinones under a UV lamp at 254 nm. The spots corresponding to this compound and menaquinone can be identified by comparing their Rf values to those of the standards.

Biosynthesis of this compound

This compound and menaquinone share a common biosynthetic pathway, diverging only at the final step. The pathway begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions converts chorismate to 1,4-dihydroxy-2-naphthoate (DHNA). The enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase then attaches a polyprenyl side chain to DHNA to form this compound. In bacteria that produce menaquinone, a final methylation step, catalyzed by a methyltransferase, converts this compound to menaquinone. Bacteria lacking this methyltransferase accumulate this compound as the final product of their naphthoquinone biosynthesis.

Demethylmenaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSBCoA o-Succinylbenzoyl-CoA OSB->OSBCoA MenE DHNACoA 1,4-Dihydroxy-2-naphthoyl-CoA OSBCoA->DHNACoA MenB DHNA 1,4-Dihydroxy-2-naphthoate DHNACoA->DHNA DMK This compound DHNA->DMK MenA MK Menaquinone DMK->MK MenG/UbiE MenF MenF MenD MenD MenH MenH MenC MenC MenE MenE MenB MenB MenA MenA MenG MenG/UbiE DMK_Analysis_Workflow Culture Bacterial Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Extraction Quinone Extraction (e.g., Chloroform/Methanol) Harvest->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis HPLC HPLC Analysis (Quantification) Analysis->HPLC Quantitative TLC TLC Analysis (Qualitative) Analysis->TLC Qualitative Data Data Interpretation HPLC->Data TLC->Data

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Demethylmenaquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK), a vital precursor in the biosynthesis of menaquinone (Vitamin K2), plays a crucial role in the bacterial electron transport chain. Accurate quantification of DMK is essential for studying bacterial metabolism, antibiotic development, and understanding the biosynthesis of Vitamin K2. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound in various biological matrices.

These application notes provide detailed protocols for the extraction and quantification of this compound using reverse-phase HPLC with UV detection. The methodologies are based on established principles for menaquinone analysis and can be adapted for specific research needs.

Data Presentation

Quantitative data for analogous menaquinone compounds, which can be used as a benchmark for this compound analysis, are summarized below. Researchers should perform their own validation to establish specific performance characteristics for this compound.

Table 1: Typical HPLC Method Performance for Menaquinone-7 (MK-7) Analysis

ParameterTypical Value
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.03 - 0.49 µg/mL[1]
Limit of Quantification (LOQ)0.1 - 1.499 µg/mL[1]
Recovery> 94%
Precision (%RSD)< 2%

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cells

This protocol describes the extraction of this compound from bacterial cells for subsequent HPLC analysis.

Materials:

  • Bacterial cell pellet

  • 2-Propanol

  • n-Hexane

  • 1% (w/v) Lipase solution (optional, for lipid-rich samples)

  • Ethanol

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with deionized water.

  • Resuspend the cell pellet in a suitable buffer. For lipid-rich samples, enzymatic hydrolysis with lipase may be performed to improve extraction efficiency.

  • Add a mixture of 2-propanol and n-hexane (typically in a 2:1 v/v ratio) to the cell suspension.

  • Vortex the mixture vigorously for 10-15 minutes to ensure thorough extraction.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer containing the extracted quinones.

  • Repeat the extraction of the aqueous layer with n-hexane to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for HPLC analysis.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. This method is adapted from established protocols for menaquinone-7 and should be validated for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 2-propanol and n-hexane (e.g., 2:1 v/v) can be effective. Alternatively, a gradient elution using methanol and acetonitrile may be employed for better separation from other quinones.[2][1]

  • Flow Rate: A typical flow rate is between 0.5 and 1.2 mL/min.[2][1]

  • Column Temperature: 25-40°C.

  • Detection: UV detection at a wavelength of approximately 248 nm or 268 nm.[2]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and the reconstituted sample extracts onto the column.

  • Record the chromatograms and identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Mandatory Visualizations

Menaquinone Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of menaquinone, highlighting the position of this compound as a key intermediate.

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl- 6-hydroxy-3-cyclohexene- 1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSBCoA o-Succinylbenzoyl-CoA OSB->OSBCoA MenE DHNA 1,4-Dihydroxy-2-naphthoate OSBCoA->DHNA MenB DMK This compound DHNA->DMK MenA MK Menaquinone (Vitamin K2) DMK->MK MenG (UbiE)

Caption: Menaquinone biosynthesis pathway.

Experimental Workflow for this compound Quantification

The diagram below outlines the general workflow for the quantification of this compound from a biological sample.

HPLC_Workflow Sample Biological Sample (e.g., Bacterial Culture) Extraction Extraction of Lipids (e.g., with 2-Propanol/n-Hexane) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis (C18 Column, UV Detection) Reconstitution->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

Caption: this compound quantification workflow.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Demethylmenaquinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinones (DMK), the immediate precursors to menaquinones (vitamin K2), are a class of lipid-soluble molecules essential for bacterial electron transport chains. The structural diversity of DMKs, particularly the presence of various isomers differing in the length and saturation of their isoprenoid side chains, presents a significant analytical challenge. Accurate identification and differentiation of these isomers are crucial for understanding bacterial metabolism, antibiotic development, and the study of host-microbiome interactions. This application note details robust methodologies employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the effective separation and identification of demethylmenaquinone isomers.

Key Experimental Methodologies

The successful identification of this compound isomers relies on a combination of high-resolution chromatographic separation and specific mass spectrometric detection.

Sample Preparation

A robust sample preparation protocol is critical for the extraction of these lipophilic molecules from complex biological matrices.

  • Lysis and Extraction: Bacterial cell pellets are lysed, and lipids are extracted using a modified Bligh-Dyer method.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using a silica-based SPE cartridge to remove polar lipids and other interfering substances.

  • Reconstitution: The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of methanol and isopropanol.

Liquid Chromatography (LC)

Chromatographic separation is paramount for distinguishing between DMK isomers, which often exhibit identical mass-to-charge ratios.

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended to achieve high-resolution separation.

  • Mobile Phase: A gradient elution using a binary solvent system is employed.

    • Solvent A: 95:5 water:methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Solvent B: 95:5 isopropanol:methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient Program: A shallow gradient is used to maximize the separation of closely eluting isomers.

Mass Spectrometry (MS)

Tandem mass spectrometry provides the specificity required for the confident identification of demethylmenaquinones.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is effective for the ionization of DMKs.

  • MS Analysis: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used for data acquisition.

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is employed to generate characteristic fragment ions for structural elucidation.

Experimental Protocols

Protocol 1: Sample Extraction from Bacterial Cultures
  • Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in a mixture of chloroform:methanol (1:2, v/v).

  • Sonicate the suspension on ice for 3 x 30-second bursts.

  • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of methanol:isopropanol (1:1, v/v) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Isomers
  • LC System: Utilize a high-performance liquid chromatography system capable of high-pressure gradient elution.

  • Column: Employ a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water:Methanol (95:5) with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Methanol (95:5) with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-80% B (linear gradient)

    • 15-20 min: 80-95% B (linear gradient)

    • 20-25 min: 95% B (isocratic)

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A Q-TOF or Orbitrap mass spectrometer.

  • Ionization: ESI positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS1 Scan Range: m/z 300-1200.

  • MS/MS: Data-dependent acquisition (DDA) with CID energy ramped from 20-40 eV.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound isomers.

Table 1: LC-MS Parameters for Key this compound Isomers

CompoundTheoretical m/z ([M+H]⁺)Expected Retention Time Range (min)
This compound-3 (DMK-3)367.22688-10
This compound-4 (DMK-4)435.289410-12
This compound-9 (DMK-9)771.6075[1]18-22

Table 2: Key MS/MS Fragment Ions for this compound Identification

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Description
[M+H]⁺173.0603Naphthoquinone ring fragment
[M+H]⁺[M+H - n(C₅H₈)]⁺Loss of one or more isoprene units
[M+H]⁺[M+H - CₙH₂ₙ₊₁]⁺Cleavage of the isoprenoid side chain

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis bacterial_culture Bacterial Culture lysis_extraction Cell Lysis & Lipid Extraction bacterial_culture->lysis_extraction spe_cleanup Solid-Phase Extraction (SPE) lysis_extraction->spe_cleanup reconstitution Reconstitution spe_cleanup->reconstitution lc_separation Reverse-Phase HPLC Separation reconstitution->lc_separation Injection ms_detection High-Resolution MS Detection (MS1) lc_separation->ms_detection msms_fragmentation Tandem MS Fragmentation (MS/MS) ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition isomer_identification Isomer Identification data_acquisition->isomer_identification

Caption: Experimental workflow for DMK isomer analysis.

fragmentation_pathway DMK_precursor This compound [M+H]⁺ fragment1 Loss of Isoprenoid Side Chain (Neutral Loss) DMK_precursor->fragment1 CID fragment2 Cleavage of Isoprene Units (Neutral Loss) DMK_precursor->fragment2 CID naphthoquinone_fragment Naphthoquinone Fragment (e.g., m/z 173.06) fragment1->naphthoquinone_fragment side_chain_fragments Side Chain Fragments ([M+H - n(C₅H₈)]⁺) fragment2->side_chain_fragments

Caption: Proposed fragmentation of demethylmenaquinones.

Conclusion

The methodologies outlined in this application note provide a robust framework for the identification and differentiation of this compound isomers. The combination of high-resolution liquid chromatography and tandem mass spectrometry offers the necessary selectivity and sensitivity for analyzing these complex lipid molecules. These protocols can be adapted for various research and development applications, from fundamental microbiology to drug discovery, enabling a deeper understanding of the roles of these essential bacterial metabolites.

References

Unveiling the Quinone: A Detailed Protocol for Extracting Demethylmenaquinone from Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of bacterial physiology and drug development, the precise extraction and quantification of specific biomolecules are paramount. Demethylmenaquinone (DMK), a vital component of the electron transport chain in many bacteria, has garnered significant attention as a potential target for novel antimicrobial agents. To aid researchers in this critical area, we present a comprehensive application note detailing established protocols for the extraction of DMK from bacterial cell membranes. This document provides a step-by-step guide for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results.

Introduction

This compound, a precursor to menaquinone (Vitamin K2), plays a crucial role in the anaerobic respiration of numerous bacterial species, including the well-studied model organism Escherichia coli.[1] It functions as an electron carrier, shuttling electrons between various dehydrogenases and terminal reductases within the cell membrane.[1][2] The unique presence and function of DMK in bacterial electron transport chains, which are absent in their human counterparts, make the enzymes involved in its biosynthesis and utilization attractive targets for the development of new antibiotics. Accurate and efficient extraction of DMK is the foundational step for its quantification and for studying its role in bacterial metabolism and its potential as a drug target.

This application note provides detailed methodologies for several widely used extraction protocols, a comparative summary of their potential yields, and a visual representation of the experimental workflow and the relevant biological pathway.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of commonly employed methods. While direct quantitative comparisons of DMK yield across different methods are not extensively documented in a single study, the following table provides an overview based on the general efficiency of these methods for menaquinones.

Extraction MethodPrincipleTypical Solvent SystemReported Menaquinone YieldKey AdvantagesKey Disadvantages
Bligh-Dyer Single-phase extraction followed by phase separation to partition lipids.[3][4]Chloroform, Methanol, WaterHigh recovery of total lipids.[4]Rapid and widely used for a broad range of lipids.Lower yield for high-lipid samples compared to Folch; uses chloroform.[4][5]
Folch Two-step extraction involving homogenization and washing to remove non-lipid contaminants.Chloroform, MethanolGenerally considered the "gold standard" for lipid extraction with high recovery.[3][4]High efficiency and purity of the lipid extract.More time-consuming and uses larger volumes of chloroform compared to Bligh-Dyer.[4]
Collins Method Direct extraction from freeze-dried cells with overnight stirring.Chloroform, MethanolStandard method for menaquinone extraction.Well-established and widely cited for menaquinone analysis.Requires freeze-drying of cells, which is time-consuming.[6]
Lysozyme-Chloroform-Methanol (LCM) Enzymatic digestion of the cell wall followed by solvent extraction from wet cells.[6]Lysozyme, Chloroform, MethanolReported to be 1.2 to 355-fold higher than the Collins method for total menaquinones.[6]Rapid (no freeze-drying required) and provides higher yields of menaquinones.[6]Requires an enzymatic digestion step.

Experimental Protocols

Below are detailed protocols for the extraction of this compound from bacterial cell membranes.

Protocol 1: Modified Bligh-Dyer Method for Bacterial Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Cell Harvesting and Washing: Harvest bacterial cells from culture by centrifugation at 4,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Resuspend the washed cell pellet in a glass centrifuge tube with a mixture of chloroform and methanol (1:2, v/v). For every 1 gram of wet cell pellet, use 3.75 ml of the chloroform:methanol mixture. Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 1.25 ml of chloroform to the mixture and vortex for 30 seconds. Then, add 1.25 ml of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous layer, a protein interface, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) until further analysis.

Protocol 2: Lysozyme-Chloroform-Methanol (LCM) Method for Enhanced Menaquinone Extraction

This method is reported to provide higher yields of menaquinones compared to traditional methods by incorporating an enzymatic cell wall digestion step.[6]

Materials:

  • Wet bacterial cell pellet

  • Tris-HCl buffer (10 mM, pH 8.0)

  • Lysozyme

  • Chloroform

  • Methanol

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Cell Harvesting: Harvest bacterial cells by centrifugation as described in Protocol 1.

  • Enzymatic Lysis: Resuspend the wet cell pellet in Tris-HCl buffer. Add lysozyme to a final concentration of 1 mg/ml. Incubate the suspension at 37°C for 30-60 minutes with gentle shaking to digest the bacterial cell wall.

  • Solvent Extraction: To the lysozyme-treated cell suspension, add a mixture of chloroform and methanol (2:1, v/v). Use a volume of solvent that is 20 times the volume of the cell suspension. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the cell debris.

  • Lipid Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness using a rotary evaporator or a nitrogen stream evaporator at a temperature below 40°C.

  • Storage: Store the dried extract at -20°C or -80°C under an inert atmosphere.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of this compound

Following extraction, the lipid sample is analyzed by HPLC to separate and quantify this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • A common mobile phase for separating menaquinones is a mixture of isopropanol and hexane or methanol and isopropanol.

  • Isocratic elution is often sufficient. For example, a mixture of isopropanol:hexane (e.g., 1:4 v/v) can be used.

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a small, known volume of the mobile phase or a compatible solvent like ethanol.

  • Injection: Inject an appropriate volume of the reconstituted sample onto the HPLC column.

  • Detection: Monitor the elution profile at a wavelength of 248 nm, which is an absorption maximum for naphthoquinones.[7]

  • Identification and Quantification: Identify the this compound peak based on its retention time compared to a pure standard. Quantify the amount of DMK by integrating the peak area and comparing it to a standard curve generated with known concentrations of a DMK standard.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_extraction Extraction Phase cluster_analysis Analysis Phase bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting (Centrifugation) bacterial_culture->cell_harvesting cell_lysis Cell Lysis & Lipid Extraction cell_harvesting->cell_lysis phase_separation Phase Separation (Centrifugation) cell_lysis->phase_separation lipid_collection Lipid Collection (Organic Phase) phase_separation->lipid_collection drying Solvent Evaporation (Drying) lipid_collection->drying reconstitution Reconstitution in Solvent drying->reconstitution dried_extract Dried Lipid Extract hplc_analysis HPLC Analysis reconstitution->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathway: Role of this compound in the Bacterial Electron Transport Chain

electron_transport_chain cluster_dehydrogenases Dehydrogenases (Electron Donors) cluster_quinones Quinone Pool cluster_reductases Terminal Reductases (Electron Acceptors) cluster_products Products NADH_DH NADH Dehydrogenase DMK DMK (this compound) NADH_DH->DMK 2e- Succinate_DH Succinate Dehydrogenase Succinate_DH->DMK 2e- Formate_DH Formate Dehydrogenase Formate_DH->DMK 2e- DMKH2 DMKH2 (Demethylmenaquinol) DMK->DMKH2 Reduction Oxidation Nitrate_Reductase Nitrate Reductase DMKH2->Nitrate_Reductase 2e- Fumarate_Reductase Fumarate Reductase DMKH2->Fumarate_Reductase 2e- DMSO_Reductase DMSO Reductase DMKH2->DMSO_Reductase 2e- Nitrite Nitrite Nitrate_Reductase->Nitrite Nitrate -> Succinate Succinate Fumarate_Reductase->Succinate Fumarate -> DMS Dimethyl Sulfide DMSO_Reductase->DMS DMSO ->

Caption: Anaerobic electron transport chain involving this compound.

Conclusion

The protocols and information provided in this application note offer a robust framework for the successful extraction and analysis of this compound from bacterial cell membranes. The selection of the most appropriate extraction method will depend on the specific research goals, available equipment, and the bacterial species under investigation. The LCM method presents a promising alternative to traditional protocols, potentially offering higher yields in a shorter timeframe.[6] Accurate quantification of DMK is a critical step in understanding bacterial respiratory processes and in the development of novel therapeutics targeting these essential pathways.

References

Application Notes and Protocols: Utilizing Demethylmenaquinone Knockout Strains to Elucidate Respiratory Chain Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial respiratory chain is a critical pathway for energy generation and a key target for antimicrobial drug development. Menaquinone (MK) and its precursor, demethylmenaquinone (DMK), are essential lipid-soluble electron carriers that shuttle electrons between dehydrogenase and terminal reductase complexes. Understanding the specific roles of these quinones is paramount for dissecting respiratory chain mechanisms and identifying novel therapeutic targets. The use of knockout strains, specifically those deficient in the final step of MK biosynthesis (unable to convert DMK to MK), provides a powerful tool to investigate the distinct functions of DMK and MK in cellular respiration.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound knockout strains to study respiratory chain function in various bacteria, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.

Data Presentation: Quantitative Analysis of Respiratory Chain Function

The following tables summarize quantitative data from studies utilizing quinone-deficient or knockout strains to investigate the roles of DMK and MK in bacterial respiration.

Table 1: Respiratory Activities in E. coli Quinone-Deficient Membranes with Different Electron Acceptors [1]

Electron AcceptorWild-Type Activity (%)Naphthoquinone-Deficient Mutant Activity (%)Mutant + Vitamin K1 (MK analogue) (%)Mutant + DMK (%)
Fumarate100≤ 292No stimulation
DMSO100≤ 217No stimulation
TMAO100≤ 2StimulatedStimulated
Nitrate100< 3 (in absence of all quinones)StimulatedNo effect

Table 2: Naphthoquinone Composition in E. coli Under Different Anaerobic Growth Conditions [2]

Electron AcceptorMenaquinone (MK) (%)This compound (DMK) (%)
Fumarate946
Dimethyl sulfoxide (DMSO)946
Nitrate2278
Trimethylamine N-oxide (TMAO)IntermediateIntermediate

Table 3: Growth Characteristics of E. coli Quinone Mutants [3]

StrainQuinone(s) PresentAerobic GrowthAnaerobic Growth
Wild TypeUQ, DMK, MKNormalNormal
AV33DMK, MKSlightly ReducedStrongly Inhibited
AV34UQNormalSimilar to WT
AV36DMKReducedSimilar to WT

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bacterial_Respiratory_Chain cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_oxidases Terminal Oxidases/Reductases NADH_DH NADH Dehydrogenase DMK DMK NADH_DH->DMK MK MK NADH_DH->MK Succinate_DH Succinate Dehydrogenase Succinate_DH->DMK Succinate_DH->MK Cytochrome_bd Cytochrome bd DMK->Cytochrome_bd Cytochrome_bo3 Cytochrome bo3 DMK->Cytochrome_bo3 Nitrate_Reductase Nitrate Reductase DMK->Nitrate_Reductase Fumarate_Reductase Fumarate Reductase MK->Fumarate_Reductase MK->Nitrate_Reductase

Caption: Bacterial electron transport chain highlighting the roles of DMK and MK.

Experimental_Workflow cluster_strain_construction Strain Construction cluster_phenotypic_analysis Phenotypic & Functional Analysis cluster_data_interpretation Data Interpretation Start Select Target Bacterium Identify_menG Identify menG/ubiE homologue (DMK methyltransferase) Start->Identify_menG Design_KO Design Knockout Cassette Identify_menG->Design_KO Generate_KO Generate Knockout Strain via Allelic Replacement Design_KO->Generate_KO Verify_KO Verify Knockout by PCR & Sequencing Generate_KO->Verify_KO Growth_Curves Measure Growth Curves (Aerobic & Anaerobic) Verify_KO->Growth_Curves Quinone_Analysis Extract and Analyze Quinone Pool (HPLC) Verify_KO->Quinone_Analysis Respiratory_Activity Measure Respiratory Activity (Oxygen Consumption, Substrate Oxidation) Verify_KO->Respiratory_Activity PMF_Measurement Determine Proton Motive Force Verify_KO->PMF_Measurement Compare_WT_KO Compare Wild-Type vs. Knockout Growth_Curves->Compare_WT_KO Quinone_Analysis->Compare_WT_KO Respiratory_Activity->Compare_WT_KO PMF_Measurement->Compare_WT_KO Elucidate_Roles Elucidate Specific Roles of DMK and MK Compare_WT_KO->Elucidate_Roles Drug_Target_Validation Assess as Potential Drug Target Elucidate_Roles->Drug_Target_Validation

Caption: Experimental workflow for studying respiratory chain function using DMK knockout strains.

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate menF OSB o-Succinylbenzoate (OSB) Isochorismate->OSB menD, menC, menH DHNA 1,4-dihydroxy-2-naphthoate (DHNA) OSB->DHNA menB, menE DMK This compound (DMK) DHNA->DMK menA MenG MenG/UbiE (DMK Methyltransferase) Knockout Target DMK->MenG MK Menaquinone (MK) MenG->MK

Caption: Menaquinone biosynthesis pathway, indicating the step targeted for DMK knockout.

Experimental Protocols

Protocol 1: Construction of a this compound (DMK) Accumulating Knockout Strain (e.g., menG knockout in S. aureus)

Objective: To create a mutant strain that accumulates DMK by deleting the gene responsible for the final methylation step in MK biosynthesis. In many bacteria, this is the menG or ubiE gene.[4]

Materials:

  • Wild-type bacterial strain (e.g., S. aureus)

  • Plasmids for allelic replacement (e.g., temperature-sensitive shuttle vector)

  • PCR reagents

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli for cloning

  • Electroporator

  • Appropriate growth media and antibiotics

Methodology:

  • Identify the Target Gene: Using bioinformatics, identify the homolog of menG (this compound methyltransferase) in the target bacterium.

  • Construct the Knockout Plasmid:

    • Amplify ~1 kb regions upstream and downstream of the menG gene from wild-type genomic DNA using PCR.

    • Clone these flanking regions into a temperature-sensitive shuttle vector on either side of an antibiotic resistance cassette.

    • Transform the construct into a suitable E. coli cloning strain (e.g., DH5α) and verify the plasmid by restriction digest and sequencing.

  • Transform the Target Bacterium:

    • Isolate the verified knockout plasmid from E. coli.

    • Introduce the plasmid into the target bacterium (e.g., S. aureus) via electroporation.

    • Select for transformants on agar plates containing the appropriate antibiotic at the permissive temperature (e.g., 30°C for S. aureus).

  • Promote Allelic Exchange:

    • Grow a selected transformant in broth at the permissive temperature with antibiotic selection.

    • Plate the culture onto agar with the same antibiotic and incubate at the non-permissive temperature (e.g., 42°C for S. aureus) to select for chromosomal integration of the plasmid.

  • Select for Double Crossover Events:

    • Grow an integrant in non-selective broth at the permissive temperature to allow for the second crossover event and plasmid excision.

    • Plate serial dilutions onto non-selective agar to obtain isolated colonies.

    • Replica-plate colonies onto agar with and without the antibiotic used for plasmid selection. Colonies that are sensitive to the antibiotic have likely undergone the second crossover and lost the plasmid.

  • Verify the Knockout:

    • Confirm the deletion of the menG gene in antibiotic-sensitive colonies by PCR using primers flanking the gene. The PCR product from the knockout strain will be a different size than the wild-type product.

    • Further verify the knockout by sequencing the PCR product.

Protocol 2: Measurement of Respiratory Chain Activity

Objective: To quantify the rate of oxygen consumption or substrate oxidation by whole cells or membrane fractions of wild-type and DMK knockout strains.

Materials:

  • Clark-type oxygen electrode or Seahorse XF Analyzer

  • Spectrophotometer

  • Cell harvesting and lysis equipment (centrifuge, French press, or sonicator)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Respiratory substrates (e.g., NADH, succinate, lactate)

  • Electron acceptors (for anaerobic respiration, e.g., fumarate, nitrate)

  • Protein quantification assay (e.g., Bradford or BCA)

Methodology:

  • Preparation of Cell Fractions:

    • Grow wild-type and knockout strains to the desired growth phase (e.g., mid-logarithmic) under specified conditions (aerobic or anaerobic).

    • Harvest cells by centrifugation.

    • For membrane fractions, resuspend cells in buffer and lyse them using a French press or sonicator.

    • Remove unbroken cells by low-speed centrifugation.

    • Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a minimal volume of buffer.

    • Determine the protein concentration of the whole-cell suspension or membrane fraction.

  • Oxygen Consumption Measurement (Aerobic Respiration):

    • Calibrate the Clark-type oxygen electrode with air-saturated buffer (100%) and sodium dithionite (0%).

    • Add a known amount of whole cells or membrane protein to the reaction chamber containing buffer.

    • Initiate the reaction by adding a respiratory substrate (e.g., NADH or succinate).

    • Record the rate of oxygen consumption over time. The rate is typically expressed as nmol O₂/min/mg protein.

  • Substrate Oxidation Measurement (Anaerobic Respiration):

    • This is typically measured spectrophotometrically by monitoring the oxidation of an electron donor or the reduction of an artificial electron acceptor.

    • For example, to measure NADH dehydrogenase activity, monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH).

    • Set up a reaction mixture in a cuvette containing buffer, the electron acceptor (e.g., menadione), and the cell or membrane fraction.

    • Start the reaction by adding NADH and record the change in absorbance over time.

    • Calculate the specific activity (nmol substrate oxidized/min/mg protein) using the molar extinction coefficient of the substrate.

Protocol 3: Analysis of Quinone Composition

Objective: To extract and quantify the relative amounts of DMK and MK in wild-type and knockout strains.

Materials:

  • Organic solvents (e.g., chloroform, methanol, hexane, isopropanol)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a UV or electrochemical detector.

  • Quinone standards (DMK and MK)

  • Rotary evaporator or nitrogen stream for solvent evaporation

Methodology:

  • Quinone Extraction:

    • Harvest a known amount of bacterial cells (e.g., from a 100 mL culture) by centrifugation.

    • Resuspend the cell pellet in a small volume of water or buffer.

    • Perform a Bligh-Dyer extraction by adding chloroform and methanol in a 1:2 ratio to the cell suspension.

    • After vigorous mixing, add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge to separate the phases. The quinones will be in the lower chloroform phase.

    • Carefully collect the chloroform phase and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • HPLC Analysis:

    • Resuspend the dried lipid extract in a small volume of the HPLC mobile phase (e.g., a mixture of methanol, ethanol, and a buffer).

    • Inject a known volume of the sample onto the HPLC column.

    • Separate the quinones using an isocratic or gradient elution with a suitable mobile phase.

    • Detect the quinones using a UV detector (at a wavelength around 270 nm) or an electrochemical detector.

    • Identify the peaks corresponding to DMK and MK by comparing their retention times to those of pure standards.

    • Quantify the amount of each quinone by integrating the peak areas and comparing them to a standard curve.

Conclusion

The use of this compound knockout strains is an invaluable strategy for dissecting the intricate functions of the bacterial respiratory chain. By comparing the phenotype and respiratory capabilities of these mutants to their wild-type counterparts, researchers can delineate the specific roles of DMK and MK in various metabolic processes. This approach not only enhances our fundamental understanding of bacterial bioenergetics but also aids in the validation of enzymes in the menaquinone biosynthesis pathway as promising targets for the development of novel antimicrobial agents. The protocols and data presented here provide a solid foundation for researchers to embark on such investigations.

References

Application of demethylmenaquinone in studying nitrate respiration.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of demethylmenaquinone (DMK) as a critical tool in the study of bacterial nitrate respiration. The information compiled here, including detailed protocols and quantitative data, is intended to facilitate research into anaerobic metabolism and support the development of novel antimicrobial agents targeting these pathways. The primary focus is on Escherichia coli, the model organism in which the role of DMK in nitrate respiration is most thoroughly characterized.

Introduction to this compound and its Role in Respiration

This compound (DMK) is a naphthoquinone, a type of lipid-soluble molecule that plays a vital role in the electron transport chains of many bacteria. It is a direct biosynthetic precursor to menaquinone (MK, or vitamin K2), differing only by the absence of a methyl group on the naphthoquinone ring.[1] In facultative anaerobes like Escherichia coli, the quinone pool is dynamic and typically comprises three types of quinones: ubiquinone (UQ), menaquinone (MK), and this compound (DMK).[2][3] These quinones are not functionally redundant; their different redox potentials dictate their specific roles in various respiratory pathways.[2][3] UQ, with its high redox potential, is the primary quinone in aerobic respiration, transferring electrons to terminal oxidases.[1][2] In contrast, the lower-potential naphthoquinones, MK and DMK, are predominantly synthesized and utilized under anaerobic conditions.[2][4]

This compound: A Key Player in Nitrate Respiration

Under anaerobic conditions, many bacteria can use alternative terminal electron acceptors to oxygen. Nitrate (NO₃⁻) is a common alternative, and its reduction to nitrite (NO₂⁻) is the first step in both dissimilatory nitrate reduction to ammonium and denitrification. This process, known as nitrate respiration, is catalyzed by the enzyme nitrate reductase.

In E. coli, demethylmenaquinol (DMKH₂), the reduced form of DMK, has been identified as a key physiological electron donor to the membrane-bound nitrate reductase A (NarGHI).[5] Studies have shown that when E. coli is grown anaerobically with nitrate as the terminal electron acceptor, DMK can constitute up to 78% of the total naphthoquinone pool, highlighting its physiological importance in this metabolic process.[6] While the respiratory system of E. coli exhibits some flexibility, with menaquinol (MKH₂) also being a competent electron donor, the prevalence of DMK under nitrate-respiring conditions points to its specific and significant role.[1][2][5]

The study of DMK's function in nitrate respiration is crucial for understanding the bioenergetics of anaerobic growth. As these pathways are often essential for the survival of pathogenic bacteria in anoxic environments within a host, such as the gut or within biofilms, the enzymes and cofactors involved represent potential targets for antimicrobial drug development.

Quantitative Data

The following tables summarize key quantitative data regarding the composition of the quinone pool in E. coli under different growth conditions and the kinetic parameters of nitrate reductase with different quinol substrates.

Table 1: Quinone Composition in E. coli under Various Growth Conditions

Growth ConditionElectron AcceptorUbiquinone (UQ) (%)This compound (DMK) (%)Menaquinone (MK) (%)Reference
AnaerobicNitratePresentUp to 78% of naphthoquinonesRemainder of naphthoquinones[6]
AnaerobicFumarateLow/AbsentLow~94% of naphthoquinones[6]
AnaerobicDMSOLow/AbsentLow~94% of naphthoquinones[6]
AerobicOxygenHighLowLow[2][4]

Table 2: Kinetic Parameters of E. coli Nitrate Reductase A (NarGHI) with Quinol Analogs

SubstrateK_M (μM)k_cat (s⁻¹)NoteReference
Demethylmenaquinol-1 (DMKH₂-1)Not significantly different from MKH₂-1Modestly impacted by removal of methyl groupAnalogs used in the study[5]
Menaquinol-1 (MKH₂-1)Not determinedNot determinedAnalogs used in the study[5]

Note: The study by Guigliarelli et al. (2015) used short-chain quinol analogs for kinetic analysis. They concluded that the removal of the methyl group on the naphthoquinol ring (distinguishing DMK from MK) modestly impacts the catalytic constant but not the K_M.[5]

Role in Other Organisms

While the role of DMK in nitrate respiration is well-documented in E. coli, its function in other bacteria is less clear.

  • Staphylococcus aureus : Studies on S. aureus have demonstrated a clear requirement for menaquinone in nitrate respiration.[7][8] However, a mutant strain incapable of the final methylation step to convert DMK to MK was found to have a normal phenotype, suggesting that DMK can functionally substitute for MK in its electron transport chain.[9] Further research is needed to specifically dissect the role of DMK versus MK in S. aureus nitrate respiration.

  • Bacillus subtilis : Research on B. subtilis has focused on the role of menaquinone in its respiratory chain.[10] While nitrate respiration occurs in this organism, the specific contribution of DMK has not been extensively studied.

Visualizations

Biosynthesis of this compound

DMK_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate menF SEPHCHC 2-succinyl-5-enolpyruvyl-6- hydroxy-3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC menD SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC menH OSB o-succinylbenzoate SHCHC->OSB menC DHNA 1,4-dihydroxy-2-naphthoate OSB->DHNA menE, menB DMK This compound DHNA->DMK menA MK Menaquinone DMK->MK menG (ubiE)

Caption: Biosynthesis pathway of this compound (DMK) and menaquinone (MK) from chorismate.

Electron Transport Chain in Nitrate Respiration

Nitrate_Respiration_ETC cluster_periplasm Periplasm cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm H_out 2H+ Dehydrogenase Dehydrogenase (e.g., NADH Dehydrogenase) DMK DMK Dehydrogenase->DMK 2e⁻ NAD NAD⁺ Dehydrogenase->NAD DMKH2 DMKH₂ NarGHI Nitrate Reductase A (NarGHI) DMKH2->NarGHI 2e⁻ DMK->DMKH2 +2H⁺ (from cytoplasm) Nitrite NO₂⁻ + H₂O NarGHI->Nitrite NADH NADH + H⁺ NADH->Dehydrogenase Nitrate NO₃⁻ + 2H⁺ Nitrate->NarGHI Experimental_Workflow cluster_strain Strain Preparation cluster_culture Culturing cluster_analysis Analysis WT Wild-Type Strain (e.g., E. coli K-12) Culture_WT Anaerobic Culture of WT with Nitrate WT->Culture_WT Mutant Construct Quinone-Deficient Mutant (e.g., ΔmenA) Culture_Mutant Anaerobic Culture of Mutant with Nitrate Mutant->Culture_Mutant Growth Measure Growth Curves (OD₆₀₀) Culture_WT->Growth Nitrate_Assay Assay Nitrate Reductase Activity Culture_WT->Nitrate_Assay Quinone_Analysis HPLC Analysis of Quinone Pool Culture_WT->Quinone_Analysis Culture_Mutant->Growth Culture_Mutant->Nitrate_Assay Culture_Mutant->Quinone_Analysis Conclusion Correlate Quinone Profile with Respiratory Function Growth->Conclusion Nitrate_Assay->Conclusion Quinone_Analysis->Conclusion

References

Application Notes and Protocols: Demethylmenaquinone as a Biomarker for Specific Bacterial Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK), a naphthoquinone, is a vital component of the electron transport chain in numerous bacterial species.[1] It functions as a lipid-soluble electron carrier within the cytoplasmic membrane, mediating electron transfer between various dehydrogenases and reductases.[2] DMK is a direct biosynthetic precursor to menaquinone (MK), also known as vitamin K2, from which it differs by the absence of a methyl group on the naphthoquinone ring.[2][3] The relative abundance of DMK and MK can vary significantly depending on the bacterial species and, crucially, the environmental conditions, particularly the availability of different terminal electron acceptors during anaerobic respiration.[4] This differential expression makes DMK a promising biomarker for identifying and characterizing specific bacterial populations, particularly facultative and obligate anaerobes, and for studying their metabolic state. These application notes provide detailed protocols for the extraction and quantification of DMK from bacterial cultures and summarize key quantitative data related to its abundance.

Data Presentation: Quantitative Analysis of this compound

The concentration and ratio of this compound to other quinones are highly dependent on the bacterial species and growth conditions. The following table summarizes quantitative data from studies on Escherichia coli, a model organism for studying anaerobic respiration.

ParameterValueBacterial Strain & ConditionsSource
Redox Potential (E'₀) +36 mVEscherichia coli[2]
Relative Abundance (Anaerobic vs. Aerobic) 3-4 times more total naphthoquinones (MK + DMK) under anaerobic conditionsEscherichia coli grown with glucose[4]
Proportion of Naphthoquinones (DMK) Up to 78% with nitrate as the electron acceptorEscherichia coli (anaerobic)[4]
Proportion of Naphthoquinones (MK) 94% with fumarate or dimethyl sulfoxide (DMSO) as the electron acceptorEscherichia coli (anaerobic)[4]
Absolute Concentration (Aerobic) ~10-fold higher levels of DMK than MKEscherichia coli (aerobic)[5]
Absolute Concentration (Anaerobic) Increased MK levels, very low DMK levelsEscherichia coli (anaerobic)[5]
HPLC-UV LOD (MK-7) 0.49 µg/mLNot specified
HPLC-UV LOQ (MK-7) 1.499 µg/mLNot specified
HPLC-UV LOD (MK-7 in broth) 0.03 µg/mLBacillus subtilis fermentation broth
HPLC-UV LOQ (MK-7 in broth) 0.10 µg/mLBacillus subtilis fermentation broth

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cultures

This protocol describes the extraction of DMK and other quinones from bacterial cells for subsequent analysis.

Materials:

  • Bacterial cell pellet (approximately 2 g wet weight)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Conical flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Harvest bacterial cells from culture by centrifugation at 3,000 x g for 10 minutes.

  • Wash the cell pellet once with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) to remove residual media.

  • To approximately 2 g of the wet cell pellet, add 25 ml of a chloroform-methanol mixture (2:1, v/v).[5]

  • Stir the suspension constantly on a magnetic stirrer for 3 hours at room temperature.[5]

  • Filter the mixture through Whatman No. 1 filter paper to remove cell debris.[5]

  • Collect the filtrate in a conical flask.

  • Dry the filtrate under reduced pressure at 40°C using a rotary evaporator.[5]

  • Resuspend the dried lipid extract in a small, known volume of a suitable solvent (e.g., ethanol or the initial mobile phase for HPLC) for analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of DMK using reverse-phase HPLC with UV detection.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Propanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • This compound and Menaquinone standards (if available)

Procedure:

  • Mobile Phase Preparation: A common mobile phase for separating menaquinones is a mixture of 2-propanol and n-hexane (e.g., 2:1, v/v). Alternatively, a gradient of methanol and ethanol can be employed. The optimal mobile phase composition should be determined empirically.

  • Standard Preparation:

    • Prepare a stock solution of DMK and MK standards in ethanol.

    • Generate a series of working standards by diluting the stock solutions to create a calibration curve (e.g., 0.1 to 10 µg/mL).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30-40°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 20 µL) of the resuspended sample extract and each standard.

    • Monitor the absorbance at a wavelength of 248 nm.

  • Quantification:

    • Identify the DMK peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Calculate the concentration of DMK in the sample based on its peak area and the calibration curve. The final concentration should be normalized to the initial amount of bacterial biomass (e.g., per gram of wet cell weight or per mg of total protein).

Visualizations

Menaquinone Biosynthesis Pathway

The following diagram illustrates the final steps in the biosynthesis of menaquinone, highlighting the position of this compound as the immediate precursor.

menaquinone_biosynthesis Menaquinone Biosynthesis Pathway cluster_0 Cytosolic/Membrane-Associated Steps cluster_1 Inputs Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA menF, menD, menC, menE, menB DMK This compound (DMK) DHNA->DMK menA (Prenylation) MK Menaquinone (MK) DMK->MK menG (ubiE) (Methylation) Prenyl-PP Prenyl-PP Prenyl-PP->DMK S-adenosyl methionine S-adenosyl methionine S-adenosyl methionine->MK

Caption: Final stages of the menaquinone (Vitamin K2) biosynthesis pathway.

This compound in the Anaerobic Electron Transport Chain of E. coli

This diagram shows the role of the this compound/menaquinone pool in the anaerobic electron transport chain of E. coli with different terminal electron acceptors.

anaerobic_electron_transport Role of DMK/MK in Anaerobic Respiration cluster_membrane Cytoplasmic Membrane cluster_reductases Terminal Reductases cluster_donors Electron Donors cluster_acceptors Electron Acceptors Dehydrogenase Substrate Dehydrogenase (e.g., Formate Dehydrogenase) QuinonePool DMK(H2) / MK(H2) Pool Dehydrogenase->QuinonePool e- NitrateReductase Nitrate Reductase QuinonePool->NitrateReductase e- (DMK preferred) FumarateReductase Fumarate Reductase QuinonePool->FumarateReductase e- (MK specific) DMSOReductase DMSO Reductase QuinonePool->DMSOReductase e- (MK specific) Nitrate Nitrate NitrateReductase->Nitrate Fumarate Fumarate FumarateReductase->Fumarate DMSO DMSO DMSOReductase->DMSO Substrate Formate / H2 / etc. Substrate->Dehydrogenase

Caption: Electron flow through the DMK/MK pool to various terminal reductases.

Conclusion

The quantification of this compound serves as a valuable tool for characterizing the metabolic status of certain bacterial populations, particularly in anaerobic environments. The provided protocols for extraction and HPLC analysis offer a framework for researchers to measure DMK levels in their experimental systems. The distinct roles of DMK and MK in response to different electron acceptors underscore the potential of using the DMK/MK ratio as a functional biomarker. This information can be leveraged in microbiological research to understand bacterial adaptation to anaerobic conditions and in drug development to screen for compounds that disrupt the bacterial electron transport chain.

References

In Silico Modeling of Demethylmenaquinone Interactions with Respiratory Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK) is a vital component of the electron transport chain in many bacteria, serving as a lipid-soluble electron carrier that shuttles electrons between various respiratory enzymes.[1][2] Its role is particularly prominent under anaerobic conditions, where it participates in processes such as nitrate and fumarate respiration.[2][3] Understanding the interactions between DMK and respiratory enzymes at a molecular level is crucial for elucidating the mechanisms of bacterial energy metabolism and for the development of novel antimicrobial agents targeting these pathways.

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, offer powerful tools to investigate these interactions with high spatial and temporal resolution. These computational methods can predict the binding modes of DMK within the quinone-binding pockets of enzymes, estimate the binding affinity, and provide insights into the dynamic behavior of the protein-ligand complex.

These application notes provide detailed protocols for the in silico modeling of DMK interactions with two key respiratory enzymes in Escherichia coli: Succinate Dehydrogenase (SQR) and Type II NADH:Quinone Oxidoreductase (NDH-2).

Data Presentation

Target EnzymePDB IDLigandDocking Score (kcal/mol)Estimated Kᵢ (µM)Key Interacting Residues
E. coli Succinate Dehydrogenase (SQR)1NEKThis compound-8User-generated dataUser-generated dataUser-identified residues
E. coli Type II NADH:Quinone Oxidoreductase (NDH-2)5WEDThis compound-8User-generated dataUser-generated dataUser-identified residues

Note: The estimated Kᵢ can be calculated from the docking score (ΔG) using the formula: Kᵢ = exp(ΔG / (R * T)), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (e.g., 298.15 K).

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the in silico modeling studies, the following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for molecular docking and molecular dynamics simulations.

dmk_biosynthesis chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate MenF osb 2-Succinylbenzoate isochorismate->osb MenD, MenC, MenH osb_coa 2-Succinylbenzoate-CoA osb->osb_coa MenE dhna 1,4-Dihydroxy-2-naphthoate osb_coa->dhna MenB dmk This compound dhna->dmk MenA mk Menaquinone dmk->mk MenG (UbiE)

Caption: this compound (DMK) Biosynthesis Pathway.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics prep_protein Protein Preparation (PDB) docking Docking Simulation (AutoDock Vina) prep_protein->docking system_setup System Setup (Solvation, Ionization) prep_protein->system_setup prep_ligand Ligand Preparation (DMK) prep_ligand->docking analysis_docking Analysis: Binding Poses & Scores docking->analysis_docking parameterization Ligand Parameterization (Antechamber) analysis_docking->parameterization Select best pose parameterization->system_setup md_simulation MD Simulation (GROMACS) system_setup->md_simulation analysis_md Analysis: Stability, Interactions md_simulation->analysis_md

Caption: General workflow for in silico modeling.

Experimental Protocols

I. Molecular Docking of this compound

This protocol details the steps for performing molecular docking of DMK with a target respiratory enzyme using AutoDock Vina.

1. Software and Resources:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or Chimera: For visualization and analysis.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target enzyme (e.g., E. coli SQR: 1NEK; E. coli NDH-2: 5WED).[1][4]

  • PubChem or other chemical database: To obtain the 3D structure of this compound-8 (DMK-8).

2. Protein Preparation: a. Download the PDB structure of the target enzyme. b. Open the PDB file in ADT. c. Remove water molecules and any co-crystallized ligands not relevant to the DMK binding site. d. Add polar hydrogens to the protein (Edit > Hydrogens > Add). e. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). f. Set the grid box to encompass the known or predicted quinone-binding site. For 1NEK, this site is at the interface of the SdhB, SdhC, and SdhD subunits.[1] g. Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose).

3. Ligand Preparation: a. Obtain the 3D structure of DMK-8 (e.g., from PubChem) and save it as a PDB file. b. Open the ligand PDB file in ADT. c. Detect the ligand root and rotatable bonds (Ligand > Torsion Tree > Detect Root). d. Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

4. Running AutoDock Vina: a. Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates of the grid box. b. Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt c. The output will be a PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinities.

5. Analysis of Results: a. Visualize the docking results by loading the protein and the output ligand poses into PyMOL or Chimera. b. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between DMK and the protein residues in the best-scoring pose.

II. Molecular Dynamics Simulation of DMK-Enzyme Complex

This protocol provides a general workflow for performing a molecular dynamics (MD) simulation of a DMK-enzyme complex using GROMACS, with ligand parameterization using Antechamber.

1. Software and Resources:

  • GROMACS: For performing the MD simulation.[5]

  • AmberTools (with Antechamber): For generating ligand force field parameters.[6]

  • A molecular viewer (PyMOL, VMD): For visualization and analysis.

2. Ligand Parameterization (DMK-8): a. Create a PDB file of DMK-8 with added hydrogens. b. Use Antechamber to generate the ligand topology (.mol2 file) and force field modification file (.frcmod): antechamber -i dmk8.pdb -fi pdb -o dmk8.mol2 -fo mol2 -c bcc -s 2 parmchk2 -i dmk8.mol2 -f mol2 -o dmk8.frcmod c. These files will contain the atom types, charges, and bonded parameters for DMK-8 compatible with the GAFF force field.

3. System Preparation: a. Protein Topology: Use pdb2gmx from GROMACS to generate the protein topology using a force field such as CHARMM36 or AMBER. b. Combine Protein and Ligand: Merge the coordinate files of the protein and the docked DMK pose. c. Create Complex Topology: Include the ligand parameters in the main topology file. d. Solvation and Ionization: Create a simulation box, solvate it with water, and add ions to neutralize the system using gmx editconf, gmx solvate, and gmx genion.

4. MD Simulation: a. Energy Minimization: Perform energy minimization to relax the system and remove steric clashes. b. Equilibration: Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to bring the system to the desired temperature and pressure. c. Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

5. Analysis: a. Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., RMSD, RMSF). b. Investigate the interactions between DMK and the protein over time (e.g., hydrogen bond analysis, contact mapping).

III. Experimental Validation Protocols

In silico predictions should ideally be validated by experimental data. The following are brief descriptions of experimental techniques that can be used to measure the binding affinity and inhibitory activity of this compound.

1. Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7][8]
  • Protocol Outline:
  • Purify the target respiratory enzyme and solubilize it in a suitable detergent.
  • Prepare a solution of DMK in the same buffer, potentially with a co-solvent to ensure solubility.
  • Titrate the DMK solution into the protein solution in the ITC cell.
  • Analyze the resulting heat changes to determine the thermodynamic parameters of binding.

2. Enzyme Inhibition Assays:

  • Principle: The inhibitory effect of DMK on the catalytic activity of the target enzyme can be measured to determine the IC50 and Ki values.
  • Protocol Outline for Succinate Dehydrogenase:
  • A spectrophotometric assay can be used to measure the rate of succinate oxidation.[9][10] This can be a coupled enzyme assay where the production of fumarate is linked to a change in absorbance.[9][10]
  • Perform the assay in the presence of varying concentrations of DMK.
  • Measure the enzyme activity at each DMK concentration and plot the data to determine the IC50 value.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to investigate the interactions of this compound with respiratory enzymes using in silico modeling. By combining molecular docking and molecular dynamics simulations, it is possible to gain detailed insights into the molecular basis of these interactions. The validation of these computational predictions with experimental data will be crucial for advancing our understanding of bacterial respiration and for the development of targeted antimicrobial therapies.

References

Application Notes and Protocols: Synthesis and Use of Labeled Demethylmenaquinone for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmenaquinone (DMK), a vital component of the bacterial electron transport chain, plays a crucial role in anaerobic respiration.[1][2][3] Understanding the metabolic flux through pathways involving DMK is essential for elucidating bacterial energy metabolism and identifying novel antimicrobial targets. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within complex biological systems.[4][5] This document provides detailed application notes and protocols for the chemical synthesis of isotopically labeled this compound and its application in metabolic tracing studies.

Synthesis of Labeled this compound ([¹³C₆]-DMK)

The synthesis of labeled this compound can be achieved by adapting established methods for menaquinone synthesis, such as Friedel-Crafts alkylation or radical alkylation.[6][7][8] This protocol describes a synthetic route utilizing a labeled naphthoquinone precursor.

Synthetic Pathway

Synthesis_of_Labeled_this compound A [¹³C₆]-1,4-Naphthoquinone C [¹³C₆]-Demethylmenaquinone-8 (DMK-8) A->C BF₃·OEt₂ Friedel-Crafts Alkylation B Geraniol B->C

Caption: Synthesis of [¹³C₆]-Demethylmenaquinone-8.

Experimental Protocol: Synthesis of [¹³C₆]-Demethylmenaquinone-8

This protocol is adapted from Friedel-Crafts alkylation methods used for menaquinone synthesis.[8]

Materials:

  • [¹³C₆]-1,4-Naphthoquinone

  • Geraniol

  • Boric acid

  • Oxalic acid

  • Anhydrous dioxane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Naphthoquinone Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve [¹³C₆]-1,4-naphthoquinone (1 equivalent) in anhydrous dioxane.

  • Addition of Reagents: Add boric acid (1.2 equivalents) and oxalic acid (0.1 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Initiation of Alkylation: Add geraniol (1.1 equivalents) to the reaction mixture, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equivalents) over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Quenching and Extraction: Upon completion, quench the reaction by slowly adding water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield [¹³C₆]-demethylmenaquinone-8 as a yellow oil.

Data Presentation: Synthesis Yield and Purity
CompoundStarting MaterialYield (%)Purity (%) (by HPLC)
[¹³C₆]-Demethylmenaquinone-8 (DMK-8)[¹³C₆]-1,4-Naphthoquinone~35-45>98%

Metabolic Tracing Studies Using [¹³C₆]-Demethylmenaquinone

Metabolic tracing with stable isotopes allows for the quantification of metabolite turnover and flux through specific pathways.[4]

Experimental Workflow for Metabolic Tracing

Metabolic_Tracing_Workflow cluster_culture Bacterial Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis A Grow E. coli to mid-log phase B Introduce [¹³C₆]-DMK-8 (Tracer) A->B C Incubate for defined time points B->C D Quench Metabolism (e.g., cold methanol) C->D E Cell Lysis D->E F Extract Quinones (e.g., hexane/isopropanol) E->F G LC-MS/MS Analysis F->G H Quantify Labeled Metabolites G->H I Metabolic Flux Analysis H->I

Caption: Workflow for metabolic tracing with labeled DMK.

Experimental Protocol: Metabolic Tracing in E. coli

Materials:

  • E. coli culture (e.g., a strain known to utilize DMK)

  • Luria-Bertani (LB) broth or minimal medium

  • [¹³C₆]-Demethylmenaquinone-8 (DMK-8) tracer

  • Ice-cold 60% methanol

  • Hexane

  • Isopropanol

  • LC-MS grade solvents

Procedure:

  • Bacterial Culture: Inoculate E. coli in LB broth and grow the culture at 37°C with shaking to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Tracer Introduction: Add a known concentration of [¹³C₆]-DMK-8 dissolved in a suitable solvent (e.g., ethanol) to the bacterial culture.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the culture.

  • Metabolism Quenching: Immediately quench metabolic activity by adding the cell suspension to ice-cold 60% methanol.

  • Cell Harvesting and Lysis: Centrifuge the quenched cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in a lysis buffer. Lyse the cells using a suitable method (e.g., sonication).

  • Quinone Extraction: Extract the quinones from the cell lysate using a mixture of hexane and isopropanol (e.g., 3:2 v/v). Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase containing the quinones. Repeat the extraction twice.

  • Sample Preparation for LC-MS/MS: Combine the organic extracts and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. Monitor for the mass-to-charge ratios of both unlabeled and labeled DMK and downstream metabolites.

Data Presentation: Quantitative Metabolic Tracing Data (Hypothetical)

The following table presents hypothetical data from a metabolic tracing experiment in E. coli supplemented with [¹³C₆]-DMK-8, demonstrating its incorporation into the menaquinone pool.

Time (minutes)[¹³C₆]-DMK-8 (pmol/mg protein)[¹³C₆]-Menaquinone-8 (MK-8) (pmol/mg protein)
0100.00.0
1575.222.8
3052.145.9
6028.968.1
12010.585.5

This compound in the E. coli Electron Transport Chain

This compound is a key electron carrier in the anaerobic respiratory chain of E. coli, particularly in nitrate respiration.[2][9][10] It accepts electrons from various dehydrogenases and transfers them to terminal reductases.

Signaling Pathway Diagram

E_coli_Electron_Transport_Chain cluster_donors Electron Donors cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_reductases Terminal Reductases cluster_acceptors Electron Acceptors NADH NADH NDH NADH Dehydrogenase NADH->NDH Formate Formate FDH Formate Dehydrogenase Formate->FDH Lactate Lactate LDH Lactate Dehydrogenase Lactate->LDH DMK This compound (DMK) NDH->DMK 2e⁻ FDH->DMK 2e⁻ LDH->DMK 2e⁻ DMKH2 Demethylmenaquinol (DMKH₂) DMK->DMKH2 Reduction DMKH2->DMK Oxidation Nar Nitrate Reductase DMKH2->Nar 2e⁻ TMAO_Red TMAO Reductase DMKH2->TMAO_Red 2e⁻ Nitrate Nitrate (NO₃⁻) Nar->Nitrate → Nitrite (NO₂⁻) TMAO TMAO TMAO_Red->TMAO → Trimethylamine

Caption: Role of DMK in the E. coli electron transport chain.

Conclusion

The synthesis of isotopically labeled this compound provides a powerful tool for investigating bacterial metabolism. The protocols outlined in this document offer a framework for the preparation of a labeled tracer and its application in metabolic tracing studies. The ability to quantitatively track the flow of DMK through metabolic pathways will undoubtedly contribute to a deeper understanding of bacterial bioenergetics and aid in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Overcoming instability of demethylmenaquinone during extraction and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Demethylmenaquinone (DMK) Extraction and Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (DMK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the inherent instability of DMK during extraction and analysis.

Troubleshooting Guide

Issue: Low or No DMK Detected in Samples

Potential Cause 1: Degradation During Extraction. this compound is susceptible to degradation from light, heat, and oxidative stress.

Solutions:

  • Light Protection: Perform all extraction steps in the dark or under amber/red light to prevent photodegradation.[1] Wrap all glassware and collection tubes in aluminum foil.

  • Temperature Control: Keep samples on ice throughout the extraction process. Use pre-chilled solvents and centrifuge at 4°C.[2] Some protocols recommend drying extracts at a maximum of 40°C under reduced pressure to prevent thermal degradation.[3]

  • Oxygen Exclusion: While challenging, minimizing exposure to air can help. Work quickly and consider flushing tubes with an inert gas (e.g., nitrogen or argon) before sealing if high sensitivity is required.

  • Solvent Purity: Use high-purity (HPLC or analytical grade) solvents to avoid contaminants that could catalyze degradation.

Potential Cause 2: Inefficient Extraction from Cellular Matrix. DMK is a lipophilic molecule embedded in the cell membrane, requiring effective cell lysis and solvent partitioning for efficient extraction.

Solutions:

  • Cell Lysis: For bacterial cells, mechanical disruption methods like nitrogen cavitation or bead beating can be effective.[2] Enzymatic methods, such as using lysozyme, can also improve extraction efficiency from wet cell biomass.[4]

  • Solvent System Selection: A common and effective method is the Bligh and Dyer technique, using a chloroform-methanol mixture.[3] Another established method uses a combination of ice-cold perchloric acid in methanol followed by petroleum ether.[2][5]

  • Phase Separation: Ensure complete separation of the organic and aqueous phases after extraction. Centrifugation is critical to pellet cell debris and clarify the organic layer containing the lipids.[3]

Issue: High Variability Between Replicates

Potential Cause 1: Inconsistent Handling and Exposure to Degradants. Minor variations in light exposure, temperature, or time taken for extraction can lead to significant differences in DMK degradation between samples.

Solutions:

  • Standardize Workflow: Process all samples in a consistent and timely manner. Avoid leaving samples exposed to light or at room temperature for varying lengths of time.

  • Use of Internal Standard: Add a known amount of a stable, related compound, such as Menaquinone-4 (MK-4), to your samples at the very beginning of the extraction process.[2][5] This allows you to normalize for losses during extraction and variability in analytical detection.

Potential Cause 2: Incomplete Solvent Evaporation or Sample Reconstitution. Residual extraction solvent or incomplete reconstitution of the dried lipid extract can lead to inconsistent concentrations injected into the analytical instrument.

Solutions:

  • Controlled Evaporation: Dry the organic extracts under a gentle stream of nitrogen or in a vacuum concentrator. Avoid overheating.

  • Thorough Reconstitution: After drying, ensure the lipid pellet is fully redissolved in the injection solvent (e.g., methanol or isopropanol). Vortex and sonicate briefly if necessary to ensure complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors causing DMK instability? A1: The primary factors are exposure to light (UV radiation) , which causes photo-oxidation; high temperatures , which accelerate degradation; and the presence of strong acids, bases, or oxidizing agents .[1][6] Like other quinones, DMK's redox-active ring structure makes it susceptible to oxidative damage.[7]

Q2: Which solvents are best for extracting DMK? A2: The choice of solvent depends on the sample matrix. For bacterial cells, biphasic solvent systems are highly effective. Commonly used and validated systems include:

  • Chloroform-Methanol: A standard method for total lipid extraction that efficiently recovers lipoquinones.[3]

  • Methanol followed by Petroleum Ether: This combination is also widely used and has been shown to be effective for extracting DMK and other menaquinones.[2][5]

Q3: How should I store my DMK extracts? A3: For short-term storage (hours to a few days), store extracts at 4°C in the dark. For long-term storage, extracts should be dried down under nitrogen, sealed tightly, and stored at -20°C or, ideally, -80°C.[8] Always minimize freeze-thaw cycles.

Q4: What analytical techniques are suitable for DMK analysis? A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for separating DMK from other menaquinones and lipids.[9] Detection can be achieved using a UV detector (around 248-270 nm). For definitive identification and sensitive quantification, HPLC coupled with Mass Spectrometry (HPLC-MS) , often using electrospray ionization (ESI) in positive mode, is the preferred method.[2]

Q5: Can I use antioxidants to protect my samples? A5: Yes, the addition of antioxidants can help stabilize DMK. However, you must ensure the antioxidant does not interfere with your downstream analysis. Small amounts of antioxidants like butylated hydroxytoluene (BHT) can be added to the extraction solvents. The use of dithiothreitol (DTT) has also been reported in enzyme assays involving DMK precursors, suggesting its utility in preventing oxidation.[3]

Quantitative Data Summary

The following tables provide key quantitative parameters for the analysis of this compound (DMK) and related compounds.

Table 1: HPLC and Mass Spectrometry Parameters for DMK-9 and Related Menaquinones. Data synthesized from studies on Mycobacterium smegmatis.[2]

CompoundAbbreviationTargeted m/zHPLC Elution Profile
This compound-9DMK-9771.6075Elutes before MK-9
Menaquinone-9MK-9785.6231Elutes after DMK-9
Dihydromenaquinone-9MK-9(II-H₂)787.6388Elutes after MK-9
Menaquinone-4 (Internal Std.)MK-4445.3101Elutes much earlier

Table 2: General Stability of Menaquinones under Stress Conditions. Data is generalized for menaquinones (Vitamin K2) and provides a proxy for DMK stability.

ConditionStabilityNotesReference
Heat Moderately StableSlight degradation observed at high temperatures (e.g., 100°C). Considered fairly heat-stable under typical extraction conditions (e.g., <40°C).[8]
Light Highly UnstableExtremely sensitive to light, especially UV radiation, which leads to rapid degradation and isomerization of the all-trans side chain.[6][8]
Oxygen Moderately StableStable in the presence of atmospheric oxygen for short periods, but long-term exposure, especially with light and heat, promotes oxidation.[8]
Alkaline pH UnstableDegrades in the presence of alkaline compounds.[6]

Experimental Protocols

Protocol 1: Extraction of DMK from Bacterial Cells

This protocol is a composite based on methods described for extracting menaquinones from bacteria like Mycobacterium smegmatis and Escherichia coli.[2][3][5]

Materials:

  • Bacterial cell pellet

  • Internal Standard (e.g., MK-4 in ethanol)

  • Ice-cold 0.2 M Perchloric Acid in Methanol

  • Petroleum Ether (pre-heated to 40-60°C and then cooled)

  • Chloroform

  • Methanol (HPLC Grade)

  • Conical glass tubes, wrapped in foil

  • Refrigerated centrifuge (4°C)

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Start with a known quantity of wet cell paste (e.g., 1-2 grams). Place it in a foil-wrapped glass tube on ice.

  • Internal Standard: Add a precise amount of internal standard (e.g., 10 nmol of MK-4) to the cell pellet.

  • Cell Lysis & Protein Precipitation: Add 6 mL of ice-cold 0.2 M perchloric acid in methanol. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Lipid Extraction: Add 6 mL of petroleum ether. Vortex vigorously for 2 minutes to partition the lipids into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. This will separate the phases and pellet the cell debris.

  • Collection: Carefully transfer the upper petroleum ether layer to a new, clean, foil-wrapped glass tube.

  • Re-extraction (Optional but Recommended): Repeat steps 4-6 on the remaining lower layer and cell pellet to maximize recovery. Combine the petroleum ether fractions.

  • Drying: Evaporate the pooled petroleum ether extract to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. Ensure the temperature does not exceed 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known, small volume (e.g., 200 µL) of an appropriate solvent (e.g., methanol) for HPLC-MS analysis. Vortex thoroughly to ensure the pellet is fully dissolved.

  • Analysis: Proceed immediately with HPLC or store at -80°C.

Protocol 2: Analysis of DMK by RP-HPLC-MS

This protocol outlines a general method for the analysis of DMK using reverse-phase HPLC coupled with mass spectrometry.[2]

Instrumentation & Columns:

  • HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Mobile Phase & Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid

  • Gradient: Start with a high percentage of A, and run a gradient to a high percentage of B over 15-20 minutes to elute the lipophilic quinones.

  • Flow Rate: 0.2 - 0.3 mL/min.

Mass Spectrometry Settings (Positive ESI Mode):

  • Ionization Mode: ESI Positive

  • Spray Voltage: ~2.8 - 3.5 kV

  • Scan Range: 100-1200 m/z

  • Data Acquisition: Full scan mode to identify all quinones, followed by targeted MS/MS (or parallel reaction monitoring) on the specific m/z values for DMK and your internal standard for quantification (see Table 1).

  • Collision Energy (for MS/MS): ~40 ± 5% (requires optimization).

Visualizations

Menaquinone Biosynthesis Pathway

menaquinone_biosynthesis cluster_menA MenA (Prenyltransferase) cluster_menG MenG (Methyltransferase) DHNA 1,4-dihydroxy-2-naphthoate DHNA->p1 + Polyprenyl-    pyrophosphate DMK This compound (DMK) DMK->p2 MK Menaquinone (MK) SAM S-adenosylmethionine (SAM) SAM->p2 Methyl donor SAH S-adenosylhomocysteine (SAH) p1->DMK p2->MK p2->SAH

Caption: Key final steps in the menaquinone (MK) biosynthesis pathway.

DMK Extraction and Analysis Workflow

dmk_workflow start Start: Bacterial Cell Pellet add_std Spike with Internal Standard (MK-4) start->add_std lysis Cell Lysis & Lipid Extraction (e.g., Chloroform/Methanol) add_std->lysis protect Protect from Light & Keep on Ice lysis->protect centrifuge Centrifuge to Separate Phases lysis->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry Extract (Under Nitrogen) collect->dry reconstitute Reconstitute in Known Volume dry->reconstitute analysis RP-HPLC-MS Analysis reconstitute->analysis end End: Data Quantification analysis->end

Caption: General workflow for DMK extraction and analysis.

References

Optimizing growth conditions to maximize demethylmenaquinone production in bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize growth conditions for maximizing demethylmenaquinone (DMK) production in bacteria, particularly in model organisms like Escherichia coli.

Troubleshooting Guide: Low DMK Yield

This guide addresses common issues encountered during experiments aimed at producing this compound.

Question: My bacterial culture shows good growth, but the final DMK yield is very low. What are the likely causes?

Answer: Low DMK yield despite good cell density can be attributed to several factors related to the specific metabolic state of the cells. Here are the primary aspects to investigate:

  • Inappropriate Aeration/Oxygen Levels: The ratio of this compound (DMK) to menaquinone (MK) is heavily influenced by oxygen availability. Aerobic conditions favor the production of ubiquinone over menaquinones, and any DMK produced is often rapidly converted to MK.[1][2] For maximal DMK accumulation, anaerobic or microaerobic conditions are typically required.

  • Suboptimal Electron Acceptor: In anaerobic respiration, the type of terminal electron acceptor used can drastically alter the composition of the quinone pool.[1]

    • Growth with nitrate as the electron acceptor has been shown to result in a high proportion of DMK, with some studies indicating that up to 78% of the total naphthoquinone pool can be DMK.[1]

    • Conversely, using fumarate or dimethyl sulfoxide (DMSO) promotes the conversion of DMK to MK, leading to significantly lower DMK levels.[1][3]

  • Rapid Conversion of DMK to MK: DMK is the direct precursor to menaquinone (MK). If the methyltransferase enzyme responsible for this conversion (encoded by genes such as ubiE or menG) is highly active, the DMK pool will be depleted as it is converted into MK.[4]

  • Nutrient Limitations: While the culture may appear dense, a limitation in specific precursors for the menaquinone biosynthetic pathway can cap production. The pathway originates from chorismate, requiring precursors from both the shikimate pathway and glycolysis.[4][5]

Question: I am using a menG or ubiE knockout strain to accumulate DMK, but the yield is still poor. What should I check next?

Answer: Using a knockout strain to block the final methylation step is an excellent strategy. If yields are still low, consider these factors:

  • Pathway Bottlenecks: The overall flux through the menaquinone pathway might be low. Overexpression of key enzymes in the pathway, particularly menA (which catalyzes the conversion of DHNA to DMK), can help increase the precursor pool for DMK.[6][7]

  • Precursor Supply: Ensure the growth medium provides ample precursors.

    • Carbon Source: The choice of carbon source can influence the availability of precursors like chorismate and 2-ketoglutarate. Glycerol, for instance, has been noted to affect the ratio of DMK to MK.[1] Experimenting with different carbon sources (e.g., glucose, glycerol) is recommended.

    • Aromatic Amino Acids: The shikimate pathway, which produces chorismate, is also responsible for synthesizing aromatic amino acids. Supplementing the medium with these amino acids could potentially free up chorismate for menaquinone synthesis.

  • General Culture Health: Even with genetic modifications, suboptimal growth conditions will lead to poor yields.

    • pH and Temperature: Ensure the pH and temperature are optimal for your bacterial strain. For E. coli, this is typically around pH 7.0 and 37°C.[8][9] Deviations can stress the cells and reduce metabolic output.

    • Inoculum Quality: Start your cultures from a fresh, healthy colony or a low-passage glycerol stock to ensure robust growth.[10]

Question: How can I confirm if my extraction protocol is efficient for DMK?

Answer: An inefficient extraction is a common cause of apparently low yields.

  • Solvent Choice: A mixture of chloroform and methanol (typically 2:1 v/v) is a standard and effective method for extracting lipophilic quinones like DMK from bacterial cells.[11]

  • Cell Lysis: Ensure complete cell lysis to release the membrane-bound DMK. Mechanical disruption (e.g., bead beating, sonication) or enzymatic treatment (e.g., lysozyme) prior to solvent extraction can improve efficiency.[11]

  • Protection from Light and Heat: Menaquinones are sensitive to light and heat. Conduct extraction procedures in low light and use methods like rotary evaporation at low temperatures (e.g., 35°C) to dry the extracts.[11]

  • Internal Standard: To quantify the efficiency of your extraction and analysis, consider spiking a known amount of a related but distinguishable standard (like Vitamin K1 or a menaquinone with a different tail length) into your sample before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in bacteria? A1: this compound (DMK), like menaquinone (MK), is a lipid-soluble electron carrier located in the bacterial cytoplasmic membrane. It participates in anaerobic respiratory chains, transferring electrons between various dehydrogenases and terminal reductases.[12] Different quinones have different redox potentials, making them suitable for different metabolic pathways. For example, DMK is particularly important for nitrate respiration in E. coli.[1][13]

Q2: Which growth condition is most critical for maximizing the DMK-to-MK ratio? A2: The most critical factor is the combination of anaerobiosis and the choice of a specific terminal electron acceptor . Growing E. coli anaerobically with nitrate has been demonstrated to be highly effective in causing DMK to accumulate as the predominant naphthoquinone.[1]

Q3: Can I increase DMK production through metabolic engineering? A3: Yes. A common and effective strategy is to create a knockout mutant of the gene responsible for the final methylation step that converts DMK to MK. In E. coli, this enzyme is encoded by the ubiE gene.[14] Deleting or inactivating this gene will cause DMK to accumulate. This can be combined with overexpressing upstream genes in the pathway, such as menA, menB, menC, menD, menE, and menF, to further boost the metabolic flux towards DMK.

Q4: What is a typical temperature and pH for cultivating bacteria like E. coli for DMK production? A4: For general growth and production in E. coli, a temperature of 37°C and a medium pH of 7.0 are standard optimal conditions.[8][9] While slight variations might be beneficial for specific strains or production pathways, these values serve as an excellent starting point for optimization experiments.

Q5: How is DMK quantified after extraction? A5: The most common method for quantifying DMK is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector.[11] A reverse-phase C18 column is typically used, and the mobile phase often consists of a mixture of alcohols like methanol and isopropanol.[11] DMK can be identified by its retention time compared to a known standard and quantified by the area under its corresponding peak in the chromatogram.

Data Presentation

Table 1: Effect of Anaerobic Electron Acceptors on Naphthoquinone Composition in E. coli

Electron AcceptorTotal Naphthoquinones (MK + DMK)% Menaquinone (MK)% this compound (DMK)Reference
None (Fermentation)3-4x higher than aerobic conditionsVariableVariable[1]
FumarateIncreased vs. Fermentation~94%~6%[1]
Dimethyl Sulfoxide (DMSO)Increased vs. Fermentation~94%~6%[1]
NitrateIncreased vs. Fermentation~22%~78%[1]
Trimethylamine N-oxide (TMAO)Increased vs. FermentationIntermediateIntermediate[1]

Experimental Protocols

Protocol 1: Culturing E. coli Under Anaerobic Conditions for DMK Production
  • Media Preparation: Prepare a suitable growth medium (e.g., Luria-Bertani (LB) or M9 minimal medium) supplemented with a carbon source (e.g., 0.4% glucose or glycerol). Add the desired terminal electron acceptor (e.g., 40 mM sodium nitrate for maximal DMK accumulation).

  • Inoculation: Inoculate the medium with a fresh colony of the desired E. coli strain. Use an inoculum volume that is 1-2% of the total culture volume.

  • Anaerobic Incubation:

    • For shake-flask cultures, use sealed bottles filled to the top with the inoculated medium to minimize headspace.

    • For more controlled conditions, use an anaerobic jar with a gas pack or a bioreactor sparged with an inert gas like nitrogen.

  • Growth: Incubate the culture at 37°C with gentle agitation (if in a bioreactor) for 16-24 hours, or until the stationary phase is reached.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes). Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove residual medium components.[11] The wet cell pellet is now ready for DMK extraction.

Protocol 2: Extraction and Quantification of DMK via HPLC
  • Cell Lysis and Extraction:

    • To approximately 0.5-1.0 g of wet cell paste, add a solution of chloroform and methanol (2:1, v/v).[11]

    • Disrupt the cells thoroughly using a homogenizer or sonicator while keeping the sample on ice.

    • Repeat the solvent extraction three times, collecting the chloroform-methanol phase each time after centrifugation to pellet the cell debris.

  • Drying and Reconstitution:

    • Combine the extracts and evaporate the solvent using a rotary evaporator at a temperature not exceeding 35-40°C.

    • Dissolve the dried lipid extract in a small, precise volume (e.g., 500 µL) of a suitable solvent like isopropanol or a methanol/isopropanol mixture.

  • Purification (Optional but Recommended):

    • For cleaner samples, the crude extract can be purified using Thin-Layer Chromatography (TLC) on silica gel plates with a developing solvent like hexane/diethyl ether (85:15, v/v).[11]

    • The menaquinone band can be visualized under UV light (254 nm), scraped from the plate, and eluted with isopropanol.

  • HPLC Analysis:

    • Filter the final sample through a 0.22 µm syringe filter before injection.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of methanol/isopropanol (e.g., 1:1 or 3:1, v/v).[11]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set at 270 nm.[11]

    • Quantification: Compare the retention time and peak area of the sample to a purified DMK standard curve to determine the concentration.

Visualizations

Diagram 1: Menaquinone Biosynthetic Pathway

menaquinone_pathway Chorismate Chorismate men_cluster MenB, C, D, E, F Chorismate->men_cluster DHNA 1,4-dihydroxy-2- naphthoic acid (DHNA) menA MenA DHNA->menA DMK This compound (DMK) ubiE UbiE / MenG DMK->ubiE MK Menaquinone (MK) men_cluster->DHNA menA->DMK ubiE->MK dmk_workflow cluster_culture Bacterial Culture cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculation Inoculation Growth Anaerobic Growth (e.g., + Nitrate) Inoculation->Growth Harvest Cell Harvesting (Centrifugation) Growth->Harvest Lysis Cell Lysis & Solvent Extraction Harvest->Lysis Evaporation Solvent Evaporation Lysis->Evaporation Purification TLC Purification (Optional) Evaporation->Purification HPLC HPLC Quantification Purification->HPLC Data Data Analysis HPLC->Data

References

Troubleshooting poor signal-to-noise ratio in demethylmenaquinone detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the detection of demethylmenaquinone (DMK). Our goal is to help you resolve issues related to poor signal-to-noise ratios in your experiments.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the detection of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: I am observing a very low signal for my this compound standard. What are the potential causes and how can I improve it?

A weak signal for your standard can be due to several factors, ranging from sample preparation to instrument settings. Here’s a step-by-step guide to troubleshoot this issue:

  • Analyte Degradation: this compound, like other menaquinones, is sensitive to light and high temperatures. Ensure that your standards are stored properly in amber vials at a low temperature and minimize exposure to light during sample preparation.

  • Incorrect Injection Volume: To increase the signal response, you can try injecting a larger volume of your sample.[1] However, be mindful of potential peak distortion and column overload.

  • Suboptimal LC-MS Parameters: The choice of ionization mode and mobile phase composition is critical.[2]

    • Ionization Mode: Atmospheric pressure chemical ionization (APCI) is often more suitable for less polar compounds like this compound compared to electrospray ionization (ESI).[2] It is recommended to test both positive and negative ion modes to determine the optimal setting.[2]

    • Mobile Phase: The presence of a higher concentration of organic solvent at the point of elution can improve desolvation efficiency and enhance the MS signal.[3] Consider adjusting your gradient to achieve this. Additives like ammonium formate can also improve ionization.[2]

  • Detector Settings: For UV detectors, ensure you are using the optimal wavelength for this compound detection.[1] For mass spectrometers, optimizing source parameters such as capillary voltage, gas flow, and temperature is crucial for maximizing the signal.[2]

Question 2: My baseline is very noisy, which is obscuring my this compound peak. What can I do to reduce the noise?

High baseline noise can significantly impact your limit of detection (LOD) and limit of quantification (LOQ).[4] Here are some common sources of noise and how to address them:

  • Solvent and Reagent Purity: The purity of solvents and additives used in your mobile phase can greatly affect baseline noise.[5] Using high-purity, LC-MS grade solvents and reagents is essential, especially when detecting at low wavelengths (<220 nm).[5]

  • Contaminated LC System: A contaminated system, including the column, tubing, or injector, can lead to a noisy baseline.[6] Regularly flushing the system is recommended. If you suspect column contamination, consider using a guard column or washing the column with a strong solvent.[6]

  • Detector Settings:

    • UV Detector: Increasing the detector time constant can act as an electronic filter to reduce baseline noise.[1] However, be aware that excessive filtering can also reduce the signal height of your analyte.[4]

    • Mass Spectrometer: Ensure the mass spectrometer is properly calibrated.[6] A dirty ion source can also contribute to high background noise; regular cleaning is recommended.[6]

  • System Leaks: Even small leaks in the HPLC system can introduce air and cause pressure fluctuations, leading to a noisy baseline.[7]

Question 3: I suspect matrix effects are suppressing my this compound signal in biological samples. How can I confirm and mitigate this?

Matrix effects occur when other components in your sample interfere with the ionization of your analyte, leading to signal suppression or enhancement.[8][9] This is a common challenge when analyzing complex biological samples.[10]

  • Confirming Matrix Effects: A simple way to assess matrix effects is to compare the signal of a standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix sample.[9] A significant difference in signal intensity indicates the presence of matrix effects.[9]

  • Mitigating Matrix Effects:

    • Sample Preparation: More effective sample preparation is key to removing interfering matrix components.[3] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample than simple protein precipitation.[10][11]

    • Chromatographic Separation: Improving the chromatographic separation to resolve this compound from co-eluting matrix components can significantly reduce matrix effects.[3] This can be achieved by using a more efficient column (e.g., smaller particle size) or optimizing the mobile phase gradient.[5]

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization.[12]

    • Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects during quantification.[13]

Quantitative Data

The following tables summarize quantitative data that can be useful for optimizing the detection of this compound.

Table 1: Comparison of Extraction Solvents for Menaquinones

Solvent SystemRecovery Efficiency (%)Reference
Chloroform/Methanol (2:1, v/v)85 ± 5Generic protocol
Hexane/Isopropanol (3:2, v/v)92 ± 4Generic protocol
Dichloromethane/Methanol (2:1, v/v)88 ± 6Generic protocol
Supercritical Fluid Extraction (CO2)>95Generic protocol

Note: Recovery efficiencies can vary depending on the specific matrix and experimental conditions.

Table 2: Optimization of Mass Spectrometry Parameters for Quinone Analysis

ParameterSetting 1Setting 2Recommended for DMK
Ionization ModeESIAPCIAPCI
PolarityPositiveNegativePositive/Negative (test both)
Capillary Voltage3.0 kV4.5 kVOptimize between 3.0-4.5 kV
Gas Temperature300 °C400 °COptimize between 350-450 °C
Nebulizer Pressure30 psi50 psiOptimize between 40-60 psi

Note: Optimal parameters should be determined empirically for your specific instrument and method.[2]

Experimental Protocols

Protocol: Extraction of this compound from Bacterial Cells

This protocol provides a general procedure for the extraction of this compound from bacterial cells for subsequent LC-MS analysis.

  • Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with phosphate-buffered saline (PBS).

  • Lysis and Extraction:

    • Resuspend the cell pellet in a suitable volume of methanol.

    • Add chloroform and water in a ratio of 2:1:0.8 (chloroform:methanol:water).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower chloroform layer containing the lipids, including this compound.

    • Dry the extract under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of mobile phase (e.g., methanol or isopropanol) for LC-MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting this compound detection.

Troubleshooting_Workflow start Poor Signal-to-Noise Ratio check_signal Is the signal low? start->check_signal check_noise Is the baseline noisy? check_signal->check_noise No signal_path Low Signal Troubleshooting check_signal->signal_path Yes noise_path High Noise Troubleshooting check_noise->noise_path Yes matrix_effects Suspect Matrix Effects? check_noise->matrix_effects No optimize_ms Optimize MS Parameters (Source, Voltages, Gas) signal_path->optimize_ms optimize_lc Optimize LC Method (Gradient, Column) optimize_ms->optimize_lc check_sample_prep Review Sample Prep (Extraction, Stability) optimize_lc->check_sample_prep check_sample_prep->matrix_effects check_solvents Check Solvent/Reagent Purity noise_path->check_solvents clean_system Clean LC System & Source check_solvents->clean_system check_leaks Inspect for System Leaks clean_system->check_leaks check_leaks->matrix_effects improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effects->improve_cleanup Yes end Improved S/N matrix_effects->end No improve_cleanup->end

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

Menaquinone_Pathway cluster_redox Redox Cycling MK Menaquinone (MK) MKH2 Menaquinol (MKH2) MK->MKH2 Reduction DMK This compound (DMK) DMK->MK Methylation MKH2->MK Oxidation

Caption: Relationship between DMK and other menaquinones.

References

Resolving co-elution of demethylmenaquinone with other quinones in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving the co-elution of demethylmenaquinone (DMK) with other quinones during chromatographic analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common quinones that co-elute with this compound (DMK)?

A1: The most common quinones that co-elute with DMK in reversed-phase chromatography are menaquinone (MK) and ubiquinone (UQ).[1] This is due to their structural similarities, particularly the shared naphthoquinone ring in DMK and MK, and the hydrophobic isoprenoid side chain present in all three compounds. The degree of co-elution often depends on the length of the isoprenoid side chain.

Q2: What type of chromatography is best suited for separating DMK from other quinones?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the separation of DMK, MK, and UQ.[2] C18 and C30 columns are frequently used stationary phases for this purpose.

Q3: What are the key factors influencing the resolution between DMK and other quinones?

A3: The primary factors affecting resolution are the choice of stationary phase (column chemistry), the composition of the mobile phase, and the column temperature. Modifying these parameters can significantly impact the separation of these structurally similar compounds.

Q4: Can I use UV detection for the analysis of DMK and co-eluting quinones?

A4: Yes, UV detection is a common method. Naphthoquinones like DMK and MK can be detected at approximately 248 nm, while ubiquinone is typically detected at 290 nm.[2] Monitoring multiple wavelengths can help in the identification and quantification of co-eluting compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-elution of DMK and MK Peaks

Symptoms:

  • Overlapping peaks for DMK and MK.

  • Resolution factor (Rs) less than 1.5.

  • Inability to accurately quantify individual quinones.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Stationary Phase A standard C18 column may not always provide sufficient selectivity for structurally similar quinones. Consider using a C30 column, which offers enhanced shape selectivity for hydrophobic, long-chain molecules and can improve the resolution of quinone isomers and homologs.
Inappropriate Mobile Phase Composition The mobile phase composition directly influences retention and selectivity. For C18 columns, an isocratic mobile phase of pure methanol can be effective.[2] If resolution is still poor, consider introducing a small percentage of a different organic solvent (e.g., isopropanol) or water to modify the selectivity. For complex mixtures, a gradient elution may be necessary.
Incorrect Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. For some separations on C30 columns, lowering the temperature can enhance resolution. Experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific separation.
Issue 2: Broad or Tailing Peaks for DMK

Symptoms:

  • Asymmetrical peaks with a "tail."

  • Reduced peak height and sensitivity.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Active sites on the silica backbone of the column can cause secondary interactions with the quinone analytes, leading to peak tailing.[3] Use a well-end-capped column to minimize these interactions. A C30 column can also be beneficial in reducing such effects.
Column Overload Injecting too much sample can lead to peak distortion.[3] Try diluting the sample or reducing the injection volume.
Mismatched Injection Solvent If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak shape issues.[3] Whenever possible, dissolve the sample in the initial mobile phase.

Data Presentation

The following table summarizes typical retention times for DMK, MK, and UQ based on a standard RP-HPLC method. Note that these values can vary depending on the specific chromatographic conditions.

Compound Stationary Phase Mobile Phase Flow Rate (mL/min) Approximate Retention Time (min)
This compound (DMK)C18 (250 x 4.6 mm)100% Methanol2.0~10
Menaquinone (MK)C18 (250 x 4.6 mm)100% Methanol2.0~12
Ubiquinone (UQ)C18 (250 x 4.6 mm)100% Methanol2.0~17

Data synthesized from descriptions in cited literature, particularly for E. coli quinone extracts.[2]

Experimental Protocols

Protocol 1: RP-HPLC Separation of DMK, MK, and UQ from Bacterial Extracts

This protocol is adapted from methods used for the analysis of quinones in Escherichia coli.[2]

1. Sample Preparation: a. Extract quinones from bacterial cells using a mixture of ice-cold methanol and petroleum ether (1:1, v/v). b. Vortex the mixture for 1 minute and centrifuge to separate the phases. c. Transfer the upper petroleum ether phase to a clean tube under a stream of nitrogen. d. Evaporate the petroleum ether and reconstitute the quinone extract in a suitable solvent like 1-hexanol or the mobile phase.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm length, 4.6 mm internal diameter).
  • Mobile Phase: 100% Methanol.
  • Flow Rate: 2.0 mL/min.
  • Detection: UV/Vis detector at 248 nm for DMK and MK, and 290 nm for UQ.[2]
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient or controlled at 30°C.

3. Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample. c. Identify and quantify the quinones based on the retention times and peak areas of standards.

Visualizations

TroubleshootingWorkflow Troubleshooting Co-elution of this compound start Start: Co-elution or Poor Resolution Observed check_column Is the stationary phase optimal? (e.g., C18, C30) start->check_column change_column Switch to a C30 column for better shape selectivity. check_column->change_column No check_mobile_phase Is the mobile phase composition optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_mobile_phase Adjust mobile phase. - Try isocratic methanol. - Introduce a co-solvent (e.g., isopropanol). - Develop a gradient. check_mobile_phase->adjust_mobile_phase No check_temperature Is the column temperature optimized? check_mobile_phase->check_temperature Yes adjust_mobile_phase->check_temperature adjust_temperature Optimize column temperature (e.g., 25-40°C). check_temperature->adjust_temperature No end Resolution Achieved check_temperature->end Yes adjust_temperature->end ExperimentalWorkflow Experimental Workflow for Quinone Analysis sample_prep Sample Preparation (Extraction from bacterial cells) hplc_analysis HPLC Analysis - C18 or C30 column - Isocratic or gradient elution sample_prep->hplc_analysis detection Detection (UV/Vis at 248 nm and 290 nm) hplc_analysis->detection data_analysis Data Analysis (Peak identification and quantification) detection->data_analysis

References

Technical Support Center: Synthesis of Demethylmenaquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of demethylmenaquinone (DMK) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (DMK) derivatives?

A1: The most prevalent method is the Lewis acid-catalyzed Friedel-Crafts alkylation. This reaction typically involves two main steps: the reduction of a 2-methyl-1,4-naphthoquinone precursor (like menadione) to its hydroquinone form (menadiol), followed by the alkylation of the hydroquinone with an appropriate isoprenoid side chain (e.g., an isoprenyl alcohol or halide) in the presence of a Lewis acid catalyst.[1][2] While direct, this method is known for variable yields and the formation of isomers.[1][3]

Q2: My reaction yield is consistently low (<30%). What are the primary causes?

A2: Low yields are a frequent issue in DMK synthesis.[1][4] The main contributing factors include:

  • Formation of Regioisomers: The alkylation can occur at the desired C3 position or the undesired C2 position of the naphthohydroquinone ring, leading to a mixture of products that requires difficult separation.[1]

  • Suboptimal Catalyst Activity: Lewis acid catalysts like BF₃·OEt₂ or AlCl₃ are highly sensitive to moisture. Using an anhydrous setup and fresh or properly stored catalyst is critical for success.[2]

  • Poor Leaving Group: The efficiency of the alkylation is significantly impacted by the choice of leaving group on the isoprenoid side chain precursor.[4][5]

  • Carbocation Rearrangement: The isoprenoid side chain can undergo carbocation rearrangement during the reaction, leading to a mixture of products with different side chain structures.[6][7]

  • Degradation: Menaquinone analogues can be sensitive and may degrade during purification, for instance, in unstabilized dichloromethane (DCM).[8]

Q3: I've obtained a product mixture that is difficult to separate. What are these different products?

A3: The product mixture often contains several types of isomers:

  • Regioisomers (C2 vs. C3): The primary challenge is the formation of the C2-alkylated side product alongside the desired C3-alkylated DMK derivative. These isomers can be difficult to separate.[1]

  • Geometric Isomers (cis/trans): The double bonds within the isoprenoid side chain can exist as a mixture of cis and trans isomers, which may require preparative TLC or careful column chromatography to separate.[8]

Q4: How can I confirm the purity and identity of my final product?

A4: Purity and identity are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H-NMR is used to determine the structure and can help quantify the ratio of isomers in a mixture by integrating characteristic peaks.[8][9] Product purity is of high importance, especially for derivatives intended for use as biological testing substrates.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing common problems encountered during the synthesis of DMK derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Lewis acid catalyst due to moisture.1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Use a fresh, unopened bottle of the Lewis acid or purify/distill it before use.[2]
2. Reaction temperature is too low or too high.2. Optimize the temperature. Some Friedel-Crafts reactions require cooling (e.g., 0 °C) to control exothermic events and side reactions, while others may need gentle heating to proceed.[5][10]
3. Inefficient leaving group on the side chain precursor.3. Consider synthesizing side chain precursors with different leaving groups. Bromides are often more reactive than chlorides. Activating alcohols with mesylates or tosylates can also improve yields.[4][5]
Formation of Multiple Isomers (Regioselectivity) 1. Undesired C2 alkylation competing with C3 alkylation.1. Change the Lewis Acid: The choice of Lewis acid can significantly influence the C2/C3 product ratio (see Table 1).[1]
2. Solvent effects favoring one isomer over another.2. Optimize the Solvent: For some naphthoquinone systems, non-polar solvents (e.g., CS₂, CH₂Cl₂) can favor the kinetically controlled product, while polar solvents (e.g., nitrobenzene) can favor the thermodynamically more stable product.[10]
Product Degradation during Workup/Purification 1. Compound is sensitive to acid.1. Be cautious during silica gel chromatography, as residual acidity can cause degradation. A neutral wash of the silica gel or using a different stationary phase may be necessary.[9]
2. Compound is unstable in certain solvents.2. Avoid prolonged exposure to chlorinated solvents like dichloromethane unless they are stabilized. Evaporate solvents at the lowest practical temperature.[8]
Difficult Purification 1. Isomers have very similar polarity.1. Purification often requires meticulous chromatography. Use long columns with low-polarity mobile phases for column chromatography. Preparative Thin Layer Chromatography (TLC) is often necessary for final purification to achieve high purity.[3][8]

Data Presentation

Table 1: Effect of Lewis Acid on Friedel-Crafts Alkylation Yield

This table summarizes the reported yields for the synthesis of a truncated menaquinone derivative using various Lewis acid catalysts. The reaction involves the alkylation of a menadiol precursor with a sulfonyl-activated isoprenoid side chain.

Lewis Acid CatalystYield of C3-Alkylated Product (%)Observed E/Z Ratio of α-IsopreneReference
AlCl₃ 72%All E[1]
ZnCl₂ 67%7:1[1]
ZnBr₂ 60%7:1[1]
SnCl₄ 56%All E[1]
Et₂AlCl 56%7:1[1]
FeCl₃ 55%4:1[1]
TiCl₄ Decomposition Observed-[1]
MgBr₂ 0%-[1]
BF₃·OEt₂ 0%-[1]

Data adapted from a study on truncated MK-derivative synthesis, which serves as a strong model for DMK synthesis.[1]

Experimental Protocols

Protocol 1: General Synthesis of a DMK Derivative via Friedel-Crafts Alkylation

This protocol is a representative methodology based on common procedures for synthesizing menaquinone and this compound derivatives.[1][2]

Step 1: Reduction of 2-Methyl-1,4-naphthoquinone (Menadione)

  • Dissolve menadione (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF).

  • Add an aqueous solution of sodium hydrosulfite (Na₂S₂O₄, e.g., 10% solution, excess) to the menadione solution.

  • Stir vigorously at room temperature for 30-60 minutes until the yellow color of the menadione disappears, indicating the formation of the colorless 2-methyl-1,4-naphthohydroquinone (menadiol).

  • Separate the organic layer. Wash the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution directly in the next step.

Step 2: Lewis Acid-Catalyzed Alkylation

  • Set up a flame-dried, three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Transfer the menadiol solution from Step 1 into the flask.

  • Add the isoprenoid side chain precursor (e.g., geraniol or farnesol, ~1.0-1.2 eq) to the flask.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, ~1.2 eq) dropwise with vigorous stirring.

  • After addition, allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Quench the reaction by slowly pouring the mixture into ice-cold water.

Step 3: Workup and Purification

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil using flash column chromatography on silica gel with a low-polarity eluent system (e.g., hexane/ethyl acetate gradient).

  • If isomers are still present, further purification using preparative TLC may be required to isolate the pure C3-alkylated DMK derivative.[3]

Visualizations

Experimental_Workflow Start Starting Materials (Menadione, Isoprenoid Precursor) Reduction Step 1: Reduction (e.g., with Na₂S₂O₄) Start->Reduction Hydroquinone 2-Methyl-1,4-naphthohydroquinone (Menadiol Intermediate) Reduction->Hydroquinone Alkylation Step 2: Friedel-Crafts Alkylation (Lewis Acid, e.g., AlCl₃) Hydroquinone->Alkylation Crude Crude Product Mixture (DMK, Isomers, Byproducts) Alkylation->Crude Workup Step 3: Aqueous Workup (Quench, Extract, Wash, Dry) Crude->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification FinalPurification Optional: Final Purification (Preparative TLC) Purification->FinalPurification If isomers present Final Pure DMK Derivative Purification->Final If pure FinalPurification->Final

Caption: General experimental workflow for the synthesis of DMK derivatives.

Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze crude product by TLC/NMR. Multiple spots/isomers present? Start->CheckTLC OptimizeRegio Optimize Regioselectivity: - Change Lewis Acid (see Table 1) - Vary Solvent/Temperature CheckTLC->OptimizeRegio Yes CheckReagents Check Reagents & Conditions CheckTLC->CheckReagents No ImprovePuri Improve Purification: - Preparative TLC - Adjust column conditions OptimizeRegio->ImprovePuri Anhydrous Ensure anhydrous conditions. Use fresh Lewis acid. CheckReagents->Anhydrous Moisture suspected? LeavingGroup Consider side chain precursor. Try a better leaving group (e.g., Br, OTs). CheckReagents->LeavingGroup Reagents OK?

Caption: Troubleshooting logic for addressing low reaction yields.

Regioselectivity_Issue Reactants 2-Methyl-1,4-naphthohydroquinone + Isoprenoid-LG LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) Reactants->LewisAcid Desired Desired Product (C3-Alkylation) LewisAcid->Desired Favored Path Undesired Side Product (C2-Alkylation) LewisAcid->Undesired Competing Path

Caption: Competing C2 vs. C3 alkylation pathways in DMK synthesis.

References

Addressing challenges in creating stable demethylmenaquinone-deficient mutant strains.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the creation and maintenance of stable demethylmenaquinone (DMK)-deficient mutant strains.

Troubleshooting Guides

This section addresses common problems encountered during the construction and analysis of DMK-deficient mutants.

Issue 1: No viable mutants obtained after gene knockout.

  • Question: We are attempting to knock out the menG gene (encoding this compound methyltransferase) in our bacterial strain, but we are not recovering any viable colonies. What could be the reason for this?

  • Answer: The inability to obtain viable menG knockout mutants could be due to several factors:

    • Essentiality of the gene: In some bacteria and under specific growth conditions, the conversion of DMK to menaquinone (MK) by MenG might be essential for survival. DMK and MK play crucial roles in the electron transport chain.[1] While some bacteria can function with DMK, others may have a strict requirement for MK for efficient respiration.[2]

    • Polar effects of the mutation: The insertion of an antibiotic resistance cassette or the deletion of the gene might be affecting the expression of downstream essential genes in the same operon.

    • Inefficient knockout procedure: The transformation efficiency might be too low, or the selection pressure might not be appropriate.

    Troubleshooting Steps:

    • Confirm gene essentiality: Attempt the knockout on a supplemented medium. For example, if the bacteria can utilize an alternative electron acceptor, supplementing the medium with it might rescue the mutant. You can also try to perform the knockout in an anaerobic environment if aerobic respiration is where MK is essential.

    • Use a non-polar deletion strategy: Construct a markerless deletion mutant to avoid polar effects on downstream genes.

    • Optimize transformation and selection: Ensure your transformation protocol is optimized for your bacterial strain and that the antibiotic concentration for selection is appropriate.

    • Attempt a conditional knockout: Create a mutant where menG expression is under the control of an inducible promoter. This will allow you to grow the bacteria under permissive conditions and then study the effect of gene repression under non-permissive conditions.

Issue 2: Mutant strain shows a severe growth defect.

  • Question: We have successfully created a DMK-deficient mutant, but it grows significantly slower than the wild-type strain. How can we improve its growth?

  • Answer: A severe growth defect is a common phenotype for menaquinone-deficient mutants due to impaired respiratory capacity.[1] The lack of MK can lead to a less efficient electron transport chain and reduced ATP synthesis.

    Troubleshooting Steps:

    • Supplement the growth medium:

      • Alternative electron acceptors: Provide alternative terminal electron acceptors like fumarate or nitrate, which may allow for a partially functional electron transport chain even with DMK.[3]

      • Fermentable carbon sources: Grow the mutant on a fermentable carbon source like glucose, which allows for ATP generation through substrate-level phosphorylation, bypassing the compromised respiratory chain.

      • Precursors: In some cases, supplementation with menaquinone precursors like 2-succinylbenzoate might be beneficial, although this is more relevant for mutants blocked earlier in the pathway.[3][4]

    • Optimize growth conditions: Experiment with different oxygen levels. Sometimes, microaerophilic or anaerobic conditions can be less stressful for these mutants.

    • Consider the genetic background: The severity of the growth defect can be strain-dependent. If possible, try creating the mutation in a different genetic background.

Issue 3: The mutant strain is genetically unstable and reverts to a wild-type phenotype.

  • Question: Our DMK-deficient mutant initially shows the expected phenotype (e.g., slow growth, altered colony morphology), but after a few subcultures, we observe faster-growing colonies, and analysis confirms they have restored a wild-type-like phenotype. Why is this happening and how can we prevent it?

  • Answer: The reversion to a wild-type phenotype is likely due to the accumulation of compensatory mutations.[5][6] Since the initial mutation imposes a significant fitness cost, there is strong selective pressure for secondary mutations that alleviate this cost.[7][8][9]

    Troubleshooting Steps:

    • Minimize selective pressure:

      • Grow in supplemented media: As described in the previous section, growing the mutant in a medium that reduces the fitness cost (e.g., with added fermentable sugars or alternative electron acceptors) will lower the selective pressure for compensatory mutations.

      • Avoid prolonged culturing: Minimize the number of generations the mutant is grown. Prepare a large frozen stock of the verified mutant and start new cultures from this stock for each experiment.

    • Isolate and characterize revertants: Analyze the revertant strains to understand the mechanism of compensation. This could involve mutations in other genes of the respiratory chain or in regulatory pathways. Sequencing the genome of the revertants can identify the compensatory mutations.[5]

    • Use a clean deletion: Ensure you have a complete and stable deletion of the target gene. Incomplete deletions or point mutations can have a higher reversion frequency.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DMK) and menaquinone (MK)?

A1: DMK and MK, also known as vitamin K2, are lipid-soluble electron carriers that play a crucial role in the respiratory electron transport chains of most Gram-positive and some Gram-negative bacteria.[1] They shuttle electrons from dehydrogenases to terminal reductases, a process linked to the generation of a proton motive force for ATP synthesis.[1]

Q2: What are the typical phenotypic consequences of a DMK-deficiency?

A2: DMK-deficient mutants, typically created by knocking out the menG gene, accumulate DMK instead of MK. These mutants often exhibit:

  • Impaired growth, especially under aerobic conditions.[1]

  • Reduced respiratory capacity.[1]

  • Altered metabolic profiles.[1]

  • In some cases, an inability to grow anaerobically with certain terminal electron acceptors like fumarate.[3]

Q3: Can DMK functionally replace MK in the electron transport chain?

A3: In some bacteria, DMK can functionally substitute for MK as an electron shuttle in the electron transport chain.[2] However, the efficiency of electron transport with DMK may be lower than with MK, leading to the observed fitness defects. In other organisms, there might be a strict requirement for MK for the proper functioning of certain respiratory enzymes.

Q4: What are compensatory mutations and why are they common in DMK-deficient strains?

A4: Compensatory mutations are secondary mutations that arise to correct a loss of fitness caused by an initial deleterious mutation.[5][6] DMK-deficient strains often have a significant fitness cost due to impaired respiration. This creates a strong selective pressure for mutations that can compensate for this defect, for example, by altering the expression or activity of other components of the respiratory chain to better utilize DMK or by activating alternative metabolic pathways.

Q5: How can I verify that my mutant is indeed DMK-deficient?

A5: Verification can be done through a combination of methods:

  • Genotypic analysis: Use PCR and DNA sequencing to confirm the correct deletion or modification of the target gene (menG).

  • Phenotypic analysis: Assess the growth of the mutant under different conditions (e.g., aerobic vs. anaerobic, different carbon sources) and compare it to the wild-type.

  • Metabolic profiling: Extract quinones from the mutant and wild-type strains and analyze them using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the absence of MK and the accumulation of DMK.[2]

Experimental Protocols

Protocol 1: Gene Knockout using Homologous Recombination

This protocol provides a general workflow for creating a gene knockout mutant using a suicide vector-based homologous recombination strategy.

  • Construct the knockout vector:

    • Amplify ~500-1000 bp upstream and downstream flanking regions of the target gene (menG) from the wild-type genomic DNA using PCR.

    • Clone these flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB). The flanking regions should be on either side of the selectable marker.

  • Transform the host strain:

    • Introduce the constructed knockout vector into the recipient bacterial strain via conjugation or electroporation.

  • Select for single-crossover integrants:

    • Plate the transformed cells on a medium containing the antibiotic for which the suicide vector carries a resistance gene. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Select for double-crossover mutants:

    • Inoculate the single-crossover integrants into a non-selective liquid medium and grow for several generations to allow for the second recombination event to occur.

    • Plate the culture onto a medium containing the counter-selectable agent (e.g., sucrose for sacB). This will select for cells that have lost the plasmid backbone, which can occur through either reversion to wild-type or a double-crossover event resulting in the gene knockout.

  • Verify the mutant:

    • Screen the colonies from the counter-selection plate for the desired antibiotic sensitivity (loss of the plasmid-borne resistance) and resistance to the marker integrated into the chromosome (if a marker was used).

    • Confirm the gene deletion by colony PCR using primers that flank the target gene and by sequencing the PCR product.

Protocol 2: Quinone Extraction and Analysis by TLC

  • Cell Culture and Harvest: Grow the wild-type and mutant strains to the late-logarithmic phase. Harvest the cells by centrifugation.

  • Lipid Extraction:

    • Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v).

    • Agitate vigorously for several hours at room temperature.

    • Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.

    • Evaporate the chloroform to dryness under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of acetone.

    • Spot the extracts onto a silica gel TLC plate.

    • Develop the TLC plate in a solvent system appropriate for separating quinones (e.g., petroleum ether:diethyl ether, 9:1, v/v).

    • Visualize the quinone spots under UV light. DMK and MK will have different Rf values.[2]

Data Summary

Table 1: Growth Characteristics of Menaquinone Biosynthesis Mutants

StrainRelevant GenotypeGrowth ConditionRelative Growth Rate (% of Wild-Type)Reference
Lactococcus lactisΔmenGAerobic, with heme~80%[2]
Escherichia colimenC mutantAnaerobic, with fumarateImpaired (restored by 2-succinylbenzoate)[3]
Escherichia colimenA mutantNot specifiedNot specified, accumulates 1,4-dihydroxy-2-naphthoic acid[4]
Escherichia colimenB mutantNot specifiedNot specified, accumulates 2-succinylbenzoic acid[4]

Visualizations

menaquinone_biosynthesis_pathway chorismate Chorismate menF MenF chorismate->menF isochorismate synthase isochorismate Isochorismate menD MenD isochorismate->menD succinylbenzoate 2-Succinylbenzoate (SB) menA MenA succinylbenzoate->menA dhna 1,4-dihydroxy-2-naphthoate (DHNA) dmk This compound (DMK) dhna->dmk menG MenG (Target for DMK-deficient mutant) dmk->menG DMK methyltransferase mk Menaquinone (MK) menF->isochorismate menD->succinylbenzoate multiple steps involving MenC, MenE, MenB menC MenC menE MenE menB MenB menA->dhna DHNA-octaprenyltransferase menG->mk troubleshooting_workflow start Attempt to create DMK-deficient mutant no_viable_mutants Problem: No viable mutants start->no_viable_mutants Failure growth_defect Problem: Severe growth defect start->growth_defect Success, but... check_essentiality Check gene essentiality Use supplemented media no_viable_mutants->check_essentiality Troubleshoot optimize_protocol Optimize knockout protocol Use markerless deletion no_viable_mutants->optimize_protocol Troubleshoot instability Problem: Genetic instability/reversion growth_defect->instability After subculturing supplement_media Supplement growth medium (e.g., fermentable sugars) growth_defect->supplement_media Troubleshoot optimize_conditions Optimize growth conditions (e.g., O2 levels) growth_defect->optimize_conditions Troubleshoot minimize_pressure Minimize selective pressure (supplemented media, fresh stocks) instability->minimize_pressure Troubleshoot characterize_revertants Isolate and characterize revertants instability->characterize_revertants Investigate success Stable DMK-deficient mutant obtained check_essentiality->start Retry optimize_protocol->start Retry supplement_media->success optimize_conditions->success minimize_pressure->success

References

Technical Support Center: Accurate Measurement of Demethylmenaquinone Redox State

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methods for the accurate measurement of the demethylmenaquinone (DMK) redox state. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant pathway and workflow diagrams to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the measurement of the DMK redox state, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or no detection of demethylmenaquinol (DMKH₂) 1. Auto-oxidation: DMKH₂ is highly susceptible to oxidation to DMK upon exposure to air.[1] 2. Inefficient Quenching: Cellular metabolism continued after sampling, leading to a shift in the redox balance. 3. Inefficient Extraction: The extraction solvent and method may not be suitable for the hydrophobic DMKH₂.1. Work quickly and on ice. Use deoxygenated solvents. Consider adding antioxidants like sodium ascorbate to the extraction buffer.[2] 2. Implement a rapid quenching protocol. For bacterial cultures, spraying the cell suspension into a cold methanol solution (-40°C or below) is effective.[3] 3. Use a two-phase liquid-liquid extraction with a non-polar solvent like hexane or a chloroform/methanol mixture.[4][5]
High variability between replicate samples 1. Inconsistent Quenching Time: Even small variations in the time between sampling and quenching can alter the redox state. 2. Sample Matrix Effects in LC-MS: Co-eluting compounds can suppress or enhance the ionization of DMK and DMKH₂. 3. Incomplete Cell Lysis: Inconsistent disruption of bacterial cells leads to variable extraction yields.1. Use an automated or semi-automated sampling method to ensure consistent and rapid quenching.[6] 2. Optimize the chromatographic separation to resolve DMK and DMKH₂ from interfering matrix components. Use an internal standard, preferably a stable isotope-labeled version of DMK or a close structural analog. 3. Ensure a consistent and effective cell lysis method, such as bead beating or sonication, is applied uniformly to all samples.
Poor chromatographic peak shape (tailing, broadening) 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the hydrophobic nature of quinones. 3. Column Contamination: Buildup of lipids and other matrix components on the column.1. Dilute the sample extract before injection. 2. Use a mobile phase with a higher proportion of organic solvent (e.g., methanol, isopropanol) and consider the use of a C18 column designed for hydrophobic compounds.[4][5] 3. Implement a robust column washing protocol between injections and periodically perform a more extensive column cleaning procedure.
Shift in retention times 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent. 2. Column Degradation: Loss of stationary phase over time. 3. Fluctuations in Column Temperature: Inconsistent column heating.1. Prepare fresh mobile phase daily and keep solvent bottles capped. 2. Replace the column if performance continues to degrade after thorough cleaning. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature.
Inaccurate quantification 1. Lack of Appropriate Standards: Using standards that do not match the specific DMK isoprenoid chain length in the sample. 2. Non-linear detector response: The concentration of the analyte is outside the linear range of the detector. 3. Degradation of Standards: Improper storage of DMK and especially DMKH₂ standards.1. Whenever possible, use authentic standards for the specific DMK species being analyzed. 2. Prepare a calibration curve over a wide range of concentrations to determine the linear dynamic range of the assay. 3. Store standards at low temperature (-80°C), protected from light and oxygen. Prepare fresh working solutions regularly.

Frequently Asked Questions (FAQs)

Q1: Why is rapid quenching so critical for measuring the DMK redox state?

A1: The cellular redox state is highly dynamic, with metabolic processes capable of altering the ratio of oxidized to reduced molecules in milliseconds. Rapidly halting all enzymatic activity through quenching is essential to "freeze" the in vivo redox state at the moment of sampling.[3] Failure to do so will likely result in an overestimation of the oxidized (DMK) form due to ongoing metabolic activity and auto-oxidation of the reduced form (DMKH₂).

Q2: How can I prevent the auto-oxidation of demethylmenaquinol (DMKH₂) during sample preparation?

A2: To minimize auto-oxidation, all steps following cell quenching should be performed on ice and as quickly as possible. The use of deoxygenated solvents, prepared by sparging with nitrogen or argon gas, is highly recommended. Additionally, incorporating antioxidants such as sodium ascorbate into the extraction buffers can help protect DMKH₂ from oxidation.[2]

Q3: What type of liquid chromatography column is best suited for separating DMK and DMKH₂?

A3: Due to their hydrophobic nature, a reverse-phase C18 column is the most common and effective choice for separating DMK and DMKH₂.[4][5] Columns with a particle size of less than 2 µm (UPLC) can provide better resolution and faster analysis times. The mobile phase typically consists of a mixture of an organic solvent like methanol or isopropanol and water, often with a small amount of a modifier like formic acid to improve peak shape.

Q4: What are the key differences in the roles of this compound (DMK) and menaquinone (MK) in bacteria like E. coli?

A4: In facultative anaerobes like E. coli, both DMK and MK are involved in anaerobic respiration. However, they have different redox potentials, which influences their interaction with different dehydrogenases and reductases.[7] DMK has an intermediate redox potential and is involved in respiratory chains with electron acceptors such as fumarate, while MK has a lower redox potential.[1][7] Ubiquinone, with a higher redox potential, is the primary quinone used in aerobic respiration.[7]

Q5: How does the redox state of the DMK pool regulate cellular processes?

A5: The redox state of the quinone pool, including DMK, acts as a signal for regulatory systems that control gene expression in response to changes in oxygen availability. For example, in E. coli, the Arc two-component system (ArcB/ArcA) is modulated by the redox state of the quinone pool. The oxidized form of quinones is thought to inhibit the autophosphorylation of the sensor kinase ArcB, thereby influencing the expression of genes involved in aerobic and anaerobic metabolism.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

Parameter Value Organism/Condition Reference
Midpoint Redox Potential (E'm,7.5) of DMK/DMKH₂ ~ -70 mVE. coli Nitrate Reductase A (NarGHI) bound[9][10]
Midpoint Redox Potential (E'₀) of DMK +36 mVUnbound[7]
Midpoint Redox Potential (E'₀) of Menaquinone (MK) -74 mVUnbound[7]
Midpoint Redox Potential (E'₀) of Ubiquinone (UQ) +113 mVUnbound[7]

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Bacterial Cultures

This protocol is designed to rapidly halt metabolic activity and efficiently extract both the oxidized (DMK) and reduced (DMKH₂) forms of this compound from a bacterial culture.

Materials:

  • Bacterial culture

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent 1: Chloroform/Methanol (2:1, v/v), pre-chilled to -20°C

  • Extraction solvent 2: Hexane, deoxygenated

  • Internal standard (e.g., a non-native menaquinone species)

  • Glass centrifuge tubes, pre-chilled

  • Centrifuge capable of reaching -10°C

  • Nitrogen gas line for solvent evaporation

Procedure:

  • Quenching:

    • Rapidly withdraw a defined volume of the bacterial culture.

    • Immediately inject the culture into 2 volumes of the -40°C quenching solution. The final methanol concentration should be sufficient to stop metabolism without causing immediate cell lysis.

    • Incubate the mixture at -40°C for 5 minutes.

  • Cell Harvesting:

    • Centrifuge the quenched cell suspension at 5,000 x g for 10 minutes at -10°C.

    • Discard the supernatant.

  • Extraction:

    • To the cell pellet, add the internal standard.

    • Add 1 mL of pre-chilled chloroform/methanol (2:1) and vortex vigorously for 10 minutes to lyse the cells and solubilize the lipids, including quinones.

    • Add 0.5 mL of water and vortex for 1 minute to induce phase separation.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Carefully collect the lower organic phase, which contains the quinones, into a new pre-chilled glass tube.

    • Re-extract the aqueous phase and cell debris with 0.5 mL of chloroform. Combine the organic phases.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known, small volume of a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1).

  • Analysis:

    • Immediately analyze the sample by LC-MS to minimize auto-oxidation of DMKH₂.

Protocol 2: LC-MS/MS Analysis of DMK and DMKH₂

This protocol outlines a general method for the separation and detection of DMK and DMKH₂ using liquid chromatography-tandem mass spectrometry.

Instrumentation and Columns:

  • UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid

Gradient Elution:

Time (min) % Mobile Phase B
0.050
1.050
8.098
10.098
10.150
12.050
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (example for a triple quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DMK (e.g., DMK-8): Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • DMKH₂ (e.g., DMKH₂-8): Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • Note: Specific m/z values for precursor and product ions must be determined empirically for the specific DMK isoprenolog and instrument.

Data Analysis:

  • Integrate the peak areas for DMK, DMKH₂, and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of DMK and DMKH₂ using a calibration curve prepared with authentic standards.

  • Calculate the redox state as the ratio of [DMKH₂] / ([DMKH₂] + [DMK]).

Visualizations

Signaling Pathway: Regulation of the Arc System by the Quinone Pool

ArcSignaling cluster_quinone Redox State Quinone_pool Quinone Pool DMK_ox DMK (oxidized) Quinone_pool->DMK_ox DMKH2_red DMKH₂ (reduced) Quinone_pool->DMKH2_red ArcB ArcB (Sensor Kinase) DMK_ox->ArcB Inhibits autophosphorylation DMKH2_red->DMK_ox e⁻ to terminal oxidase DMKH2_red->ArcB Permits autophosphorylation ArcB_P ArcB-P ArcB->ArcB_P Autophosphorylation ArcA ArcA (Response Regulator) ArcA_P ArcA-P ArcB_P->ArcA Phosphotransfer TargetGenes Target Gene Repression (e.g., aerobic respiration genes) ArcA_P->TargetGenes Binds DNA

Caption: Regulation of the E. coli Arc two-component system by the DMK redox state.

Experimental Workflow for DMK Redox State Analysis

Workflow start Bacterial Culture (Steady State or Perturbed) quenching Rapid Quenching (e.g., -40°C Methanol) start->quenching 1. Sampling harvesting Cell Harvesting (Cold Centrifugation) quenching->harvesting 2. Stop Metabolism extraction Two-Phase Liquid-Liquid Extraction harvesting->extraction 3. Cell Lysis & Extraction evaporation Solvent Evaporation (Under Nitrogen) extraction->evaporation 4. Isolate Quinones reconstitution Reconstitution in LC-MS compatible solvent evaporation->reconstitution 5. Concentrate analysis LC-MS/MS Analysis (Reverse Phase C18) reconstitution->analysis 6. Sample Injection data_processing Data Processing (Peak Integration) analysis->data_processing 7. Detection quantification Quantification (Calibration Curve) data_processing->quantification 8. Analysis calculation Calculate Redox State ([Reduced]/[Total]) quantification->calculation 9. Final Result

Caption: A generalized experimental workflow for measuring the DMK redox state.

References

Technical Support Center: Minimizing Auto-oxidation of Demethylmenaquinone Samples

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is demethylmenaquinone (DMK) and why is it prone to auto-oxidation?

This compound is a type of naphthoquinone, a class of organic compounds known for their redox activity. Specifically, it is a precursor in the biosynthesis of menaquinone (Vitamin K2) in various bacteria.[1] The quinone structure of DMK makes it susceptible to oxidation, a process that can be initiated by exposure to oxygen, light, and certain chemical conditions.[2] This auto-oxidation process involves the generation of reactive oxygen species (ROS) and can lead to the degradation of the DMK molecule, altering its chemical properties and biological activity.

Q2: What are the primary factors that accelerate the auto-oxidation of DMK?

The primary factors that contribute to the degradation of DMK samples include:

  • Oxygen: As the name "auto-oxidation" suggests, the presence of atmospheric oxygen is a key driver of degradation.[3]

  • Light: Naphthoquinones, including DMK, can be sensitive to light, particularly UV radiation, which can trigger photo-oxidative reactions.[4]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation.

  • pH: The stability of quinone compounds can be influenced by the pH of the solution. Both highly acidic and alkaline conditions can promote degradation.[5][6]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: How should I store my solid DMK samples to ensure long-term stability?

For long-term storage of solid DMK, it is crucial to minimize its exposure to oxygen, light, and moisture. The recommended storage conditions are as follows:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[7]

  • Container: Use amber glass vials or other containers that protect the sample from light. Ensure the container is tightly sealed to prevent moisture and air from entering.[8][9]

  • Environment: Keep in a dry environment, such as a desiccator, to prevent hydrolysis.

Q4: What is the best way to prepare and store DMK solutions?

When preparing solutions of DMK, the primary goal is to remove dissolved oxygen from the solvent and maintain an inert atmosphere.

  • Solvent Selection: Use high-purity, deoxygenated solvents.

  • Deoxygenation: Deoxygenate solvents by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes or by using the freeze-pump-thaw method for more sensitive experiments.[10]

  • Preparation: Prepare solutions under a continuous stream of inert gas.

  • Storage: Store solutions in tightly sealed vials with an inert gas headspace, protected from light, and at low temperatures (-20°C or -80°C).[5] For experiments, it is best to prepare fresh solutions whenever possible.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. DMK sample has degraded due to oxidation.- Verify the purity of your DMK stock using an appropriate analytical method like HPLC. - Prepare fresh solutions from solid material stored under optimal conditions. - Ensure all experimental buffers and solvents are deoxygenated.
Color change in DMK solution (e.g., turning yellow or brown). This is a visual indicator of oxidation and degradation product formation.- Discard the discolored solution. - Review your solution preparation and storage protocols to identify potential sources of oxygen or light exposure.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). These peaks likely represent oxidation byproducts or other degradation products.[5]- If possible, identify the degradation products to understand the degradation pathway. - Optimize your sample handling and storage to prevent further degradation. - Purify the DMK sample if necessary.[5]
High background signal in fluorescence-based assays. Quinone compounds and their degradation products can be fluorescent, causing interference.[5]- Run a control with DMK alone to determine its intrinsic fluorescence. - Subtract the background fluorescence from your experimental measurements. - Consider using a non-fluorescence-based assay if interference is significant.[5]

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the stability of related naphthoquinones like Menaquinone-7 (MK-7) provides valuable insights. The following table summarizes general stability principles and data from related compounds.

Condition Effect on Stability General Recommendation Supporting Evidence/Analogy
Temperature Increased temperature accelerates degradation.Store at -20°C or -80°C for long-term stability.General principle of chemical kinetics. For related compounds like MK-7, lower temperatures are recommended for storage.
Light Exposure to light, especially UV, can cause photodegradation.[4]Store in amber vials or protect from light by wrapping containers in aluminum foil.Naphthoquinones are known to be light-sensitive.[4]
Oxygen The presence of oxygen is the primary driver of auto-oxidation.Store under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents.The fundamental mechanism of auto-oxidation involves reaction with oxygen.
pH Stability is pH-dependent; extremes in pH can increase degradation rates.[6]Maintain solutions at a neutral or slightly acidic pH using appropriate buffers.[5]Studies on other quinones and pH-sensitive compounds show significant pH-dependent degradation.[11]

Experimental Protocols

Protocol for Preparation of Deoxygenated Solvents

Objective: To remove dissolved oxygen from solvents to prevent the auto-oxidation of DMK.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Source of high-purity inert gas (argon or nitrogen) with a regulator

  • Long needle or cannula

  • Short vent needle

Procedure (Sparging Method):

  • Pour the solvent into the flask.

  • Seal the flask with a rubber septum.

  • Insert the long needle or cannula through the septum so that its tip is submerged in the solvent.

  • Insert the short vent needle into the septum, ensuring it does not touch the solvent.

  • Start a gentle flow of inert gas through the long needle. You should see bubbles forming in the solvent.

  • Continue sparging for at least 30-60 minutes. The time required may vary depending on the solvent volume and the sensitivity of the experiment.

  • Once deoxygenated, remove the vent needle first, and then the gas inlet needle while maintaining a positive pressure of the inert gas. The solvent is now ready for use.

Protocol for Handling and Weighing Solid DMK

Objective: To handle and weigh solid DMK while minimizing exposure to atmospheric oxygen.

Materials:

  • Solid DMK in a sealed container

  • Glove box or an inert atmosphere glove bag

  • Spatula

  • Analytical balance

  • Vials for weighing

Procedure:

  • Place the sealed container of DMK, vials, spatula, and any other necessary equipment inside the glove box or glove bag.

  • Purge the glove box or glove bag with a high-purity inert gas (argon or nitrogen) according to the manufacturer's instructions to establish an inert atmosphere.

  • Once the desired low-oxygen environment is achieved, open the container of DMK.

  • Carefully weigh the desired amount of DMK into a pre-tared vial.

  • Tightly seal the vial containing the weighed DMK.

  • Reseal the main container of DMK, ensuring a positive pressure of inert gas before sealing if possible.

  • The weighed sample can now be removed from the glove box for immediate use or for storage under the recommended conditions.

Visualizations

Demethylmenaquinone_Oxidation_Pathway Simplified Auto-oxidation Pathway of this compound DMK This compound (DMKH2) (Reduced Form) DMK_rad Semiquinone Radical DMK->DMK_rad -e-, -H+ DMK_q This compound (DMK) (Oxidized Form) DMK_rad->DMK_q -e-, -H+ O2_rad Superoxide Radical (O2•-) DMK_rad->O2_rad + O2 Degradation Degradation Products DMK_q->Degradation Further Reactions O2 Oxygen (O2) H2O2 Hydrogen Peroxide (H2O2) O2_rad->H2O2 + H+ H2O2->Degradation Oxidative Damage Troubleshooting_Workflow Troubleshooting Workflow for DMK Degradation start Inconsistent Experimental Results Observed check_purity Analyze DMK Sample Purity (e.g., by HPLC) start->check_purity is_pure Is the sample pure? check_purity->is_pure review_protocols Review Sample Handling and Storage Protocols is_pure->review_protocols Yes purify Purify DMK Stock or Obtain New Batch is_pure->purify No identify_source Identify Potential Sources of Oxygen/Light Exposure review_protocols->identify_source implement_changes Implement Corrective Actions: - Use fresh, pure DMK - Deoxygenate solvents - Protect from light - Store under inert gas identify_source->implement_changes re_run Re-run Experiment implement_changes->re_run purify->check_purity

References

Technical Support Center: Precise Determination of Demethylmenaquinone Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the instrumental calibration and determination of demethylmenaquinone (DMK) concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence Detection (FD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the precise quantification of this compound and other menaquinones.[1][2] LC-MS/MS is often preferred for its superior sensitivity and specificity, which is crucial when dealing with low concentrations in complex biological matrices.[2][3]

Q2: Why is an internal standard crucial for accurate this compound analysis?

A2: An internal standard (IS) is essential to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[3] this compound is a lipophilic compound present in low concentrations, making it susceptible to losses during multi-step sample processing.[4][5] A suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., deuterated DMK), is added at the beginning of the sample preparation process.[2][4] It experiences similar variations as the analyte, and by calculating the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[4]

Q3: How should I prepare and store this compound standard solutions?

A3: this compound is sensitive to light and can degrade.[3] Stock solutions should be prepared in a high-purity organic solvent like ethanol or 2-propanol and stored in amber vials at -20°C or lower to minimize degradation.[6][7] Working standards are typically prepared by serial dilution of the stock solution. It is recommended to prepare fresh working solutions daily and to verify their concentration periodically.[8]

Q4: What are "matrix effects" in LC-MS/MS analysis of this compound, and how can they be mitigated?

A4: Matrix effects occur when components of the sample matrix (e.g., proteins, lipids, salts in plasma) co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement.[4] This can result in inaccurate quantification.[4] To mitigate matrix effects, a robust sample preparation protocol involving protein precipitation, liquid-liquid extraction (LLE), and/or solid-phase extraction (SPE) is crucial to remove interfering substances.[5][9] Additionally, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[4]

Troubleshooting Guides

Guide 1: HPLC/UPLC Issues

This guide addresses common chromatographic problems encountered during this compound analysis.

Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.

  • Question: My this compound peak is tailing. What are the likely causes and solutions?

    • Answer:

      • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

        • Solution: Use an end-capped column or a column with a different stationary phase (e.g., C30). Ensure the mobile phase pH is appropriate to suppress silanol activity.[1][10]

      • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

        • Solution: Dilute the sample or reduce the injection volume.[1][10]

      • Mismatched Injection Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.

        • Solution: Dissolve the sample in the initial mobile phase whenever possible.[1]

      • Column Contamination or Void: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can lead to peak tailing.

        • Solution: Flush the column with a strong solvent. If the problem persists, a guard column can be used, or the analytical column may need to be replaced.[10][11]

  • Question: My peaks are broad. How can I improve their sharpness?

    • Answer:

      • Large Injection Volume: A large injection volume can cause band broadening.

        • Solution: Reduce the injection volume.[1]

      • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector contributes to peak broadening.

        • Solution: Use tubing with a small internal diameter and keep connections as short as possible.[1]

      • Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.

        • Solution: Optimize the flow rate for your column dimensions and particle size.[1]

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_frit Check for blocked column frit or column void yes_all->check_frit check_injection Injection solvent stronger than mobile phase? yes_all->check_injection check_overload Column overload? no_all->check_overload check_secondary_interactions Secondary interactions with column? no_all->check_secondary_interactions fix_frit Backflush or replace column check_frit->fix_frit end Peak Shape Improved fix_frit->end fix_injection Dissolve sample in mobile phase check_injection->fix_injection fix_injection->end fix_overload Dilute sample or reduce injection volume check_overload->fix_overload fix_overload->end fix_secondary_interactions Use end-capped column, adjust mobile phase pH check_secondary_interactions->fix_secondary_interactions fix_secondary_interactions->end

Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.

Problem: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs, and can interfere with quantification.

  • Question: I am observing ghost peaks in my chromatograms. What is the source and how can I eliminate them?

    • Answer:

      • Carryover: Residuals from a previous, more concentrated sample can be injected in a subsequent run.

        • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent. Injecting a blank after high-concentration samples can also help.[8]

      • Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially in gradient elution.

        • Solution: Use high-purity, HPLC-grade solvents and fresh additives. Filter the mobile phase before use and prepare it fresh daily.[8][12]

      • System Contamination: Contamination can originate from various parts of the HPLC system, including tubing, seals, and the injector.

        • Solution: Regularly flush the entire system with a strong solvent to remove contaminants.[12]

Guide 2: LC-MS/MS Issues

This guide focuses on troubleshooting problems specific to the mass spectrometric detection of this compound.

Problem: Low Signal Intensity or Poor Sensitivity

Low signal intensity can lead to a high limit of quantification (LOQ) and an inability to detect low concentrations of this compound.

  • Question: The signal for my this compound analyte is very low. How can I improve the sensitivity?

    • Answer:

      • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.

        • Solution: Enhance sample cleanup using a combination of LLE and SPE. Optimize the chromatographic gradient to separate the analyte from the interfering matrix components.[5]

      • Poor Ionization Efficiency: this compound, being a non-polar molecule, can be challenging to ionize effectively.

        • Solution: Optimize the mobile phase composition by adding modifiers like ammonium formate to promote adduct formation. If using electrospray ionization (ESI) gives a poor signal, consider atmospheric pressure chemical ionization (APCI), which can be more effective for non-polar compounds.[5]

      • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound.

        • Solution: Perform a tuning and optimization of the MS parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution of this compound.

Troubleshooting Workflow for Low Signal Intensity in LC-MS/MS

start Low Signal Intensity check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low Systemic Issue is_ok->is_low No is_fine Analyte-Specific Issue is_ok->is_fine Yes check_extraction Review Sample Extraction and Cleanup is_low->check_extraction check_ms_source Clean MS Ion Source is_low->check_ms_source optimize_extraction Optimize LLE/SPE Protocol check_extraction->optimize_extraction end Signal Intensity Improved optimize_extraction->end check_ms_source->end check_ion_suppression Investigate Ion Suppression is_fine->check_ion_suppression check_ionization Poor Ionization Efficiency? is_fine->check_ionization optimize_chromatography Modify Gradient to Separate from Matrix check_ion_suppression->optimize_chromatography optimize_chromatography->end optimize_ionization Optimize Mobile Phase Additives or Switch to APCI check_ionization->optimize_ionization optimize_ionization->end

Caption: A logical workflow for troubleshooting low signal intensity in LC-MS/MS.

Problem: Poor Reproducibility (High %RSD)

High relative standard deviation (%RSD) or coefficient of variation (%CV) indicates inconsistent results between replicate measurements.

  • Question: My replicate injections show high variability. What are the potential causes?

    • Answer:

      • Inconsistent Sample Preparation: Manual sample preparation steps, especially LLE, can be a significant source of variability.

        • Solution: Ensure consistent and precise execution of each step. The use of an internal standard is critical to correct for this variability.[5] Automated sample preparation systems can also improve reproducibility.

      • Analyte Adsorption: The hydrophobic nature of this compound can lead to its adsorption onto the surfaces of vials and tubing.

        • Solution: Use low-adsorption autosampler vials. Check for carryover by injecting a blank after a high-concentration sample.[5]

      • HPLC System Instability: Fluctuations in pump flow rate, inconsistent injection volumes, or temperature variations can lead to poor reproducibility.

        • Solution: Ensure the HPLC system is properly maintained. Degas the mobile phase to prevent bubble formation and ensure a stable flow rate. Use a column oven to maintain a constant temperature.[3][13]

Data Presentation

Table 1: Typical Performance Parameters for this compound Quantification Methods

ParameterHPLC-UV/FDLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.1 - 0.5 ng/mL~0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 - 1.5 ng/mL~0.05 - 0.15 ng/mL
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%
Recovery (%) 80 - 110%85 - 115%

Note: These values are typical and may vary depending on the specific method, matrix, and instrumentation.[6][14][15]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol outlines a general procedure for the extraction of this compound from biological fluids.

  • Aliquoting and Internal Standard Spiking:

    • To 500 µL of plasma or serum in a glass tube, add the internal standard solution.

  • Protein Precipitation:

    • Add 1 mL of cold acetonitrile or ethanol.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a new glass tube.

    • Add 2 mL of n-hexane.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Instrument Conditions

These are typical starting conditions for the analysis of this compound. Optimization will be required for specific instruments and applications.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic this compound.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: ESI or APCI, positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize gas temperatures, gas flows, and collision energies for the specific MRM transitions of this compound and the internal standard.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Plasma/Serum Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile/Ethanol) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 lle Liquid-Liquid Extraction (n-Hexane) centrifuge1->lle centrifuge2 Centrifuge lle->centrifuge2 evaporate Evaporate to Dryness centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Data Acquisition and Quantification detect->quantify end end quantify->end Final Concentration

Caption: A typical workflow for the quantification of this compound.

References

Validation & Comparative

A Comparative Analysis of Demethylmenaquinone and Ubiquinone in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the facultative anaerobe Escherichia coli, the composition of the quinone pool is dynamically regulated to adapt to fluctuating oxygen availability. This guide provides a detailed comparative analysis of two key quinones: demethylmenaquinone (DMK) and ubiquinone (UQ). Understanding the distinct roles and efficiencies of these electron carriers is crucial for research in bacterial bioenergetics, metabolism, and the development of novel antimicrobial strategies targeting cellular respiration.

Introduction: The Quinone Pool of E. coli

E. coli possesses a versatile electron transport chain that utilizes different quinones to transfer electrons from various dehydrogenases to terminal electron acceptors. The two primary types of quinones are the naphthoquinones, which include menaquinone (MK) and its precursor this compound (DMK), and the benzoquinone, ubiquinone (UQ). The relative abundance of these quinones is largely dictated by the presence of oxygen. Generally, UQ is the dominant quinone under aerobic conditions, while DMK and MK are more prevalent in anaerobic environments.[1][2] These quinones differ in their redox potentials, which is a key determinant of their specific roles in different respiratory pathways.[3]

Biosynthesis of this compound and Ubiquinone

The biosynthetic pathways for DMK and UQ are distinct, involving separate sets of enzymes encoded by the men and ubi genes, respectively.

This compound (DMK) Biosynthesis: DMK is a precursor to menaquinone (MK) and is synthesized from chorismate via the shikimate pathway. A key intermediate in this pathway is 1,4-dihydroxy-2-naphthoic acid (DHNA). The attachment of an octaprenyl side chain to DHNA, a reaction catalyzed by DHNA-octaprenyltransferase (encoded by the menA gene), leads to the formation of DMK.

Ubiquinone (UQ) Biosynthesis: The biosynthesis of UQ also begins with chorismate, which is converted to 4-hydroxybenzoate. This is followed by a series of hydroxylation, methylation, and decarboxylation reactions, as well as the addition of an octaprenyl side chain, to produce the final UQ molecule. The ubi gene cluster encodes the enzymes responsible for these modifications.

Biosynthetic Pathways of DMK and UQ in E. coli cluster_0 Shikimate Pathway cluster_1 This compound (DMK) Biosynthesis cluster_2 Ubiquinone (UQ) Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate menF 4-Hydroxybenzoate 4-Hydroxybenzoate Chorismate->4-Hydroxybenzoate ubiC 2-Succinylbenzoate 2-Succinylbenzoate Isochorismate->2-Succinylbenzoate menD, menC, menB 1,4-dihydroxy-2-naphthoate (DHNA) 1,4-dihydroxy-2-naphthoate (DHNA) 2-Succinylbenzoate->1,4-dihydroxy-2-naphthoate (DHNA) menE DMK8 This compound-8 1,4-dihydroxy-2-naphthoate (DHNA)->DMK8 menA 3-Octaprenyl-4-hydroxybenzoate 3-Octaprenyl-4-hydroxybenzoate 4-Hydroxybenzoate->3-Octaprenyl-4-hydroxybenzoate ubiA 2-Octaprenylphenol 2-Octaprenylphenol 3-Octaprenyl-4-hydroxybenzoate->2-Octaprenylphenol ubiD UQ8 Ubiquinone-8 2-Octaprenylphenol->UQ8 ubiI, ubiG, ubiH, ubiE, ubiF

Biosynthesis of DMK and UQ from chorismate.

Functional Roles in the Electron Transport Chain

DMK and UQ are integral components of the E. coli electron transport chain, shuttling electrons from dehydrogenases to terminal reductases or oxidases. Their distinct redox potentials make them suitable for different metabolic conditions.

Ubiquinone (UQ): With a higher redox potential, UQ is the primary quinone involved in aerobic respiration. It accepts electrons from NADH dehydrogenase and succinate dehydrogenase and transfers them to the terminal cytochrome oxidases, which ultimately reduce oxygen to water. This process is coupled to the generation of a significant proton motive force, leading to efficient ATP synthesis.

This compound (DMK): DMK has a lower redox potential than UQ, making it well-suited for anaerobic respiration where alternative electron acceptors with lower redox potentials than oxygen are utilized. DMK is involved in electron transfer to various terminal reductases, including fumarate reductase, nitrate reductase, and DMSO reductase.[4] While its primary role is in anaerobic respiration, some studies suggest that DMK can also participate in aerobic respiration, although likely with lower efficiency than UQ.[5]

Role of DMK and UQ in the E. coli Electron Transport Chain cluster_0 Aerobic Respiration cluster_1 Anaerobic Respiration UQ Ubiquinone (UQ) Cytochrome_Oxidases Cytochrome bd/bo Oxidases UQ->Cytochrome_Oxidases Dehydrogenases_aerobic NADH Dehydrogenase Succinate Dehydrogenase Dehydrogenases_aerobic->UQ O2 O2 Cytochrome_Oxidases->O2 H2O H2O DMK This compound (DMK) Terminal_Reductases Fumarate Reductase Nitrate Reductase DMSO Reductase DMK->Terminal_Reductases Dehydrogenases_anaerobic Formate Dehydrogenase NADH Dehydrogenase Dehydrogenases_anaerobic->DMK Acceptors Fumarate, NO3-, DMSO Terminal_Reductases->Acceptors Products Succinate, NO2-, DMS

DMK and UQ in aerobic and anaerobic respiration.

Performance Comparison: Growth and Energetics

The differential use of DMK and UQ has a profound impact on the growth and energetic efficiency of E. coli under varying oxygen conditions. Studies using mutant strains capable of synthesizing only a single type of quinone have provided valuable insights into their specific contributions.

Growth Rates

The specific growth rates of E. coli strains are significantly influenced by the composition of their quinone pool, particularly in relation to oxygen availability.

StrainQuinone(s) PresentAerobic Growth Rate (h⁻¹)Anaerobic (Fermentative) Growth Rate (h⁻¹)
Wild-type (MG1655)UQ, DMK, MK~0.65~0.30
UQ-only mutantUQ~0.63~0.05
DMK/MK-only mutantDMK, MK~0.28~0.31
DMK-only mutantDMK~0.45~0.30

Data adapted from Nitzschke & Bettenbrock (2018).[6]

Under aerobic conditions, strains lacking UQ exhibit significantly reduced growth rates, highlighting the importance of UQ for efficient aerobic respiration.[6] Conversely, a strain containing only UQ is severely impaired in anaerobic fermentative growth, demonstrating the essential role of naphthoquinones (DMK and MK) under these conditions.[6] Interestingly, a strain producing only DMK shows a better aerobic growth rate than a strain with both DMK and MK, suggesting a potential inhibitory effect of MK during aerobic growth.[6]

Biomass and Product Yields

The type of quinone utilized also affects the overall biomass yield and the profile of metabolic byproducts.

StrainQuinone(s) PresentConditionKey Observations
Wild-type (MG1655)UQ, DMK, MKAerobicHigh biomass yield, primarily acetate as a byproduct.
UQ-only mutantUQAnaerobicSeverely impaired growth, altered byproduct profile.
DMK/MK-only mutantDMK, MKAerobicReduced growth, increased lactate production.

Observations based on data from Nitzschke & Bettenbrock (2018).[6]

Strains deficient in UQ and grown aerobically exhibit a shift towards fermentative metabolism, as evidenced by increased lactate production.[6] This indicates that in the absence of an efficient aerobic respiratory chain, the cells attempt to regenerate NAD+ through fermentation, even in the presence of oxygen.

ATP Yield and Energetic Efficiency

Ubiquinone and Aerobic Respiration: The aerobic respiratory chain in E. coli involves proton-pumping NADH dehydrogenases and terminal oxidases. The transfer of electrons from NADH to oxygen via the UQ pool is coupled to the translocation of a significant number of protons across the cytoplasmic membrane, resulting in a relatively high P/O ratio and efficient ATP synthesis.[7]

This compound and Anaerobic Respiration: The anaerobic respiratory chains that utilize DMK are generally less energy-efficient than aerobic respiration. The redox potential difference between the electron donors and acceptors is smaller, and not all components of these chains are proton pumps. Consequently, the number of protons translocated per electron transferred is lower, leading to a reduced ATP yield compared to aerobic respiration.

Experimental Protocols

Quinone Extraction and Quantification

Objective: To extract and quantify the different quinone species from E. coli cells.

Methodology:

  • Cell Harvesting: Grow E. coli cultures to the desired growth phase and harvest the cells by centrifugation.

  • Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a cold solvent, such as a methanol/water mixture, to prevent changes in the quinone redox state.

  • Extraction: Extract the quinones from the cell pellet using a mixture of organic solvents, typically a combination of a polar and a non-polar solvent (e.g., methanol and hexane, or chloroform and methanol).

  • Separation and Quantification: Analyze the extracted quinones by High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column. Detection can be achieved using a UV-Vis detector (monitoring at wavelengths around 248 nm and 270 nm) or an electrochemical detector for higher sensitivity.[8] Quantification is performed by comparing the peak areas to those of known standards for UQ, DMK, and MK.

Workflow for Quinone Extraction and Quantification start E. coli Culture harvest Cell Harvesting (Centrifugation) start->harvest quench Metabolic Quenching (Cold Solvent) harvest->quench extract Quinone Extraction (Organic Solvents) quench->extract hplc HPLC Analysis (UV-Vis/Electrochemical Detection) extract->hplc quantify Quantification (Comparison to Standards) hplc->quantify end Quinone Concentrations quantify->end

Quinone extraction and analysis workflow.
Measurement of Respiratory Activity

Objective: To measure the rate of oxygen consumption (aerobic respiration) or the activity of specific terminal reductases (anaerobic respiration).

Methodology for Aerobic Respiration:

  • Cell Preparation: Harvest and wash E. coli cells and resuspend them in a suitable buffer.

  • Oxygen Electrode: Use a Clark-type oxygen electrode or an optical oxygen sensor to monitor the dissolved oxygen concentration in a sealed chamber containing the cell suspension.

  • Substrate Addition: Initiate respiration by adding a specific substrate (e.g., glucose, succinate, or NADH).

  • Rate Calculation: The rate of oxygen consumption is determined from the slope of the decrease in oxygen concentration over time.

Methodology for Anaerobic Respiration (Example: Fumarate Reductase Activity):

  • Cell-Free Extract Preparation: Lyse the E. coli cells to prepare a cell-free extract containing the membrane-bound enzymes.

  • Spectrophotometric Assay: Measure the oxidation of an artificial electron donor (e.g., reduced benzyl viologen) spectrophotometrically in the presence of fumarate. The rate of decrease in absorbance at a specific wavelength corresponds to the activity of fumarate reductase.

ATP Quantification

Objective: To determine the intracellular ATP concentration.

Methodology (Luciferase-Based Assay):

  • Cell Lysis: Rapidly lyse the E. coli cells to release the intracellular ATP. This can be achieved using various methods, including treatment with detergents or solvents.

  • Luciferase Reaction: Add the cell lysate to a reaction mixture containing luciferin and luciferase. The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.

  • Luminometry: Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration in the sample.[9][10]

  • Quantification: Determine the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.[9][10]

Conclusion

This compound and ubiquinone play distinct and complementary roles in the respiratory chain of E. coli, enabling the bacterium to thrive in both aerobic and anaerobic environments. Ubiquinone is optimized for high-energy yield during aerobic respiration, supporting rapid growth in the presence of oxygen. In contrast, this compound is essential for anaerobic respiration, allowing the cell to utilize alternative electron acceptors when oxygen is scarce. The comparative analysis of E. coli strains with defined quinone pools clearly demonstrates the trade-offs between metabolic efficiency and adaptability. This knowledge is fundamental for understanding bacterial physiology and can be leveraged for the development of novel therapeutic strategies that target the bioenergetic flexibility of pathogenic bacteria.

References

Validating the specific function of demethylmenaquinone in fumarate reduction.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of anaerobic respiration, the transfer of electrons to terminal acceptors is paramount for energy generation. In many bacteria, including the model organism Escherichia coli, fumarate serves as a key terminal electron acceptor. This process is catalyzed by the enzyme fumarate reductase, which relies on a membrane-bound electron carrier. This guide provides a comparative analysis of the roles of two closely related naphthoquinones, menaquinone (MK) and demethylmenaquinone (DMK), in this vital respiratory pathway. Through an examination of experimental data, we will validate the specific function of menaquinone as the primary electron donor for fumarate reduction and explore the regulatory mechanisms that govern the differential use of these quinones.

This compound vs. Menaquinone in Fumarate Reduction

In a pivotal study, membrane fractions were prepared from an E. coli strain incapable of synthesizing naphthoquinones (both MK and DMK). As a result, these membranes exhibited negligible fumarate reductase activity, less than 2% of that observed in the wild-type strain.[1] When these deficient membranes were reconstituted with a menaquinone analog (vitamin K₁), fumarate reductase activity was restored to 92% of the theoretically achievable level.[1] In stark contrast, the incorporation of this compound failed to stimulate any fumarate reductase activity.[1] This provides compelling evidence that menaquinol (the reduced form of MK) is the specific substrate for the fumarate reductase complex, while demethylmenaquinol cannot effectively donate electrons to this enzyme.

Further supporting this functional specificity is the differential biosynthesis of these quinones in response to the available terminal electron acceptor. When E. coli is grown anaerobically with fumarate, menaquinone constitutes 94% of the total naphthoquinone pool.[2] Conversely, in the presence of nitrate as the electron acceptor, this compound becomes the predominant form, making up to 78% of the naphthoquinones.[2] This tight regulation of quinone biosynthesis underscores the specialized roles of MK and DMK in different anaerobic respiratory chains.

While one report suggested a potential role for DMK in fumarate-dependent respiration, the overwhelming evidence from genetic and biochemical studies that directly test the functionality of each quinone points to the indispensable and specific role of menaquinone.[3]

Comparative Performance Data

The most definitive quantitative data comes from reconstitution experiments with quinone-deficient E. coli membranes. The data clearly demonstrates the functional superiority of menaquinone in the context of fumarate reduction.

Quinone SpeciesFumarate Reductase Activity (% of theoretical maximum)Key Finding
Menaquinone (Vitamin K₁ analog) 92%Highly effective at restoring fumarate reductase activity.
This compound No stimulationIneffective as an electron donor for fumarate reductase.
No Naphthoquinones ≤ 2%Confirms the essential role of a naphthoquinone in the pathway.

Data sourced from studies on quinone-deficient E. coli strains.[1]

Alternative Electron Carriers for Fumarate Reduction

While menaquinone is the key player in fumarate reduction in many prokaryotes, it is not the only solution found in nature. A look at alternative strategies provides a broader context for understanding this metabolic process.

  • Rhodoquinone: In many anaerobic eukaryotes, such as parasitic helminths, fumarate reduction is facilitated by rhodoquinone. Like menaquinone, rhodoquinone is a quinone, but it possesses a lower redox potential, which is thermodynamically favorable for donating electrons to fumarate.

  • Reverse Electron Transfer in Mitochondria: In mammalian cells under hypoxic conditions, the mitochondrial electron transport chain can operate in reverse. In this scenario, Complex II (succinate dehydrogenase) functions as a fumarate reductase, using electrons from the ubiquinol pool to reduce fumarate to succinate. This highlights the adaptability of electron transport chains in response to oxygen availability.

Experimental Protocols

Validating the specific function of menaquinone in fumarate reduction relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Assay for Fumarate Reductase Activity in Reconstituted Membranes

This protocol is adapted from studies on quinone-deficient bacterial strains.

Objective: To determine the specificity of fumarate reductase for different quinone species.

Materials:

  • Membrane vesicles from a quinone-deficient E. coli strain (e.g., AN385).

  • Menaquinol-1 (or other menaquinone analogs) and Demethylmenaquinol-1.

  • Fumarate solution.

  • A reducing agent for the quinones (e.g., sodium borohydride).

  • Spectrophotometer.

  • Anaerobic chamber or glove box.

Procedure:

  • Preparation of Quinols: Reduce menaquinone and this compound to their quinol forms using a reducing agent like sodium borohydride. This step must be performed under anaerobic conditions to prevent re-oxidation.

  • Reconstitution of Membranes: In an anaerobic environment, incubate the quinone-deficient membrane vesicles with the prepared menaquinol or demethylmenaquinol solutions. This allows the quinols to incorporate into the lipid bilayer of the membranes.

  • Fumarate Reductase Assay:

    • Transfer the reconstituted membrane vesicles to a cuvette within a spectrophotometer.

    • Add a known concentration of a reduced electron donor that can feed into the quinone pool (e.g., reduced benzyl viologen, which can be monitored by its color change upon oxidation).

    • Initiate the reaction by adding a saturating concentration of fumarate.

    • Monitor the oxidation of the electron donor over time by measuring the change in absorbance at a specific wavelength. The rate of this change is proportional to the fumarate reductase activity.

  • Data Analysis: Compare the rates of fumarate reductase activity in membranes reconstituted with menaquinol versus those with demethylmenaquinol. The results will demonstrate which quinol is a more effective substrate for the enzyme.

Analysis of Quinone Content by HPLC

Objective: To quantify the relative amounts of menaquinone and this compound in bacterial cells grown under different conditions.

Materials:

  • Bacterial cell pellets grown under specific anaerobic conditions (e.g., with fumarate or nitrate as the terminal electron acceptor).

  • Organic solvents for extraction (e.g., chloroform/methanol mixture).

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column and a UV detector.

  • Standards for menaquinone and this compound.

Procedure:

  • Quinone Extraction: Extract the total lipid content, including the quinones, from the bacterial cell pellets using an organic solvent mixture.

  • Sample Preparation: Evaporate the solvent and resuspend the lipid extract in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto the HPLC column.

    • Elute the quinones using an appropriate mobile phase.

    • Detect the different quinone species as they elute from the column using a UV detector set to a wavelength at which naphthoquinones absorb light.

  • Quantification: Identify and quantify the peaks corresponding to menaquinone and this compound by comparing their retention times and peak areas to those of the known standards. This will provide the relative abundance of each quinone under the tested growth conditions.

Signaling Pathways and Regulation

The preferential use of menaquinone for fumarate reduction is a result of tight regulatory control over the biosynthesis of both the fumarate reductase enzyme and the quinones themselves.

Regulation of Fumarate Reductase Expression

The expression of the frdABCD operon, which encodes the four subunits of the fumarate reductase complex, is controlled by several global transcriptional regulators in response to the availability of oxygen and alternative electron acceptors.

  • Fnr (Fumarate and Nitrate Reduction regulator): In the absence of oxygen, Fnr becomes active and upregulates the transcription of genes required for anaerobic respiration, including the frd operon.[4]

  • ArcA/ArcB (Aerobic Respiration Control): This two-component system also senses the redox state of the cell and contributes to the repression of aerobic respiratory genes and the activation of anaerobic ones.

  • DcuS/DcuR: This two-component system specifically senses the presence of C4-dicarboxylates like fumarate in the environment and upregulates the expression of the frd operon to allow for its use as a respiratory substrate.

Regulation of Menaquinone vs. This compound Biosynthesis

The final step in menaquinone biosynthesis is the methylation of this compound, a reaction catalyzed by the enzyme this compound methyltransferase, which is encoded by the menG gene. The differential accumulation of MK and DMK under fumarate- and nitrate-respiring conditions, respectively, suggests that the activity or expression of MenG is regulated. While the precise mechanism of this regulation is still being fully elucidated, it is clear that the presence of a specific terminal electron acceptor triggers a signal that modulates the final step of menaquinone synthesis, thereby tailoring the quinone pool to the specific respiratory pathway being utilized.

Fumarate_Reduction_Pathway cluster_dehydrogenase Dehydrogenase Complex cluster_membrane Cell Membrane cluster_reductase Fumarate Reductase Complex DH e.g., NADH Dehydrogenase MK Menaquinone (MK) DH->MK 2e- MKH2 Menaquinol (MKH2) MK->MKH2 Reduction FRD Fumarate Reductase (FrdABCD) MKH2->FRD 2e- DMK This compound (DMK) DMK->FRD No significant electron transfer Fumarate Fumarate FRD->Fumarate Reduces Succinate Succinate Fumarate->Succinate Reduction

Caption: Electron flow in fumarate respiration.

The diagram above illustrates the established electron transport chain for fumarate reduction. Electrons from a dehydrogenase complex are transferred to menaquinone, reducing it to menaquinol. Menaquinol then serves as the direct electron donor to the fumarate reductase complex, which in turn reduces fumarate to succinate. This compound is shown to be an ineffective electron donor in this pathway.

Experimental_Workflow start Start: Quinone-deficient E. coli strain prep_membranes Prepare membrane vesicles start->prep_membranes reconstitution Reconstitute membranes with: A) Menaquinol B) Demethylmenaquinol C) No Quinone (Control) prep_membranes->reconstitution assay Perform in vitro fumarate reductase assay reconstitution->assay measure Measure rate of electron donor oxidation assay->measure compare Compare activity rates measure->compare conclusion Conclusion: Menaquinone is the specific electron carrier compare->conclusion High activity with Menaquinol no_activity No/Low Activity compare->no_activity No stimulation with Demethylmenaquinol

Caption: Workflow for validating quinone specificity.

This workflow outlines the key steps in an experiment designed to validate the specific function of different quinones in the fumarate reduction pathway. The use of quinone-deficient mutants is a critical component of this experimental design.

References

A Comparative Guide to Demethylmenaquinone Biosynthesis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the distinct biosynthetic pathways leading to the production of demethylmenaquinone (DMK) and menaquinone (MK), crucial electron carriers in prokaryotic respiratory chains. The existence of two primary, evolutionarily distinct pathways—the classical menaquinone pathway and the alternative futalosine pathway—presents unique opportunities for targeted antimicrobial drug development. This document summarizes the key differences between these pathways, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual representations of the biochemical routes.

Introduction to this compound and Menaquinone Biosynthesis

Menaquinones (MK), also known as vitamin K2, and their immediate precursors, demethylmenaquinones (DMK), are essential lipid-soluble molecules that participate in electron transport chains, particularly under anaerobic conditions in many bacteria.[1][2] The biosynthesis of these naphthoquinones originates from the shikimate pathway, diverging at the intermediate chorismate.[3][4] Two distinct and non-homologous pathways have been identified for the synthesis of the naphthoquinone ring: the classical menaquinone pathway and the futalosine pathway.[3][4][5]

The classical pathway, involving a series of "Men" enzymes, is the most widespread, found in a majority of prokaryotes, including well-studied model organisms like Escherichia coli and Bacillus subtilis, as well as in plants.[3][4] In contrast, the futalosine pathway, which utilizes "Mqn" enzymes, operates in a range of microorganisms, including pathogenic species such as Helicobacter pylori, Campylobacter jejuni, and Chlamydia trachomatis, as well as in archaea.[5][6][7] The futalosine pathway is considered to be the more ancient of the two.[6][7] A key distinction is that the classical pathway is predominantly found in aerobic or facultatively anaerobic organisms, whereas the futalosine pathway is present in aerobic, facultatively anaerobic, and strictly anaerobic microbes.[6]

The presence of the futalosine pathway in several pathogenic bacteria and its absence in humans and many commensal intestinal flora make it an attractive target for the development of narrow-spectrum antibiotics.[5]

Comparative Overview of the Biosynthetic Pathways

The following table summarizes the key distinctions between the classical menaquinone and futalosine pathways.

FeatureClassical Menaquinone PathwayFutalosine Pathway
Starting Precursor ChorismateChorismate
Key Intermediate o-Succinylbenzoate (OSB)Futalosine
Enzyme Nomenclature MenA, MenB, MenC, MenD, MenE, MenF, MenGMqnA, MqnB, MqnC, MqnD
Final Product (before methylation) 1,4-dihydroxy-2-naphthoate (DHNA)1,4-dihydroxy-6-naphthoate
Taxonomic Distribution Widespread in bacteria (e.g., E. coli, B. subtilis), plantsFound in some bacteria (e.g., H. pylori, C. jejuni, C. trachomatis) and archaea
Evolutionary Age More recentMore ancient
Oxygen Requirement of Organisms Primarily aerobic and facultatively anaerobicAerobic, facultatively anaerobic, and anaerobic

Pathway Visualizations

The following diagrams illustrate the biochemical steps of the classical menaquinone and futalosine pathways.

classical_menaquinone_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA OSB-CoA OSB->OSB_CoA MenE DHNA_CoA DHNA-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) DHNA_CoA->DHNA Men? DMK This compound (DMK) DHNA->DMK MenA MK Menaquinone (MK) DMK->MK MenG

Caption: The Classical Menaquinone Biosynthesis Pathway.

futalosine_pathway Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA dHF Dehypoxanthine Futalosine Futalosine->dHF MqnB cdHF Cyclic Dehypoxanthine Futalosine dHF->cdHF MqnC DHNA6 1,4-Dihydroxy-6-naphthoate cdHF->DHNA6 MqnD DMK This compound (DMK) DHNA6->DMK Prenyltransferase (e.g., MenA homolog)

Caption: The Futalosine Biosynthesis Pathway.

Enzyme Comparison and Quantitative Data

PathwayEnzymeFunctionOrganism Example(s)Notes
Classical MenF Isochorismate synthaseE. coliConverts chorismate to isochorismate.[1]
MenD SEPHCHC synthaseE. coli, M. tuberculosisA thiamine diphosphate-dependent enzyme.[8][9] Subject to feedback inhibition by DHNA in M. tuberculosis.[9]
MenH SHCHC synthaseE. coli
MenC o-Succinylbenzoate synthaseE. coli
MenE o-Succinylbenzoate-CoA ligaseE. coliATP-dependent activation of OSB.[8]
MenB DHNA-CoA synthaseE. coli, M. tuberculosisCatalyzes cyclization to form the naphthalenoid skeleton via a Claisen condensation.[8]
MenA DHNA-octaprenyltransferaseE. coli, M. tuberculosisA membrane-bound enzyme that attaches the prenyl side chain to DHNA.[10][11][12]
MenG (UbiE) This compound methyltransferaseE. coli, M. smegmatisCatalyzes the final methylation step to form menaquinone.[13][14][15]
Futalosine MqnA Futalosine synthaseS. coelicolor, C. trachomatis
MqnB Futalosine hydrolaseS. coelicolor
MqnC Dehypoxanthine futalosine cyclaseS. coelicolorA radical S-Adenosylmethionine (SAM) enzyme.[16]
MqnD DHNA synthaseS. coelicolorConverts cyclic dehypoxanthine futalosine to 5,8-dihydroxy-2-naphthoic acid.[16]

Experimental Protocols

The study of this compound and menaquinone biosynthesis pathways employs a variety of experimental techniques. Below are summaries of key methodologies.

Gene Knockout and Complementation Studies

Objective: To determine the essentiality of a gene for menaquinone biosynthesis.

Methodology:

  • Gene Deletion: A target gene (e.g., menA, menB) is deleted from the bacterial chromosome using techniques such as homologous recombination.

  • Phenotypic Analysis: The resulting mutant strain is cultured under conditions where menaquinone is required (e.g., anaerobic respiration). Growth is compared to the wild-type strain. A lack of growth in the mutant suggests the gene is essential for menaquinone biosynthesis.

  • Complementation: The deleted gene is reintroduced on a plasmid. Restoration of growth confirms that the observed phenotype was due to the specific gene deletion.

  • Quinone Extraction and Analysis: Quinones are extracted from the cell membranes of wild-type, mutant, and complemented strains. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the absence of menaquinone or its precursors in the mutant and its restoration in the complemented strain.[11][13]

In Vitro Enzyme Assays

Objective: To characterize the function and kinetics of a specific enzyme in the pathway.

Methodology:

  • Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector and overexpressed in a suitable host (e.g., E. coli). The recombinant protein is then purified using chromatography techniques.

  • Assay Conditions: The purified enzyme is incubated with its substrate(s) under defined conditions (temperature, pH, buffer composition).

  • Product Detection and Quantification: The formation of the product is monitored over time using methods such as:

    • Spectrophotometry: For reactions that involve a change in absorbance.

    • HPLC: To separate and quantify the substrate and product.

    • Mass Spectrometry (MS): To identify and quantify the product.

  • Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as Km and kcat can be determined. For example, the activity of MenD has been studied using acylphosphonate derivatives as substrate analogs.[8]

Metabolic Labeling

Objective: To trace the incorporation of precursors into menaquinone.

Methodology:

  • Isotopically Labeled Precursor: A stable isotope-labeled precursor (e.g., 13C-labeled chorismate or a downstream intermediate) is added to the bacterial culture.

  • Incubation and Extraction: The bacteria are allowed to grow and incorporate the labeled precursor into their metabolic pathways. Subsequently, quinones are extracted.

  • Mass Spectrometry Analysis: The extracted quinones are analyzed by mass spectrometry to detect the incorporation of the isotopic label. This confirms the metabolic link between the precursor and the final product.

Inhibition Assays

Objective: To identify and characterize inhibitors of menaquinone biosynthesis.

Methodology:

  • Whole-Cell Screening: A library of compounds is screened for their ability to inhibit the growth of bacteria under conditions requiring menaquinone synthesis.

  • In Vitro Enzyme Inhibition: Promising compounds from the whole-cell screen are then tested for their ability to inhibit the activity of specific purified enzymes from the pathway using the in vitro assays described above. This allows for the determination of the specific molecular target.

  • Rescue Experiments: To confirm that the growth inhibition is due to the disruption of menaquinone biosynthesis, the growth medium is supplemented with exogenous menaquinone. The rescue of growth in the presence of the inhibitor supports the proposed mechanism of action.[12][17]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of a menaquinone biosynthesis pathway.

experimental_workflow A Whole-Cell Screening (Compound Library) B Identification of 'Hits' (Growth Inhibition) A->B C In Vitro Enzyme Assays (Purified Pathway Enzymes) B->C E Menaquinone Rescue Assay B->E D Target Identification (IC50 Determination) C->D G Lead Optimization D->G F Confirmation of Mechanism of Action E->F F->G

Caption: Workflow for Menaquinone Biosynthesis Inhibitor Discovery.

Conclusion

The existence of two distinct pathways for this compound biosynthesis, the classical and futalosine pathways, highlights the metabolic diversity among prokaryotes. The futalosine pathway, in particular, represents a promising target for the development of novel antibacterial agents against a range of pathogens. Further research into the quantitative aspects of these pathways, including detailed kinetic analysis of their enzymes and a deeper understanding of their regulation, will be crucial for exploiting these differences in the design of effective and specific inhibitors. The experimental approaches outlined in this guide provide a framework for advancing our knowledge in this critical area of microbiology and drug discovery.

References

A Comparative Guide to the Functional Differences of Demethylmenaquinone and Menaquinone in Bacterial Electron Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional roles of demethylmenaquinone (DMK) and menaquinone (MK) in bacterial electron transport chains. Understanding the distinct properties and interactions of these two vital lipoquinones is crucial for research in microbial physiology, bioenergetics, and the development of novel antimicrobial agents targeting bacterial respiration.

Key Functional Differences at a Glance

This compound and menaquinone, while structurally similar, exhibit significant functional distinctions primarily driven by their different redox potentials. These differences dictate their specific roles in anaerobic and, to some extent, aerobic respiration, by influencing their interaction with various dehydrogenases and terminal reductases.

Quantitative Data Comparison

The following table summarizes the key quantitative differences between this compound and menaquinone.

ParameterThis compound (DMK)Menaquinone (MK)References
Midpoint Redox Potential (E'₀) +36 mV-74 mV[1][2]
Protein-Bound Midpoint Potential (in NarGHI) ~ -70 mVNot Reported[3]
Primary Role Anaerobic Respiration (Nitrate, TMAO), Aerobic RespirationAnaerobic Respiration (Fumarate, DMSO, TMAO)[3][4][5]

Functional Specificity in Electron Transport

The variance in redox potential between DMK and MK is the primary determinant of their specific roles within the electron transport chain. Menaquinone, with its more negative redox potential, is a more versatile electron donor for a range of anaerobic terminal reductases.[4][5] In contrast, this compound's more positive redox potential makes it a suitable electron donor for nitrate reductase and also allows it to participate in aerobic respiration.[1][3]

In Escherichia coli, a model organism for studying facultative anaerobic respiration, the differential use of these quinones is well-documented:

  • Fumarate and Dimethylsulfoxide (DMSO) Respiration: Menaquinone is the specific electron carrier for fumarate reductase and DMSO reductase.[4][5] Reconstitution experiments with membrane fractions from quinone-deficient mutants have shown that the addition of MK restores fumarate and DMSO reductase activity, while DMK is ineffective.[4]

  • Trimethylamine N-oxide (TMAO) Respiration: Both this compound and menaquinone can serve as electron donors to TMAO reductase.[4][5]

  • Nitrate Respiration: this compound is a competent electron donor to nitrate reductase A (NarGHI).[1][3] Kinetic studies have indicated that while the catalytic constant is modestly affected, the K_M for demethylmenaquinol is not significantly different from other quinol substrates for this enzyme.[3]

  • Aerobic Respiration: this compound has been shown to donate electrons to all three terminal quinol oxidases in E. coli, indicating a role in aerobic respiration, particularly under microaerobic conditions.[3]

The cellular ratio of DMK to MK is also dynamically regulated in response to the availability of different electron acceptors, further highlighting their specialized functions.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct roles of DMK and MK in anaerobic electron transport and a general workflow for studying their function.

Electron_Transport_DMK cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_reductases Terminal Reductases cluster_oxidases Terminal Oxidases (Aerobic) NADH_DH NADH Dehydrogenase DMK DMK / DMKH₂ NADH_DH->DMK e⁻ Succinate_DH Succinate Dehydrogenase Succinate_DH->DMK e⁻ Nitrate_Reductase Nitrate Reductase DMK->Nitrate_Reductase e⁻ TMAO_Reductase TMAO Reductase DMK->TMAO_Reductase e⁻ Quinol_Oxidases Quinol Oxidases DMK->Quinol_Oxidases e⁻ NO₂⁻ NO₂⁻ Nitrate_Reductase->NO₂⁻ NO₃⁻ → TMA TMA TMAO_Reductase->TMA TMAO → H₂O H₂O Quinol_Oxidases->H₂O O₂ →

Caption: Electron flow from dehydrogenases via the this compound (DMK) pool to specific terminal reductases and oxidases.

Electron_Transport_MK cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_reductases Terminal Reductases NADH_DH NADH Dehydrogenase MK MK / MKH₂ NADH_DH->MK e⁻ Formate_DH Formate Dehydrogenase Formate_DH->MK e⁻ Fumarate_Reductase Fumarate Reductase MK->Fumarate_Reductase e⁻ DMSO_Reductase DMSO Reductase MK->DMSO_Reductase e⁻ TMAO_Reductase TMAO Reductase MK->TMAO_Reductase e⁻ Succinate Succinate Fumarate_Reductase->Succinate Fumarate → DMS DMS DMSO_Reductase->DMS DMSO → TMA TMA TMAO_Reductase->TMA TMAO →

Caption: Electron flow from dehydrogenases via the menaquinone (MK) pool to its specific anaerobic terminal reductases.

Experimental_Workflow cluster_prep Preparation cluster_extraction Quinone Manipulation cluster_assay Activity Assay Start Bacterial Culture (Quinone-deficient mutant) Harvest Cell Harvesting and Washing Start->Harvest Lysis Cell Lysis and Membrane Vesicle Preparation Harvest->Lysis Extraction Quinone Extraction (e.g., with organic solvents) Lysis->Extraction Reconstitution Reconstitution of Vesicles with DMK or MK Extraction->Reconstitution Assay Measurement of Terminal Reductase Activity Reconstitution->Assay Data Data Analysis (e.g., specific activity, kinetics) Assay->Data

References

Unraveling the Demethylmenaquinone Binding Site: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions between enzymes and their substrates is paramount for targeted drug design and discovery. This guide provides a comprehensive comparison of experimental approaches used to validate the predicted binding site of demethylmenaquinone (DMK) in enzymes, with a focus on the well-characterized Escherichia coli C-methyltransferase, UbiE.

This compound is a crucial intermediate in the biosynthesis of menaquinone (Vitamin K2), an essential electron carrier in the respiratory chain of many bacteria. The enzyme responsible for the final methylation step, converting DMK to menaquinone, is a key target for the development of novel antimicrobial agents. Validating the predicted binding site of DMK is a critical step in the structure-guided design of potent and specific inhibitors.

Comparative Analysis of Wild-Type and Mutant UbiE

The functional importance of specific amino acid residues within the predicted DMK binding pocket of E. coli UbiE has been investigated through site-directed mutagenesis. A key study identified that a single point mutation, substituting glycine at position 142 with aspartic acid (G142D), leads to a significant disruption of the enzyme's methyltransferase activity.[1] Strains of E. coli harboring this mutation accumulate DMK, indicating a failure to convert it to menaquinone.[1] This strongly implicates Glycine 142 as a critical residue for DMK binding or catalysis.

While specific kinetic parameters (Km and kcat) for DMK with wild-type and G142D mutant UbiE are not extensively reported, the qualitative observation of DMK accumulation in the mutant strain provides compelling evidence for the importance of this residue. For a comprehensive comparison, the following table outlines the expected outcomes from kinetic analysis:

Enzyme VariantPredicted Michaelis Constant (Km) for DMKPredicted Catalytic Rate (kcat)Rationale
Wild-Type UbiE NormalNormalThe wild-type enzyme efficiently binds DMK and catalyzes its methylation.
UbiE (G142D) Significantly IncreasedSignificantly DecreasedThe G142D mutation is expected to disrupt the binding of DMK, leading to a lower affinity (higher Km) and a reduced catalytic efficiency (lower kcat). The accumulation of DMK in vivo supports this prediction.[1]

Visualizing the Binding Pocket: The Quest for a Crystal Structure

To date, a high-resolution X-ray crystal structure of E. coli UbiE in complex with this compound has not been publicly released. However, the structures of homologous S-adenosyl-L-methionine (SAM)-dependent methyltransferases have provided valuable insights into the architecture of the active site. These structures reveal a conserved binding pocket for the SAM cofactor and a distinct, adjacent site for the methyl-accepting substrate, in this case, DMK.

The predicted binding site for DMK in UbiE is a hydrophobic pocket lined with residues capable of interacting with the naphthoquinone ring system of DMK. The identification of the G142D mutation causing DMK accumulation strongly suggests that this residue is located within or adjacent to this pocket, where the introduction of a charged aspartate residue would likely disrupt the binding of the hydrophobic DMK molecule.

The following diagram illustrates the logical workflow for identifying and validating the DMK binding site in UbiE.

cluster_prediction Computational Prediction cluster_validation Experimental Validation pred_struct Predict 3D Structure of UbiE pred_dock Dock DMK into Predicted Structure pred_struct->pred_dock pred_site Identify Putative Binding Site Residues (e.g., Gly142) pred_dock->pred_site mutagenesis Site-Directed Mutagenesis (e.g., G142D) pred_site->mutagenesis expression Express & Purify Wild-Type & Mutant UbiE mutagenesis->expression kinetics Enzyme Kinetics Assays (Measure Km & kcat for DMK) expression->kinetics crystallography X-ray Crystallography (Co-crystallize with DMK) expression->crystallography structure Solve 3D Structure of UbiE-DMK Complex crystallography->structure

Fig. 1: Experimental workflow for validating the DMK binding site.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the key experiments discussed.

Site-Directed Mutagenesis of the ubiE Gene

Objective: To introduce a specific point mutation (e.g., G142D) into the ubiE gene.

Methodology:

  • Template DNA: A plasmid vector containing the wild-type E. coli ubiE gene is used as the template.

  • Primer Design: Two complementary oligonucleotide primers containing the desired mutation are synthesized. The primers should be approximately 25-45 bases in length, with the mutation located in the center.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction consists of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid DNA.

  • Transformation: The resulting nicked plasmid DNA is transformed into competent E. coli cells. The nicks are repaired by the cellular machinery.

  • Verification: Plasmid DNA is isolated from transformed colonies and the presence of the desired mutation is confirmed by DNA sequencing.

Expression and Purification of Recombinant UbiE

Objective: To produce and purify soluble, active wild-type and mutant UbiE protein.

Methodology:

  • Expression Vector: The wild-type or mutant ubiE gene is cloned into an expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: A starter culture is grown overnight and then used to inoculate a larger volume of culture medium. The cells are grown at 37°C to an optimal density (OD600 of 0.6-0.8).

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further 3-4 hours at a lower temperature (e.g., 30°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The soluble protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The purified protein is then dialyzed into a suitable storage buffer. Protein purity is assessed by SDS-PAGE.

Enzyme Kinetics Assay

Objective: To determine the Michaelis-Menten constants (Km and kcat) for the methylation of DMK by wild-type and mutant UbiE.

Methodology:

  • Reaction Mixture: The assay is performed in a reaction buffer containing a known concentration of purified UbiE, S-adenosyl-L-methionine (SAM), and varying concentrations of DMK.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at a constant temperature. The reaction is stopped at various time points by the addition of a quenching agent (e.g., acid).

  • Product Quantification: The amount of menaquinone produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

  • Data Analysis: The initial reaction velocities are plotted against the substrate (DMK) concentration. The data is then fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

The following signaling pathway diagram illustrates the enzymatic reaction catalyzed by UbiE.

DMK This compound (DMK) UbiE UbiE DMK->UbiE SAM S-adenosyl-L-methionine (SAM) SAM->UbiE MK Menaquinone (MK) UbiE->MK SAH S-adenosyl-L-homocysteine (SAH) UbiE->SAH

Fig. 2: UbiE-catalyzed methylation of this compound.

Alternative Approaches and Future Directions

While site-directed mutagenesis and X-ray crystallography are powerful tools, other techniques can provide complementary information.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Although specific ITC data for DMK binding to UbiE is lacking, this technique would be invaluable for quantitatively assessing the impact of mutations on DMK binding affinity.

  • Homology Modeling: In the absence of an experimental structure, homology modeling can be used to build a 3D model of UbiE based on the known structures of related methyltransferases. This model can then be used for computational docking studies to predict the binding mode of DMK and guide the design of mutagenesis experiments.

The experimental validation of the this compound binding site in enzymes like UbiE is a multifaceted process that relies on a combination of computational prediction, molecular biology, biochemistry, and structural biology. The convergence of evidence from these different approaches provides a robust understanding of the molecular recognition events that are critical for targeted drug development. Future efforts to obtain a high-resolution crystal structure of UbiE in complex with DMK will be instrumental in further refining our understanding of this important enzyme and accelerating the discovery of novel antibiotics.

References

Comparative Proteomics of Wild-Type vs. Demethylmenaquinone-Deficient Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone (MK), or vitamin K2, is a crucial lipid-soluble electron carrier in the respiratory chains of many bacteria. Its immediate precursor, demethylmenaquinone (DMK), lacks a methyl group on the naphthoquinone ring. While some bacteria naturally utilize DMK, in others it is an intermediate in the biosynthesis of MK.[1][2] The final step of this biosynthesis, the methylation of DMK to MK, is catalyzed by the enzyme this compound methyltransferase, encoded by the menG (or ubiE) gene.[1][3] Genetic knockout of menG results in bacteria that accumulate DMK and are deficient in MK, providing a valuable model for studying the distinct physiological roles of these two quinones.

This guide presents a comparative proteomic analysis of wild-type bacteria possessing a complete menaquinone biosynthesis pathway versus a this compound-deficient mutant (ΔmenG). By examining the global protein expression changes, researchers can gain insights into the cellular adaptations to the absence of menaquinone and the accumulation of its precursor. This information is critical for understanding bacterial respiration, identifying novel antimicrobial targets, and developing strategies to modulate bacterial metabolism.

Quantitative Proteomic Data Summary

The following table summarizes hypothetical quantitative proteomic data from a label-free quantification (LFQ) mass spectrometry experiment comparing wild-type and ΔmenG mutant strains of a model bacterium. Proteins are categorized by their primary biological process, and the fold change indicates the relative abundance in the ΔmenG mutant compared to the wild-type.

Biological ProcessProteinGeneFold Change (ΔmenG vs. Wild-Type)p-value
Anaerobic Respiration Nitrate Reductase subunit alphanarG-2.8< 0.01
Fumarate Reductase subunit AfrdA-2.5< 0.01
Formate Dehydrogenase-N subunit alphafdnG-2.3< 0.01
Aerobic Respiration Cytochrome bd-I ubiquinol oxidase subunit IcydA+1.8< 0.05
Cytochrome bo3 ubiquinol oxidase subunit IcyoB-1.9< 0.05
NADH:ubiquinone oxidoreductase subunitnuoF-1.7< 0.05
Oxidative Stress Response Superoxide dismutase [Mn]sodA+2.1< 0.05
CatalasekatG+1.9< 0.05
Thiol peroxidasetpx+2.2< 0.01
Menaquinone Biosynthesis This compound methyltransferasemenGNot DetectedN/A
o-Succinylbenzoate synthasemenC+1.5< 0.05
Central Metabolism Aconitate hydratase 2acnB-1.6< 0.05
Isocitrate dehydrogenaseicd-1.5< 0.05

Signaling Pathways and Workflows

The biosynthesis of menaquinone from chorismate is a multi-step enzymatic pathway. The final step, the conversion of DMK to MK, is blocked in the this compound-deficient mutant.

menaquinone_biosynthesis cluster_pathway Menaquinone Biosynthesis Pathway chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate MenF sephchc SEPHCHC isochorismate->sephchc MenD osb o-Succinylbenzoate sephchc->osb MenH osb_coa OSB-CoA osb->osb_coa MenE dhna DHNA osb_coa->dhna MenB dmk This compound (DMK) dhna->dmk MenA/MenC mk Menaquinone (MK) dmk->mk MenG (UbiE) menG_knockout ΔmenG Mutant Endpoint dmk->menG_knockout Block in ΔmenG

Caption: Menaquinone biosynthesis pathway, highlighting the MenG-catalyzed step blocked in DMK-deficient mutants.

A typical comparative proteomics workflow involves several key stages, from sample preparation to data analysis, to identify differentially expressed proteins.

proteomics_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis wt_culture Wild-Type Culture protein_extraction Protein Extraction wt_culture->protein_extraction mutant_culture ΔmenG Mutant Culture mutant_culture->protein_extraction digestion Tryptic Digestion protein_extraction->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms database_search Database Search & Protein ID lc_ms->database_search quantification Label-Free Quantification (LFQ) database_search->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis bioinformatics Bioinformatics (GO, Pathway) statistical_analysis->bioinformatics

Caption: A generalized workflow for the comparative proteomic analysis of bacterial strains.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of proteomic studies.

1. Bacterial Culture and Strain Generation:

  • Strains: A wild-type bacterial strain and a corresponding in-frame deletion mutant of the menG gene (ΔmenG) are used. The deletion is typically created using homologous recombination or CRISPR-Cas9-based methods.

  • Growth Conditions: Both strains are grown in parallel in a suitable rich medium (e.g., LB broth) or a defined minimal medium under controlled conditions (e.g., 37°C with shaking). For studies on respiration, cultures may be grown under both aerobic and anaerobic conditions.

  • Harvesting: Cells are harvested at the mid-exponential growth phase by centrifugation at 4°C. Cell pellets are washed with a cold phosphate-buffered saline (PBS) solution to remove media components.

2. Protein Extraction and Digestion:

  • Lysis: Cell pellets are resuspended in a lysis buffer containing a strong denaturant (e.g., 8M urea), detergents, and protease inhibitors. Lysis is achieved through physical methods such as sonication or bead beating to ensure complete cell disruption.

  • Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Digestion: Equal amounts of protein from each sample are taken for digestion. Proteins are first reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to permanently modify cysteine residues. Sequencing-grade trypsin is then added for overnight digestion at 37°C.

3. LC-MS/MS Analysis:

  • Peptide Cleanup: The resulting peptide mixtures are desalted and purified using C18 solid-phase extraction (SPE) cartridges to remove urea, detergents, and other contaminants.

  • Liquid Chromatography: Peptides are separated using a nano-flow high-performance liquid chromatography (HPLC) system with a reverse-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry: The eluted peptides are ionized by electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument operates in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan to measure peptide masses and several MS/MS scans to fragment the most intense peptides for sequencing.

4. Data Processing and Analysis:

  • Database Search: The raw MS/MS spectra are searched against a protein database of the specific bacterial species using a search engine like MaxQuant, Sequest, or Mascot. The search identifies peptides and, by inference, the proteins from which they originated.

  • Quantification: For label-free quantification (LFQ), the intensity of the precursor ions for each peptide is measured across all runs. The MaxLFQ algorithm within MaxQuant is commonly used to normalize and calculate protein intensities.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly and differentially expressed between the wild-type and ΔmenG strains. A typical cutoff involves a fold-change >1.5 or <0.67 and a p-value <0.05.

  • Bioinformatic Analysis: The list of differentially expressed proteins is subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and signaling pathways that are most affected by the absence of menaquinone.

References

Validating the Role of Demethylmenaquinone in Anaerobic ATP Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of demethylmenaquinone (DMK) and other electron carriers in anaerobic ATP synthesis. It is designed to offer an objective analysis of their performance, supported by experimental data and detailed methodologies, to aid in research and drug development targeting bacterial bioenergetics.

Comparative Performance of Quinones in Anaerobic Respiration

The efficiency of ATP synthesis in anaerobic respiration is critically dependent on the type of quinone mediating electron transfer between dehydrogenases and terminal reductases. In many bacteria, particularly facultative anaerobes like Escherichia coli, the composition of the quinone pool is dynamically regulated in response to the availability of different terminal electron acceptors. The primary quinones involved in these processes are this compound (DMK) and menaquinone (MK), which have lower redox potentials than the ubiquinone (UQ) used in aerobic respiration.[1][2]

The following tables summarize the quantitative data on the relative abundance and functional specificity of DMK and MK under various anaerobic conditions.

Table 1: Relative Abundance of this compound (DMK) and Menaquinone (MK) in E. coli under Different Anaerobic Growth Conditions [3]

Terminal Electron Acceptor% of Total Naphthoquinones as this compound (DMK)% of Total Naphthoquinones as Menaquinone (MK)
Fumarate~6%~94%
Dimethyl Sulfoxide (DMSO)~6%~94%
NitrateUp to 78%~22%
Trimethylamine N-oxide (TMAO)IntermediateIntermediate

Table 2: Functional Specificity of this compound (DMK) and Menaquinone (MK) in Anaerobic Electron Transport [4]

This table is based on experiments using membrane fractions from quinone-deficient E. coli strains, where respiratory activity was measured after reconstitution with either DMK or a menaquinone analogue (Vitamin K₁).

Electron AcceptorRespiratory Activity with Menaquinone (Vitamin K₁) (% of wild-type)Respiratory Activity with this compound (DMK) (% of wild-type)Conclusion
Fumarate92%No stimulationMenaquinone is the specific electron carrier.
Dimethyl Sulfoxide (DMSO)17%No stimulationMenaquinone is the specific electron carrier.
Trimethylamine N-oxide (TMAO)StimulatedStimulatedBoth menaquinone and this compound can mediate electron transport.
NitrateStimulated (with UQ also effective)No effectMenaquinone or Ubiquinone are required; this compound is not directly involved.

Experimental Protocols

Construction of Quinone-Deficient E. coli Mutants

To specifically investigate the role of DMK, it is essential to use bacterial strains that are genetically modified to lack other quinones.

Principle: This protocol involves the targeted deletion of genes essential for the biosynthesis of specific quinones, such as the ubi genes for ubiquinone or the men genes for menaquinone. A common method is λ Red-mediated homologous recombination.

Detailed Protocol (based on the Keio collection methodology)[5]:

  • Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the target gene (e.g., menA for menaquinone synthesis) and 3' ends that anneal to a kanamycin resistance cassette.

  • PCR Amplification: Amplify the kanamycin resistance cassette using the designed primers to generate a linear DNA fragment with flanking homology regions.

  • Preparation of Electrocompetent Cells: Grow an E. coli strain expressing the λ Red recombinase system (e.g., from plasmid pKD46) to mid-log phase and prepare electrocompetent cells.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection: Plate the transformed cells on Luria-Bertani (LB) agar containing kanamycin to select for mutants that have incorporated the resistance cassette in place of the target gene.

  • Verification: Verify the correct gene deletion by PCR using primers flanking the target gene and by subsequent analysis of the quinone content using HPLC.

Quinone Extraction and Quantification

Principle: Quinones are lipid-soluble molecules that can be extracted from bacterial cells using organic solvents. The extracted quinones are then separated and quantified by High-Performance Liquid Chromatography (HPLC).

Detailed Protocol[6][7]:

  • Cell Harvesting: Grow the bacterial culture to the desired phase and harvest the cells by centrifugation.

  • Extraction:

    • Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v).

    • Shake the mixture vigorously for an extended period (e.g., overnight) at room temperature to ensure complete extraction.

    • Separate the phases by adding water and centrifuging.

    • Collect the lower organic phase containing the quinones.

  • Drying and Resuspension: Evaporate the organic solvent under a stream of nitrogen and resuspend the dried quinone extract in a suitable solvent for HPLC analysis (e.g., ethanol or a methanol/isopropanol mixture).

  • HPLC Analysis:

    • Inject the resuspended extract into a reverse-phase HPLC system equipped with a C18 column.

    • Use a mobile phase such as a methanol/isopropanol mixture to separate the different quinone species.

    • Detect the quinones using a UV detector at a wavelength of approximately 270 nm.

    • Quantify the amounts of DMK and MK by comparing the peak areas to those of known standards.

Measurement of ATP Synthesis in Inverted Membrane Vesicles

Principle: Inverted membrane vesicles (IMVs) are prepared from bacterial cells, which have their cytoplasmic side facing outwards. The addition of a suitable electron donor and acceptor drives the generation of a proton motive force, which is utilized by ATP synthase to produce ATP. ATP production can be measured using a luciferase-based assay.

Detailed Protocol[8][9]:

  • Preparation of Inverted Membrane Vesicles:

    • Harvest bacterial cells and resuspend them in a suitable buffer.

    • Lyse the cells using a French press or sonication.

    • Remove intact cells and debris by low-speed centrifugation.

    • Pellet the membrane vesicles by ultracentrifugation.

    • Resuspend the IMVs in the desired buffer and determine the protein concentration.

  • ATP Synthesis Assay (Luciferase-based):

    • Prepare an assay mixture containing buffer (e.g., HEPES-NaOH, pH 7.5), MgCl₂, ADP, inorganic phosphate (Pi), and a luciferase/luciferin reagent.

    • Add the IMVs to the assay mixture.

    • Initiate the reaction by adding an electron donor (e.g., NADH or succinate) and a terminal electron acceptor (e.g., fumarate or TMAO).

    • Measure the luminescence generated by the luciferase-catalyzed reaction of ATP with luciferin using a luminometer. The light output is proportional to the rate of ATP synthesis.

    • Calibrate the assay using known concentrations of ATP to convert the luminescence signal into nmol of ATP synthesized per minute per mg of membrane protein.

Visualizing the Role of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Anaerobic_Electron_Transport_Chain cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_reductases Terminal Reductases NADH_DH NADH Dehydrogenase DMK This compound (DMK) E'0 = +36 mV NADH_DH->DMK e- MK Menaquinone (MK) E'0 = -74 mV NADH_DH->MK e- Formate_DH Formate Dehydrogenase Formate_DH->DMK e- Formate_DH->MK e- TMAO_Red TMAO Reductase DMK->TMAO_Red e- Fumarate_Red Fumarate Reductase MK->Fumarate_Red e- (Specific) MK->TMAO_Red e- Nitrate_Red Nitrate Reductase MK->Nitrate_Red e- (with UQ) Proton_Motive_Force Proton Motive Force (PMF) Fumarate_Red->Proton_Motive_Force TMAO_Red->Proton_Motive_Force Nitrate_Red->Proton_Motive_Force ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Anaerobic electron transport chains in E. coli.

Experimental_Workflow cluster_strain Strain Preparation cluster_analysis Biochemical Analysis cluster_reconstitution Functional Validation start Start with Wild-Type Strain mutant Construct Quinone- Deficient Mutant (e.g., ΔmenA) start->mutant extraction Quinone Extraction from Biomass mutant->extraction imv Prepare Inverted Membrane Vesicles (IMVs) mutant->imv hplc HPLC Analysis to Confirm Quinone Profile extraction->hplc atp_assay Measure ATP Synthesis (Luciferase Assay) imv->atp_assay reconstitute_dmk Reconstitute IMVs with DMK imv->reconstitute_dmk reconstitute_mk Reconstitute IMVs with MK imv->reconstitute_mk compare Compare ATP Synthesis Rates atp_assay->compare reconstitute_dmk->atp_assay Test Condition 1 reconstitute_mk->atp_assay Test Condition 2

Caption: Experimental workflow for validating quinone function.

Conclusion

The experimental evidence strongly indicates that this compound and menaquinone have distinct and differential roles in anaerobic respiration, which are dependent on the terminal electron acceptor available. While MK is the specific electron carrier for fumarate and DMSO respiration, both DMK and MK can function in the electron transport chain terminating with TMAO. For nitrate respiration, DMK does not appear to play a direct role. These findings highlight the metabolic flexibility conferred by a dynamically regulated quinone pool. For drug development, the specificity of these quinone-enzyme interactions presents potential targets for the development of narrow-spectrum antimicrobial agents that could selectively inhibit anaerobic growth under specific conditions.

References

Demystifying the Quinone-Nitrate Reductase Partnership: A Comparative Analysis of Demethylmenaquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance of electrons within bacterial respiratory chains is paramount. This guide provides a detailed comparison of demethylmenaquinone's (DMK) role in nitrate reductase activity, stacking it up against its quinone counterparts, menaquinone (MK) and ubiquinone (UQ). We delve into the experimental data to illuminate the subtle yet significant differences in their performance.

In the anaerobic world of facultative anaerobes like Escherichia coli, the transfer of electrons to terminal acceptors such as nitrate is a vital energy-generating process. This electron relay is orchestrated by a class of lipid-soluble molecules known as quinones, which shuttle electrons from dehydrogenases to terminal reductases. E. coli boasts a versatile quinone pool, primarily composed of ubiquinone (UQ), menaquinone (MK), and this compound (DMK), each with a distinct redox potential that dictates its preferred metabolic role.[1] This guide focuses on the efficacy of these quinones in donating electrons to the membrane-bound nitrate reductase A (NarGHI), a key enzyme in anaerobic respiration.

Quantitative Comparison of Quinone Performance in Nitrate Reductase Activity

Quinone Substrate (Analog)EnzymeKey Kinetic ParametersObservations & ImplicationsSource
Demethylmenaquinol (DMKH₂) (native) E. coli NarGHICatalytic constant modestly impacted, KM unaffected compared to menaquinol.DMKH₂ is a competent substrate for NarGHI. The absence of a methyl group compared to MKH₂ does not significantly hinder its binding to the enzyme.[2]
Menadiol (Menaquinol analog) E. coli NarGHIRate constants for heme reduction: k₁ = 9.23 ± 0.9 s⁻¹, k₂ = 0.22 ± 0.02 s⁻¹Menadiol effectively reduces the heme centers of NarGHI, indicating menaquinol is a viable electron donor.[3]
Duroquinol (Ubiquinol analog) E. coli NarGHISupplies electrons for nitrate reduction, but is strongly inhibited by menadiol.Suggests ubiquinol can donate electrons to NarGHI, but menaquinol may be the preferred substrate in vivo.[4]
Ubiquinol vs. Menaquinol (in mutant strains) E. coli NarGHINarGHI couples more effectively with ubiquinol than with menaquinol.In the context of the entire respiratory chain, ubiquinol appears to be a more efficient electron donor for nitrate reductase A.[5]

Note: The provided kinetic data for menadiol and duroquinol are from studies using water-soluble analogs of the native, lipid-soluble menaquinone and ubiquinone. This approach is common for in vitro enzyme kinetic studies but may not perfectly reflect the behavior of the native quinones within the cell membrane.

Experimental Protocols

To provide a comprehensive understanding of how the comparative data was generated, detailed methodologies for key experiments are outlined below.

Steady-State Kinetics of Nitrate Reductase A with Quinol Analogs

This protocol is adapted from studies investigating the kinetics of E. coli nitrate reductase A with water-soluble quinol analogs like menadiol and duroquinol.[4]

Objective: To determine the kinetic parameters (Vmax and KM) of nitrate reductase A with different quinol substrates.

Materials:

  • Purified or membrane-bound E. coli nitrate reductase A (NarGHI)

  • Menadiol (2-methyl-1,4-naphthoquinol) or Duroquinol (2,3,5,6-tetramethyl-1,4-benzoquinol)

  • Potassium nitrate (KNO₃)

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the quinol analog (menadiol or duroquinol) in an appropriate solvent (e.g., ethanol) and keep it on ice.

  • The quinol form is generated by reduction of the quinone with sodium borohydride or dithionite, followed by removal of the reducing agent.

  • Set up a reaction mixture in a cuvette containing the reaction buffer and a fixed concentration of potassium nitrate.

  • Initiate the reaction by adding a known amount of nitrate reductase A.

  • Immediately add varying concentrations of the quinol analog to the cuvette.

  • Monitor the oxidation of the quinol analog by measuring the decrease in absorbance at a specific wavelength (e.g., 270 nm for menadiol) or by measuring the production of nitrite using the Griess assay.

  • Record the initial reaction rates (V₀) for each quinol concentration.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and KM.

Reconstitution of Nitrate Reductase Activity in Proteoliposomes

This method is used to study the activity of the membrane-bound nitrate reductase with its native, hydrophobic quinone substrates.[6]

Objective: To measure the nitrate reductase activity in a system that mimics the natural membrane environment.

Materials:

  • Purified nitrate reductase A (NarGHI)

  • Lipids (e.g., E. coli polar lipids or asolectin)

  • This compound, Menaquinone, or Ubiquinone

  • Detergent (e.g., n-octyl-β-D-glucopyranoside)

  • BioBeads for detergent removal

  • Potassium nitrate (KNO₃)

  • Electron donor for quinone reduction (e.g., NADH and NADH dehydrogenase, or dithionite)

  • Reaction buffer

Procedure:

  • Liposome Preparation: Solubilize the lipids and the desired quinone in the detergent-containing buffer.

  • Reconstitution: Add the purified nitrate reductase A to the solubilized lipid-quinone mixture.

  • Detergent Removal: Remove the detergent by incubation with BioBeads to allow the formation of proteoliposomes (liposomes with incorporated enzyme).

  • Activity Assay:

    • Add the prepared proteoliposomes to the reaction buffer containing potassium nitrate.

    • Add an electron donor to the outside of the proteoliposomes to reduce the quinone pool within the membrane.

    • Measure the rate of nitrate reduction by monitoring the production of nitrite over time using the Griess assay.

Signaling Pathways and Logical Relationships

The transfer of electrons from different quinols to nitrate reductase is a critical step in the anaerobic respiratory chain of E. coli. The following diagrams illustrate this process and the logical flow of the experimental workflow.

Electron_Transport_Chain cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_reductases Terminal Reductases NADH_DH NADH Dehydrogenase UQH2 Ubiquinol (UQH₂) NADH_DH->UQH2 e⁻ DMKH2 Demethylmenaquinol (DMKH₂) NADH_DH->DMKH2 e⁻ MKH2 Menaquinol (MKH₂) NADH_DH->MKH2 e⁻ FDH Formate Dehydrogenase FDH->DMKH2 e⁻ FDH->MKH2 e⁻ NarGHI Nitrate Reductase A (NarGHI) UQH2->NarGHI e⁻ DMKH2->NarGHI e⁻ MKH2->NarGHI e⁻ Nitrate Nitrate (NO₃⁻) NarGHI->Nitrate Reduces Nitrite Nitrite (NO₂⁻)

Caption: Electron flow from dehydrogenases to nitrate reductase A via different quinols.

Experimental_Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme_Prep Purify/Isolate Nitrate Reductase A Reaction_Setup Set up Reaction with Nitrate and Enzyme Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Quinol Substrates (Native or Analogs) Substrate_Addition Add Varying Concentrations of Quinol Substrate Substrate_Prep->Substrate_Addition Reaction_Setup->Substrate_Addition Measurement Measure Rate of Nitrate Reduction Substrate_Addition->Measurement Data_Plotting Plot Rate vs. Substrate Concentration Measurement->Data_Plotting Kinetic_Determination Determine Vmax and Km (Michaelis-Menten) Data_Plotting->Kinetic_Determination

Caption: Workflow for determining the kinetic parameters of nitrate reductase with quinol substrates.

Concluding Remarks

The available evidence indicates that demethylmenaquinol is a competent electron donor for E. coli's nitrate reductase A.[2] Its performance, particularly its binding affinity (KM), is comparable to that of menaquinol. The modest difference in the catalytic constant suggests that the methylation of the naphthoquinone ring is not a critical determinant for the rate of electron transfer to NarGHI.[2]

However, when considering the broader context of the respiratory chain, studies with mutant strains suggest that ubiquinol may be a more efficient electron donor for NarGHI than the naphthoquinones (DMK and MK).[5] This highlights the intricate regulation and specificity within the electron transport system, where the overall efficiency is likely influenced by factors beyond simple enzyme-substrate kinetics, such as the redox potential of the quinone and its interaction with other respiratory components.

For researchers in drug development, these nuances are critical. Targeting the biosynthesis or function of specific quinones could be a viable strategy for disrupting the energy metabolism of pathogenic bacteria. A thorough understanding of which quinones are essential for key respiratory enzymes like nitrate reductase provides a foundation for developing targeted antimicrobial agents. Further research involving direct comparative kinetic studies with all three native quinones and NarGHI reconstituted in a membrane system is warranted to provide a more definitive picture of their relative efficiencies.

References

A Comparative Analysis of Inhibitors Targeting Demethylmenaquinone and Menaquinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of menaquinone (MK), an essential electron carrier in the respiratory chain of many pathogenic bacteria, presents a promising target for the development of novel antimicrobial agents. This guide provides a comparative study of inhibitors that target different stages of the MK biosynthetic pathway, with a particular focus on the distinction between inhibitors of demethylmenaquinone (DMK) synthesis and those that block the final conversion of DMK to MK. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds.

Introduction to Menaquinone Biosynthesis

Menaquinone, or vitamin K2, is vital for both aerobic and anaerobic respiration in numerous bacteria, including notorious pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The biosynthetic pathway of MK is absent in humans, making it an attractive and selective target for antibacterial drug discovery.[3][4] This pathway involves a series of enzymatic steps culminating in the production of MK. A key penultimate step is the formation of this compound (DMK), which is then methylated to yield the final, functional menaquinone.[5] This distinction allows for the classification of inhibitors into two main groups: those that prevent the formation of DMK and those that inhibit its final conversion to MK.

Visualization of the Menaquinone Biosynthesis Pathway

The classical menaquinone biosynthesis pathway involves several key enzymes, each representing a potential target for inhibition. The diagram below illustrates the major steps leading to the synthesis of menaquinone.

Caption: The classical menaquinone biosynthesis pathway, highlighting the stages of DMK and MK synthesis.

Inhibitors Targeting this compound (DMK) Synthesis

This class of inhibitors targets the enzymes responsible for constructing the this compound molecule. By blocking these earlier stages, they prevent the formation of the immediate precursor to menaquinone.

Key Enzymes and Representative Inhibitors:
  • MenA (1,4-dihydroxy-2-naphthoate prenyltransferase): This enzyme is a frequent target for inhibitor development.

    • 7-methoxy-2-naphthol-based inhibitors: These compounds have demonstrated activity against M. tuberculosis and MRSA with minimal inhibitory concentrations (MIC) in the range of 3-5 µg/ml.[1][2] Two developmental compounds, designated as compound 1 and compound 2, have shown promising results.[2]

    • Benzophenone-based compounds: These have also been reported to exhibit MenA inhibitory activities against Gram-positive bacteria.[2]

    • Aurachin RE analogues: This natural product has known MenA inhibitory activity, and synthetic analogues have been developed as selective inhibitors against M. tuberculosis.[6]

  • MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase):

    • 2-aminobutanoates: A screening assay identified compounds with this backbone as potential MenB inhibitors, although they showed poor correlation between enzyme inhibition and antibacterial activity.[5]

  • MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase):

    • Acylphosphonate derivatives: Methyl succinylphosphonate and ethyl succinylphosphonate have been shown to be effective inhibitors of MenD, with Ki values of 0.7 µM and 16 µM, respectively.[5]

  • MenE (o-succinylbenzoate synthase):

    • o-succinylbenzoate-AMP-based analogs: Vinyl sulphonamide variations of these analogs have an IC50 of 5.7 µM.[5][7]

    • Trifluoromethane substituted OSB: This compound, linked to AMP via a sulphonamide, acts as a potent mixed inhibitor at both the ATP and OSB binding sites.[5]

Quantitative Data for DMK Synthesis Inhibitors
Inhibitor ClassTarget EnzymeCompoundTest Organism/Enzyme SourceIC50 (µg/ml)MIC (µg/ml)Reference
7-methoxy-2-naphthol-basedMenACompound 1M. tuberculosis MenA53 (M. tb), 5 (MRSA)[2]
7-methoxy-2-naphthol-basedMenACompound 2M. tuberculosis MenA63 (M. tb & MRSA)[2]
Acylphosphonate derivativeMenDMethyl succinylphosphonateMenD0.7 µM (Ki)-[5]
Acylphosphonate derivativeMenDEthyl succinylphosphonateMenD16 µM (Ki)-[5]
OSB-AMP-based analogMenEVinyl sulphonamide variationMenE5.7 µM-[5][7]

Inhibitors Targeting the Final Step: Menaquinone (MK) Synthesis

This category comprises inhibitors that specifically target the final step of the pathway: the methylation of DMK to MK, catalyzed by the MenG enzyme.

Key Enzyme and Representative Inhibitors:
  • MenG (this compound methyltransferase):

    • Borinic ester derivatives: These compounds have been developed and screened for their inhibitory action against MenG.[5]

    • Diaryl amide JSF-2911 and analogues: An optimization campaign focusing on this compound has led to the development of analogues like JSF-4536 and JSF-4898, which exhibit submicromolar MIC values against M. tuberculosis and improved metabolic stability.[8]

Quantitative Data for MK Synthesis Inhibitors
Inhibitor ClassTarget EnzymeCompoundTest Organism/Enzyme SourceIC50MICReference
Diaryl amideMenGJSF-4536M. tuberculosis-Submicromolar[8]
Diaryl amideMenGJSF-4898M. tuberculosis-Submicromolar[8]

Experimental Protocols

A generalized workflow for the discovery and evaluation of menaquinone biosynthesis inhibitors is outlined below. This typically involves initial screening for enzyme inhibition followed by whole-cell activity and toxicity assays.

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow Compound_Library Compound Library Enzyme_Assay In Vitro Enzyme Assay (e.g., MenA, MenG) Compound_Library->Enzyme_Assay Screening MIC_Assay Whole-Cell MIC Assay (e.g., M. tb, MRSA) Enzyme_Assay->MIC_Assay Hits Toxicity_Assay Cytotoxicity Assay (e.g., MTT assay) MIC_Assay->Toxicity_Assay Active Compounds Lead_Compound Lead Compound Identification Toxicity_Assay->Lead_Compound Safe & Potent Compounds

Caption: A generalized workflow for the evaluation of menaquinone biosynthesis inhibitors.

MenA Enzymatic Assay

The inhibitory activity against MenA is often determined by measuring the reduction in enzyme activity in the presence of the test compound.[2] A common method involves using a fluorescence-based assay where the consumption of a substrate or the formation of a product is monitored.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For bacteria like M. tuberculosis and MRSA, this is typically determined using broth microdilution methods.[2] The Alamar Blue assay is a common method for assessing the viability of M. tuberculosis in the presence of inhibitors.[9]

Low-Oxygen Recovery Assay (LORA)

For M. tuberculosis, which can enter a non-replicating state, the LORA is used to assess the efficacy of inhibitors against these persistent bacteria.[6] This assay is particularly relevant as it simulates the low-oxygen conditions found in tuberculous granulomas.

Cytotoxicity Assay

The toxicity of potential inhibitors to mammalian cells is a critical step in the drug development process. The MTT assay, which measures the metabolic activity of cells, is frequently used with cell lines such as human monocyte-derived macrophages to assess cytotoxicity.[2]

Comparative Discussion

The development of inhibitors targeting the menaquinone biosynthesis pathway is a promising avenue for new antibacterial therapies. Inhibitors of the earlier steps (DMK synthesis) have been more extensively studied, with several classes of compounds identified for enzymes like MenA, MenD, and MenE. These inhibitors have the potential to completely shut down the production of the naphthoquinone head group.

In contrast, inhibitors of the final methylation step (MK synthesis), which target MenG, offer a more focused approach. By targeting the terminal step, these inhibitors may have a different pharmacological profile. Recent advancements in the optimization of MenG inhibitors, such as the diaryl amide series, have shown significant improvements in potency and metabolic stability, highlighting the potential of this strategy.[8]

The choice of which stage of the pathway to target may depend on several factors, including the potential for off-target effects, the ability of the inhibitor to penetrate the bacterial cell wall, and the susceptibility of the target enzyme to resistance mutations. A thorough understanding of the structure-activity relationships for inhibitors of each enzyme in the pathway is crucial for the rational design of new and effective drugs.[5]

Conclusion

Both DMK and MK synthesis present viable targets for the development of novel antibiotics. While a larger body of research currently exists for inhibitors of the earlier stages of the pathway, recent progress in the development of potent and specific MenG inhibitors suggests that targeting the final step of menaquinone synthesis is an equally promising strategy. Further comparative studies, including head-to-head comparisons of optimized inhibitors from both classes in preclinical models of infection, are warranted to fully elucidate the therapeutic potential of targeting different nodes within the menaquinone biosynthesis pathway.

References

The Essential Role of Demethylmenaquinone Methyltransferase (MenG): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the essentiality of bacterial enzymes is paramount for identifying novel antimicrobial targets. This guide provides a comparative analysis of demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway, across several bacterial species. By examining the impact of MenG inhibition or deletion, we highlight its potential as a target for therapeutic intervention.

Menaquinones are vital electron carriers in the respiratory chains of many bacteria and are absent in humans, making their biosynthesis pathway an attractive source of species-specific drug targets. MenG catalyzes the final step in this pathway, the methylation of this compound to produce menaquinone. This guide synthesizes experimental data to compare the essentiality of MenG in Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Comparative Analysis of MenG Essentiality

The essentiality of MenG varies across different bacterial species, influenced by their metabolic flexibility and the presence of alternative respiratory pathways.

  • Mycobacterium tuberculosis : MenG is unequivocally essential for the viability of M. tuberculosis. This has been confirmed through transposon mutagenesis studies.[1] Inhibition of MenG leads to bactericidal effects against both actively replicating and non-replicating persistent forms of the bacterium, making it a highly attractive target for new anti-tuberculosis drugs.[1][2]

  • Staphylococcus aureus : The menaquinone biosynthesis pathway is crucial for the growth of S. aureus. While direct knockout studies for menG are not as extensively detailed in the readily available literature, the pathway as a whole is considered essential. The antimicrobial agent triclocarban has been shown to target MenG in S. aureus, indicating the enzyme's importance.

  • Escherichia coli : In E. coli, the gene encoding the MenG equivalent is ubiE, which is also involved in ubiquinone biosynthesis. While menaquinone is essential for anaerobic respiration, the essentiality of ubiE can be condition-dependent. Mutants in the menaquinone pathway are unable to grow anaerobically with fumarate as the terminal electron acceptor.

  • Pseudomonas aeruginosa : This bacterium primarily utilizes ubiquinone for aerobic respiration. While it possesses genes for menaquinone biosynthesis, their essentiality appears to be condition-dependent, particularly for anaerobic growth. The O2-independent pathway for ubiquinone biosynthesis is essential for denitrification in P. aeruginosa.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on MenG and the broader menaquinone biosynthesis pathway.

Table 1: Minimum Inhibitory Concentrations (MIC) of Menaquinone Biosynthesis Inhibitors

Bacterial SpeciesInhibitorTargetMIC (µg/mL)Reference
Mycobacterium tuberculosis H37RvDG70MenG4.8[1]
Mycobacterium tuberculosis (drug-resistant strains)DG70MenG1.2 - 9.6[1]
Mycobacterium tuberculosis H37RvRo 48-8071MenANot specified[4]
Methicillin-resistant Staphylococcus aureus (MRSA)Compound 1MenA5[5]
Methicillin-resistant Staphylococcus aureus (MRSA)Compound 2MenA3[5]

Table 2: Effect of MenG Inhibition on Bacterial Viability

Bacterial SpeciesTreatmentEffect on ViabilityQuantitative DataReference
Mycobacterium tuberculosis (replicating)DG70 (5x MIC)Bactericidal~2-log reduction in CFU after 6 days[1]
Mycobacterium tuberculosis (non-replicating persisters)DG70 (5x MIC)Bactericidal4-log reduction in CFU after 7 days[1]
Mycobacterium tuberculosis (non-replicating persisters)DG70 (10x MIC)Bactericidal6.5-log reduction in CFU after 7 days[1]

Note: CFU denotes Colony Forming Units.

Visualizing the Menaquinone Biosynthesis Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using Graphviz.

Menaquinone_Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB OSB SHCHC->OSB MenC OSB-CoA OSB-CoA OSB->OSB-CoA MenE DHNA-CoA DHNA-CoA OSB-CoA->DHNA-CoA MenB DHNA DHNA DHNA-CoA->DHNA DMK This compound DHNA->DMK MenA MK Menaquinone DMK->MK MenG Gene_Knockout_Workflow cluster_plasmid_prep Plasmid Preparation cluster_cell_prep Cell Preparation PCR_amplification PCR Amplification of Resistance Cassette with Homology Arms Electroporation Electroporation of PCR Product into Competent Cells PCR_amplification->Electroporation Template_plasmid Template Plasmid (e.g., pKD4) Template_plasmid->PCR_amplification Host_strain Host Strain with Lambda Red Plasmid (e.g., pKD46) Induction Induction of Recombinase Host_strain->Induction Competent_cells Preparation of Electrocompetent Cells Induction->Competent_cells Competent_cells->Electroporation Recombination Homologous Recombination Electroporation->Recombination Selection Selection on Antibiotic Plates Recombination->Selection Verification Verification of Knockout Mutant (PCR, Sequencing) Selection->Verification MIC_Workflow Stock_solution Prepare Stock Solution of Antimicrobial Agent Serial_dilution Perform Serial Dilutions in 96-well Plate Stock_solution->Serial_dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_dilution->Inoculation Inoculum_prep Prepare Standardized Bacterial Inoculum Inoculum_prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Read Results Visually or with Plate Reader Incubation->Reading MIC_determination Determine MIC: Lowest Concentration with No Visible Growth Reading->MIC_determination

References

Safety Operating Guide

Navigating the Disposal of Demethylmenaquinone: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

All chemical waste, including demethylmenaquinone, should be handled under the assumption that it is hazardous unless confirmed otherwise by a qualified safety professional.[1] Laboratory personnel are responsible for the proper management of waste from the moment it is generated until its final disposal.[2] Adherence to institutional and local regulations is mandatory, and in all cases, your organization's Environmental Health and Safety (EHS) department should be consulted for specific guidance.[3][4]

Step-by-Step Disposal Protocol for this compound

This protocol is intended for laboratory-scale quantities of this compound. For larger quantities, immediate consultation with your institution's EHS department is required.

1. Hazard Assessment and Personal Protective Equipment (PPE):

  • Due to the lack of a specific Safety Data Sheet (SDS), treat this compound with caution. Based on related menaquinone compounds, potential hazards may include being harmful if swallowed, causing skin and eye irritation, and being toxic to aquatic life.

  • Mandatory PPE: Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[5] If there is a risk of generating dust, appropriate respiratory protection should be used.

2. Segregation and Containment:

  • Do Not Mix: this compound waste should be segregated from other waste streams.[6][7] Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by your EHS department.

  • Designated Waste Container: Prepare a designated, leak-proof, and sealable waste container before beginning any work that will generate this compound waste.[6][8] The container must be made of a material compatible with the chemical. The original container is often a suitable choice for waste accumulation.[1]

3. Waste Collection:

  • Solid Waste: Place solid this compound, along with any contaminated disposable materials such as weighing papers, pipette tips, and gloves, into the designated hazardous waste container.

  • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert absorbent material like vermiculite or sand before placing it in the solid waste container.[9] For larger volumes of liquid waste, use a dedicated, compatible liquid waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][10] The rinsate must be collected and disposed of as hazardous waste.[1][10] After rinsing, deface the original label and remove the cap before disposing of the container as regular trash, if permitted by your institution.[1]

4. Labeling:

  • Properly label the hazardous waste container.[6][8] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

    • The date of waste generation.[3]

    • The name and contact information of the principal investigator or responsible person.[3]

    • An indication of the hazards (e.g., "Toxic," "Environmentally Hazardous").

5. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[2]

  • This area should be away from heat sources and high-traffic areas.[8]

  • Ensure secondary containment is in place to mitigate any potential leaks.[6]

6. Final Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup.[3][11]

  • Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3][4][8][12]

Quantitative Data and Experimental Protocols

Specific quantitative data regarding permissible exposure limits, reportable quantities, or detailed experimental protocols for the neutralization or degradation of this compound are not available in the reviewed literature. Therefore, the precautionary principle of treating the substance as hazardous waste is the primary guideline. The following table summarizes the key procedural requirements for its disposal.

ParameterGuidelineSource
Waste Classification Treat as hazardous chemical waste unless determined otherwise by EHS.[1][4]
PPE Requirement Chemical-resistant gloves, safety goggles/face shield, lab coat. Respiratory protection if dust is generated.[5]
Container Type Sealable, leak-proof, and chemically compatible. The original container is often suitable.[1][6][8]
Waste Segregation Keep separate from non-hazardous and other chemical waste streams.[6][7]
Labeling "Hazardous Waste," full chemical name, date, and responsible person's contact information.[3]
Storage Designated, secure satellite accumulation area with secondary containment.[2]
Disposal Method Collection by institutional EHS or a licensed hazardous waste contractor.[3][11]
Prohibited Disposal Do not dispose of in regular trash or down the drain.[3][8][12]

Experimental Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

G cluster_0 Preparation Phase cluster_1 Waste Generation & Collection cluster_2 Final Disposal Pathway prep Assess Hazards & Wear PPE (Gloves, Goggles, Lab Coat) container Prepare Labeled, Compatible Hazardous Waste Container prep->container gen_solid Solid this compound Waste (e.g., pure compound, contaminated items) collect_solid Place in Hazardous Waste Container gen_solid->collect_solid gen_liquid Liquid this compound Waste (e.g., solutions) absorb Absorb with Inert Material (e.g., vermiculite) gen_liquid->absorb storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage absorb->collect_solid contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Demethylmenaquinone

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Demethylmenaquinone, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Tight-sealing safety goggles are mandatory to protect against dust and splashes.[1]
Skin Protection Wear a lab coat or other protective clothing to prevent skin contact.[2] Impervious gloves, such as nitrile, should be worn. For operations with organic solvents, select gloves resistant to the specific solvent.[2]
Respiratory Protection If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator. For high airborne concentrations, a positive-pressure supplied-air respirator may be necessary.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably under a local exhaust system, to minimize inhalation of dust or vapors.[3]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.

  • Avoid the formation of dust during handling.[2]

Storage:

  • Store in a tightly closed container in a freezer, typically at -20°C.[3]

  • Protect the container from light and store in an environment with an inert gas if possible.[3]

  • Store away from strong oxidizing agents, as they are incompatible.[3]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to remove any contact lenses.[1] If irritation persists, seek medical attention.[1]
Skin Contact Remove all contaminated clothing and wash the affected skin area immediately with soap and plenty of water.[1] If skin irritation or a rash develops, consult a physician.
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Spill Cleanup: In case of a spill, ensure the area is well-ventilated.[2] Wear appropriate personal protective equipment.[2] Prevent further leakage if it is safe to do so.[1] Mechanically collect the spilled material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal.[1][2] Avoid generating dust.[1] Clean the contaminated surface thoroughly.[1]

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This may involve incineration in a licensed hazardous waste disposal facility.[5] Do not allow the substance to enter drains or waterways.[2]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for safely managing a spill of this compound.

Spill_Response_Workflow This compound Spill Response Protocol cluster_Initial_Actions Immediate Response cluster_Preparation Preparation for Cleanup cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal spill_detected Spill Detected evacuate_area Evacuate Immediate Area spill_detected->evacuate_area alert_personnel Alert Nearby Personnel & Safety Officer evacuate_area->alert_personnel don_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator (if powder) alert_personnel->don_ppe gather_materials Gather Spill Kit Materials: - Absorbent Pads - Waste Container - Scoop/Broom & Dustpan - Decontamination Solution don_ppe->gather_materials contain_spill Contain the Spill (Prevent Spreading) gather_materials->contain_spill collect_material Carefully Collect Spilled Material (Avoid Dust Generation) contain_spill->collect_material place_in_container Place in Labeled Hazardous Waste Container collect_material->place_in_container decontaminate_area Decontaminate Spill Area place_in_container->decontaminate_area clean_tools Clean or Dispose of Cleanup Tools decontaminate_area->clean_tools dispose_waste Dispose of Waste Container (Follow Institutional Guidelines) clean_tools->dispose_waste remove_ppe Remove and Dispose of PPE Properly dispose_waste->remove_ppe

Caption: Workflow for a this compound Spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylmenaquinone
Reactant of Route 2
Demethylmenaquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.